molecular formula C9H9NO4 B186240 2-Methoxy-5-(2-nitrovinyl)phenol CAS No. 39816-35-8

2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240
CAS No.: 39816-35-8
M. Wt: 195.17 g/mol
InChI Key: QGCVJPGJBCRIEV-SNAWJCMRSA-N
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Description

2-Methoxy-5-(2-nitrovinyl)phenol is a chemical compound of interest in scientific research, primarily utilized as a versatile intermediate in organic synthesis . The nitrovinyl functional group in its structure is a key reactive site that enables participation in various chemical transformations, making it a valuable building block for the preparation of more complex molecules . While direct studies on this exact compound are limited, research on structurally related 2-nitrovinyl derivatives highlights their potential in antimicrobial research. For instance, certain 2-nitrovinylfuran compounds have been shown to act as Quorum-Sensing Inhibitors (QSIs) against Staphylococcus aureus . Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation, and its inhibition represents a promising anti-virulence strategy. In silico molecular docking simulations suggest that such inhibitors may function by interacting with the LytTR domain of the AgrA protein, a key component of the staphylococcal quorum-sensing system . This mechanism can potentially disrupt bacterial pathogenicity without exerting lethal selective pressure. Consequently, this compound presents significant research value for exploring novel anti-biofilm agents and synthesizing new chemical entities for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVJPGJBCRIEV-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39816-35-8
Record name 39816-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-Methoxy-5-(2-nitrovinyl)phenol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Authored by: A Senior Application Scientist

Abstract

This compound is a phenolic compound belonging to the nitrostyrene class of molecules. Characterized by a guaiacol (2-methoxyphenol) core functionalized with a nitrovinyl group, this compound serves as a valuable intermediate in organic synthesis and presents a scaffold for potential investigation in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group and the phenolic hydroxyl moiety imparts distinct chemical reactivity and potential for biological engagement. This guide provides a comprehensive overview of its fundamental physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential biological relevance based on structurally analogous compounds.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol[2]
Synonyms 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[1]
CAS Number 39816-35-8[1][3]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Melting Point 155-156 °C (recrystallized from methanol)[1]
Boiling Point 384.2 ± 32.0 °C at 760 mmHg (Predicted)[1]
Appearance Yellow to light brown powder/crystals[4]
Solubility Inferred to have limited solubility in water, but soluble in organic solvents such as methanol, ethanol, and DMSO.[5]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nitroaldol condensation, specifically the Henry Reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. For the target molecule, this entails the reaction between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reaction Henry Reaction (Condensation) Isovanillin->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Reaction Workup Acidic Workup (e.g., 0.1 M HCl) Reaction->Workup Purification Purification (Recrystallization from Methanol) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Causality: The use of a base catalyst like ammonium acetate is crucial for deprotonating nitromethane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin, which is the core mechanism of the Henry Reaction. The acidic workup neutralizes the reaction mixture and facilitates the precipitation of the crude product. Recrystallization from a suitable solvent like hot methanol is a standard and effective method for purifying the solid product by removing unreacted starting materials and by-products.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Nitromethane

  • Ammonium Acetate (or other suitable base catalyst)

  • Methanol

  • Hydrochloric Acid (0.1 M)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of isovanillin in a minimal amount of methanol.

  • Addition of Reagents: Add 1.2 equivalents of nitromethane to the solution, followed by 0.5 equivalents of ammonium acetate as the catalyst.

  • Condensation: Equip the flask with a condenser and heat the mixture to reflux. Stir the reaction mixture and monitor its progress (typically for 2-4 hours) using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid mass is expected to form.

  • Workup: Break up the solid mass and add a small volume of cold methanol. Filter the crude product using a Buchner funnel under vacuum.

  • Acid Wash: Wash the collected solid with approximately 100 mL of 0.1 M HCl. This step is critical to neutralize any remaining base and can cause a color change in the product, often to a brighter yellow.[5]

  • Purification: Perform recrystallization by dissolving the damp solid in a minimal amount of near-boiling methanol.[5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a multi-faceted analytical approach is required. High-performance liquid chromatography (HPLC) is typically used to assess purity, while spectroscopic methods confirm the molecular structure.[1]

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Sample Synthesized Product Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Elucidation Sample->Structure Final Confirmed Structure & Purity >98% Purity->Final HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS HNMR->Final CNMR->Final FTIR->Final MS->Final

Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic Data (Predicted & Expected)

¹H NMR Spectroscopy: This technique provides information on the hydrogen atom environment in the molecule.

Proton TypePredicted Chemical Shift (δ) in ppmMultiplicity
Phenolic (-OH)5.0 - 6.0Singlet (broad)
Methoxy (-OCH₃)~3.9Singlet
Aromatic Protons6.8 - 7.3Multiplet
Vinylic (=CH-Ar)7.5 - 7.8Doublet
Vinylic (=CH-NO₂)7.9 - 8.2Doublet

¹³C NMR Spectroscopy: Provides insight into the carbon framework of the molecule.

Carbon TypePredicted Chemical Shift (δ) in ppm
Methoxy (-OCH₃)~56
Aromatic CH110 - 125
Vinylic Carbons130 - 140
Aromatic C-O & C-C145 - 155

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretch (aromatic)Aromatic ring
2850-3000C-H stretch (aliphatic)Methoxy group
1600-1650C=C stretchNitrovinyl group
1500-1550N=O asymmetric stretchNitro group
1300-1350N=O symmetric stretchNitro group
1200-1300C-O stretchPhenol, Methoxy ether

Biological Activity and Potential Applications

While direct experimental data on the biological activity of this compound is very limited, the broader class of 2-methoxyphenols and β-nitrostyrenes has been investigated for various pharmacological effects.[1][7] Inferences from structurally related isomers, such as 2-Methoxy-4-(2-nitrovinyl)phenol, provide a logical starting point for investigation.

Potential Areas of Investigation:

  • Anti-inflammatory Activity: The structural isomer 2-Methoxy-4-(2-nitrovinyl)phenol has shown significant anti-inflammatory properties.[5] This activity is often linked to the modulation of key inflammatory signaling pathways.

  • Kinase Inhibition: β-nitrostyrene derivatives have been identified as potential inhibitors of non-receptor tyrosine kinases like Src and Spleen tyrosine kinase (Syk), which are implicated in cancer and inflammatory diseases.[8]

  • Antioxidant and Cytoprotective Effects: The phenolic moiety suggests potential antioxidant activity. The related isomer is known to activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[5][7]

Hypothesized Signaling Pathway Modulation

Based on its structural class, this compound could potentially activate the Nrf2/ARE antioxidant pathway.

Nrf2_Pathway cluster_nuc Compound 2-Methoxy-5- (2-nitrovinyl)phenol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic, Inactive) Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 released Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Binds & Activates Transcription

Caption: Hypothesized activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited information on the specific toxicity of this compound.[1] Therefore, it must be handled with the standard precautions for a novel chemical entity.

  • General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exposure Routes: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors and accidental ingestion.

  • First Aid: In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a well-defined organic compound with established physicochemical properties. Its synthesis via the Henry reaction is straightforward and yields a product that can be rigorously characterized by standard analytical techniques. While its own biological profile remains to be elucidated, its structural similarity to compounds with known anti-inflammatory, kinase-inhibiting, and antioxidant pathway-modulating activities makes it a compelling candidate for further investigation in drug discovery and development. Its primary current application remains as a versatile intermediate for more complex organic syntheses.[1]

References

  • This compound CAS 39816-35-8. BIOSYNCE. [Link]
  • This compound | C9H9NO4 | CID 672279.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 265-71. [Link]

Sources

2-Methoxy-5-(2-nitrovinyl)phenol CAS number 39816-35-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol (CAS: 39816-35-8)

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 39816-35-8), a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, characterization, and potential utility. We will delve into the mechanistic rationale behind its synthesis via a Henry-Knoevenagel condensation of isovanillin and nitromethane, present a detailed experimental protocol, and outline the analytical methods for structural verification. While direct biological data is limited, we will explore the inferred bioactivity based on structurally related compounds, highlighting its potential in medicinal chemistry. This guide serves as a foundational resource, combining established chemical principles with practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Identification

This compound is a nitrostyrene derivative characterized by a phenol, a methoxy group, and a nitrovinyl substituent on the benzene ring. It is crucial to distinguish it from its more commonly cited isomer, 2-Methoxy-4-(2-nitrovinyl)phenol, which is derived from vanillin. The subject of this guide is derived from isovanillin.

  • IUPAC Name: 2-methoxy-5-[(E)-2-nitroethenyl]phenol[1]

  • CAS Number: 39816-35-8[2][3]

  • Synonyms: 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[1][2]

  • Molecular Formula: C₉H₉NO₄[1][3]

  • Molecular Weight: 195.17 g/mol [1][3]

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis and purification.

PropertyValueSource
Melting Point 155-156°C (recrystallized from methanol)[2]
Boiling Point 384.2 ± 32.0 °C at 760 mmHg (Predicted)[2]
Molecular Weight 195.17 g/mol [1][3]
XLogP3 1.9[1]
Appearance Yellow to light brown crystalline powder[4]

Synthesis and Purification: A Mechanistic Approach

Rationale and Strategy

The synthesis of this compound is most effectively achieved through a base-catalyzed condensation reaction between 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane. This reaction is a variant of the Henry Reaction, also known as a nitroaldol reaction, which forms a nitroalkene from an aldehyde and a nitroalkane.

The choice of catalyst and solvent system is critical for driving the reaction to completion and minimizing side products. While various bases can be employed, the use of ammonium acetate in refluxing glacial acetic acid represents a robust and well-documented method for this type of Knoevenagel-Henry condensation.[5][6] The ammonium acetate acts as a weak base to deprotonate the nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of isovanillin. The subsequent intermediate undergoes dehydration under the acidic and high-temperature conditions to yield the stable conjugated nitrovinyl product. Glacial acetic acid serves as both the solvent and a proton source to facilitate the dehydration step.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and subsequent characterization to ensure the identity and purity of the final compound.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Methanol

  • Standard laboratory glassware for reflux and vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of isovanillin with 1.5 equivalents of nitromethane in glacial acetic acid (approx. 10 mL per gram of isovanillin).

  • Catalyst Addition: Add 0.5 equivalents of ammonium acetate to the mixture.

  • Condensation Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a 2:1 ethyl acetate:methanol eluent.[7] The reaction is generally complete within 2-4 hours.[5]

  • Isolation of Crude Product: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water, which will cause the product to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

Purification Workflow: Recrystallization

The purity of the final compound is paramount for its use as a synthetic intermediate. Recrystallization is a proven method for purifying the crude product.

  • Solvent Selection: Methanol is a suitable solvent for recrystallization.[2]

  • Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly. The expected melting point of the purified product is 155-156°C.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Henry-Knoevenagel Condensation Isovanillin->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Ammonium Acetate (Catalyst) Catalyst->Reaction Solvent Glacial Acetic Acid (Solvent/Dehydrating Agent) Solvent->Reaction Heat Reflux (2-4h) Heat->Reaction Precipitation Precipitation in Cold Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Hot Methanol) Crude->Recrystallization Pure Purified Product This compound Recrystallization->Pure

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular structure. The expected chemical shifts are detailed below.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, Solvent: DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)~3.9Singlet
Aromatic CH6.8 - 7.3Multiplet
Vinylic (=CH-Ar)7.5 - 7.7Doublet
Vinylic (=CH-NO₂)7.9 - 8.1Doublet
Phenolic (-OH)9.5 - 10.5Singlet (broad)
(Data inferred from spectra of the title compound and related structures on PubChem)[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~56
Aromatic CH110 - 125
Aromatic C (quaternary)125 - 150
Vinylic (=CH)130 - 140
Aromatic C-O145 - 155
(Data based on computational predictions and analysis of similar compounds)[8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretch (aromatic)Aromatic Ring
1600-1650C=C stretchNitrovinyl Group
1500-1550N=O asymmetric stretchNitro Group
1300-1350N=O symmetric stretchNitro Group
1200-1300C-O stretchPhenol, Methoxy Ether
(Data represents typical ranges for the indicated functional groups)[8]
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak corresponds to its molecular formula C₉H₉NO₄.

  • Exact Mass: 195.0532 g/mol [1]

  • Expected [M]+ peak: m/z = 195

Applications and Inferred Biological Activity

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[2] The electron-withdrawing nitro group makes the vinyl group susceptible to various nucleophilic additions (e.g., Michael additions) and reductions. The nitro group itself can be reduced to an amine, providing a pathway to synthesize a wide range of more complex molecules, including potential drug candidates and materials for aluminum alloys.[2]

Comparative Bioactivity Analysis

While direct, extensive biological studies on this compound are not widely published, its chemical structure allows for informed inferences based on related compound classes.

  • β-Nitrostyrenes: This class of compounds is known to exhibit a range of biological activities. They are recognized as potential antibacterial agents and may act as inhibitors of kinases such as Src and Syk, which are involved in cellular signaling pathways.[9]

  • 2-Methoxyphenols (Guaiacols): The core guaiacol structure is found in many biologically active natural products. This class of molecules has demonstrated significant antioxidant and anti-inflammatory properties.[10] For example, the structurally similar compound 2-Methoxy-4-(2-nitrovinyl)phenol has shown notable anti-inflammatory effects.[8] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.[10]

Potential Signaling Pathway Modulation

Based on studies of its 4-substituted isomer, it is plausible that this compound could modulate key cellular defense and inflammatory pathways.[8] One such pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of cellular defense against oxidative stress. Activation of Nrf2 by electrophilic compounds like nitrostyrenes can lead to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway Compound This compound (Inferred Activator) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) Compound->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Inferred activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited safety and toxicity information available for this compound.[2] Therefore, prudent laboratory practices are essential.

  • General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exposure Routes: Avoid contact with skin, eyes, and inhalation of dust.[2] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.

  • Inferred Hazards: The related isomer, 2-Methoxy-4-(2-nitrovinyl)phenol, is classified as an irritant to the eyes, respiratory system, and skin.[11] It is reasonable to assume similar hazards for the 5-substituted isomer and handle it accordingly.

References

  • BIOSYNCE. (n.d.). This compound CAS 39816-35-8.
  • Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry, 9(3), 170-174.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.
  • ACS Publications. (n.d.). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry.
  • ChemPlayer.com. (n.d.). Henry condensation between vanillin and nitroethane using a microwave.
  • Fox, D. E. (1944). Condensation of Vanillin Substitution Products with Nitromethane. University of Iowa.
  • SRIRAMCHEM. (n.d.). This compound.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 269–275.

Sources

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: From Historical Synthesis to Modern Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-nitrovinyl)phenol, a molecule of interest in organic synthesis and drug discovery. This document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and potential biological applications, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Legacy of the Henry Reaction

The discovery of this compound is not marked by a single seminal publication but is rather a testament to the enduring utility of a classic name reaction in organic chemistry: the Henry Reaction. First reported by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] This carbon-carbon bond-forming reaction, also known as the nitroaldol reaction, provided a straightforward pathway to β-nitro alcohols, which can be readily dehydrated to form nitroalkenes, such as the title compound.

The synthesis of this compound is a direct application of the Henry reaction, employing isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane as starting materials. While the exact date of its first synthesis is not well-documented, it is reasonable to surmise that it was first prepared in the late 19th or early 20th century, following the widespread adoption of the Henry reaction for the synthesis of various nitrostyrene derivatives. The exploration of substituted benzaldehydes, like isovanillin, in this reaction was a natural progression for organic chemists of the era, aiming to expand the library of available synthetic intermediates.

The Knoevenagel condensation, a related reaction discovered by Emil Knoevenagel in the 1890s, also provides a conceptual framework for the formation of such α,β-unsaturated compounds, although the Henry reaction is the more direct and commonly cited method for the synthesis of nitroalkenes from nitroalkanes.

Physicochemical Properties

This compound is a crystalline solid with the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol[2]
CAS Number 39816-35-8[2]
Appearance Yellow to light brown powder/crystals
Melting Point 155-156 °C
XLogP3 1.9[2]

Synonyms: 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is reliably achieved through the Henry condensation of isovanillin with nitromethane. The following protocol provides a detailed, step-by-step methodology, explaining the rationale behind each step.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nitroaldol condensation followed by dehydration.

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration NM CH₃NO₂ Nitronate ⁻CH₂NO₂ NM->Nitronate + Base Isovanillin Isovanillin (Ar-CHO) Base Base (e.g., OH⁻) H2O H₂O Nitronate->H2O - H₂O Intermediate Ar-CH(O⁻)-CH₂NO₂ Isovanillin->Intermediate + ⁻CH₂NO₂ Intermediate2 Ar-CH(O⁻)-CH₂NO₂ Nitronate2 ⁻CH₂NO₂ Nitroalcohol Ar-CH(OH)-CH₂NO₂ Intermediate2->Nitroalcohol + H₃O⁺ Nitroalcohol2 Ar-CH(OH)-CH₂NO₂ H3O H₃O⁺ Product Ar-CH=CHNO₂ Nitroalcohol2->Product - H₂O (Heat/Acid) H2O_out H₂O

Caption: Generalized mechanism of the Henry reaction for the synthesis of a nitrostyrene.

Experimental Protocol

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Nitromethane

  • Ammonium acetate (or other suitable base catalyst)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isovanillin in a minimal amount of glacial acetic acid.

    • Rationale: Glacial acetic acid serves as a solvent and also as a co-catalyst, promoting the dehydration of the intermediate nitroalkanol.

  • Addition of Reagents: To the stirred solution, add an excess of nitromethane followed by the base catalyst, such as ammonium acetate.

    • Rationale: A molar excess of nitromethane is used to drive the reaction towards completion. Ammonium acetate is a commonly used weak base catalyst that minimizes side reactions. Other bases like alkylamines can also be employed.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated crude product is collected by vacuum filtration.

    • Rationale: Pouring the reaction mixture into water causes the organic product to precipitate out, allowing for its separation from the water-soluble reagents and byproducts.

  • Purification: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellow crystals.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is a good solvent choice as the product is soluble in hot ethanol and less soluble in cold ethanol.

Synthesis_Workflow start Start dissolve Dissolve Isovanillin in Glacial Acetic Acid start->dissolve add_reagents Add Nitromethane and Ammonium Acetate dissolve->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Crystals recrystallize->dry end Pure Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons with their characteristic coupling constant for the trans configuration, the methoxy protons, and the phenolic hydroxyl proton.[2]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the nitro group (asymmetric and symmetric N-O stretches), the carbon-carbon double bond (C=C stretch) of the vinyl group, and the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

While extensive biological studies on this compound are limited, the broader class of nitrostyrenes and methoxyphenols has been investigated for a range of biological activities. These studies provide a basis for inferring the potential applications of the title compound.

  • Anticancer Activity: Many nitrostyrene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Their proposed mechanism of action often involves the induction of oxidative stress, DNA damage, and apoptosis. The electron-withdrawing nitro group makes the vinyl carbon susceptible to nucleophilic attack by biological macromolecules, potentially leading to the inhibition of key cellular processes.

  • Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 2-methoxyphenol moiety in the structure is a common feature in many natural and synthetic compounds with demonstrated antioxidant and anti-inflammatory activities.[3] Studies on other 2-methoxyphenols have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design.

  • Antimicrobial Activity: Some nitrostyrene derivatives have been reported to possess antibacterial and antifungal properties.

The presence of both a nitrostyrene pharmacophore and a methoxyphenol moiety suggests that this compound could be a promising lead compound for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into its specific biological targets and mechanisms of action is warranted.

Potential_Applications cluster_moieties Structural Features cluster_activities Potential Biological Activities cluster_applications Therapeutic Areas Compound This compound Nitrostyrene Nitrostyrene Moiety Compound->Nitrostyrene Methoxyphenol Methoxyphenol Moiety Compound->Methoxyphenol Anticancer Anticancer Nitrostyrene->Anticancer Antimicrobial Antimicrobial Nitrostyrene->Antimicrobial AntiInflammatory Anti-inflammatory Methoxyphenol->AntiInflammatory Antioxidant Antioxidant Methoxyphenol->Antioxidant Oncology Oncology Anticancer->Oncology InflammatoryDiseases Inflammatory Diseases AntiInflammatory->InflammatoryDiseases InfectiousDiseases Infectious Diseases Antimicrobial->InfectiousDiseases

Caption: Inferred biological activities and potential applications of this compound based on its structural motifs.

Conclusion and Future Directions

This compound is a readily accessible compound with a rich historical context rooted in fundamental organic synthesis. Its straightforward preparation via the Henry reaction makes it an attractive scaffold for further chemical modification and biological evaluation. While direct biological data is currently sparse, the known activities of related compounds suggest its potential as a valuable lead molecule in drug discovery. Future research should focus on a comprehensive evaluation of its biological activity profile, including its cytotoxicity against a panel of cancer cell lines, its anti-inflammatory and antioxidant capacities, and its potential antimicrobial effects. Elucidating its specific molecular targets will be crucial for its further development as a potential therapeutic agent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.
  • Wikipedia. (2023, October 29). Henry reaction.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research, 24(5A), 2901-2907.

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Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in synthetic chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol via the Henry condensation reaction, and purification methodologies. It is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development. The guide emphasizes the causal relationships in experimental design and provides self-validating protocols to ensure reproducibility and high purity of the final compound.

Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged under various identifiers.

  • IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry is 2-methoxy-5-[(E)-2-nitroethenyl]phenol [1]. The "(E)" notation specifies the stereochemistry of the double bond, indicating a trans configuration of the substituents.

  • Synonyms: In literature and commercial listings, this compound is also known by several other names, including:

    • 3-HYDROXY-4-METHOXYNITROSTYRENE

    • 5-(2-NITROVINYL)-2-METHOXYPHENOL[2]

  • Key Identifiers:

    • CAS Number: 39816-35-8[1][3]

    • Molecular Formula: C₉H₉NO₄[1][3]

    • PubChem CID: 672279[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 195.17 g/mol [PubChem][1][3]
Appearance Yellow crystalline solid[BenchChem][4]
Melting Point 155-156 °C[BIOSYNCE][2]
Boiling Point (Est.) 384.2 ± 32.0 °C at 760 mmHg[BIOSYNCE][2]
Solubility Slightly soluble in water; soluble in hot methanol and ethanol.[5]
XLogP3 1.9[PubChem][1]

Synthesis Pathway: The Henry Condensation Reaction

The primary and most efficient route for synthesizing nitrostyrene derivatives like this compound is the Henry Reaction , also known as the nitroaldol reaction[2][6]. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde[6].

Causality of Reagent Selection:

  • Aldehyde Precursor: To achieve the desired substitution pattern (methoxy at position 2, nitrovinyl at position 5), the required starting material is Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [7]. This is a critical distinction, as the more common isomer, vanillin, would yield the 4-(2-nitrovinyl) substituted product[4].

  • Nitroalkane: Nitromethane serves as the nucleophilic component, providing the nitrovinyl moiety after condensation and subsequent dehydration.

  • Catalyst: A base is required to deprotonate the α-carbon of nitromethane, forming the reactive nitronate anion. While various bases can be used, a mild organic base like n-butylamine is effective in catalyzing the reaction while minimizing side products.

The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, which then readily undergoes dehydration (elimination of water) under the reaction conditions to yield the final conjugated nitroalkene product. The stability of the extended conjugated system of the product drives the dehydration step[6].

Henry_Reaction_Workflow sub Starting Materials reagents Isovanillin (3-hydroxy-4-methoxybenzaldehyde) + Nitromethane proc1 Step 1: Condensation (Henry Reaction) reagents->proc1 Dissolve & React inter Crude Product Mixture (Contains β-nitro alcohol intermediate and final product) proc1->inter Yields catalyst Base Catalyst (e.g., n-Butylamine) in Methanol catalyst->proc1 proc2 Step 2: Purification inter->proc2 pur_method Recrystallization from hot Ethanol final Final Product: This compound (High Purity Crystals) pur_method->final Isolate

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these steps, coupled with in-process checks, ensures a high-purity final product.

Synthesis via Henry Condensation

Objective: To synthesize crude this compound from isovanillin and nitromethane.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 10.0 g

  • Nitromethane: 4.5 mL

  • Methanol: 15 mL

  • n-Butylamine (catalyst): 1.5 mL

  • 0.1 M Hydrochloric acid (HCl): 150 mL

  • Distilled water

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isovanillin in 15 mL of methanol. Stir until a clear solution is obtained.

  • Addition of Reagents: To the stirred solution, add 4.5 mL of nitromethane, followed by the dropwise addition of 1.5 mL of n-butylamine. The solution will typically turn a deep red or orange color, indicating the formation of the nitronate salt and initiation of the reaction.

  • Reaction: Loosely cap the flask and allow the mixture to stir at room temperature for 18-24 hours. The extended reaction time ensures the completion of the condensation and subsequent dehydration.

  • Precipitation and Neutralization: After the reaction period, a solid mass may have formed. Cool the mixture in an ice bath for 30 minutes. Break up any solid mass with a spatula and slowly pour the mixture into 150 mL of cold, stirred 0.1 M HCl. This step neutralizes the basic catalyst and protonates the phenoxide, causing the product to precipitate. The color should change from red to a bright yellow.

  • Isolation of Crude Product: Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold distilled water to remove any residual acid and salts.

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Do not use high heat, as it may degrade the compound.

Purification by Recrystallization

Objective: To purify the crude product to analytical grade. Recrystallization is an effective method that leverages differences in solubility between the desired compound and impurities.[5]

Causality of Solvent Choice: Ethanol is an ideal solvent for this purification. The target compound exhibits high solubility in hot ethanol and significantly lower solubility at room temperature or below, allowing for efficient crystal formation upon cooling while impurities remain in the solution.[5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with constant swirling.

  • Achieving Saturation: Continue to add small portions of hot ethanol until the solid just completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent; adding excess solvent will reduce the final yield.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined, and pure crystals.

  • Maximizing Yield: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the purified yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum desiccator.

  • Validation: Assess the purity of the final product by measuring its melting point. A sharp melting point at or near the literature value (155-156 °C) indicates high purity.[2] Further characterization by H-NMR and HPLC can be performed for absolute confirmation.

Applications in Research and Development

This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from the versatile reactivity of the nitro group and the conjugated system.[2]

  • Pharmaceutical Synthesis: The nitrovinyl group is a precursor to other functional groups. For instance, it can be reduced to form a β-amino alcohol or an amine, which are common pharmacophores. It serves as an intermediate in the synthesis of various bioactive molecules.

  • Organic Synthesis: It is used as a building block to introduce the 3-hydroxy-4-methoxyphenyl moiety into more complex molecular architectures.

  • Materials Science: There is reported use in the field of aluminum alloys, likely related to its properties as a corrosion inhibitor or surface treatment agent due to the coordinating ability of the phenol and nitro groups.[2]

Safety and Handling

  • Toxicity: There is very limited toxicological data available for this compound.[2] Therefore, it should be handled with the standard precautions for a novel chemical entity.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-sealed container away from strong oxidizing agents.

References

  • This compound CAS 39816-35-8. BIOSYNCE.
  • Henry reaction. Wikipedia. [Link]
  • This compound | C9H9NO4 | CID 672279.
  • Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • Henry Reaction. Organic Chemistry Portal. [Link]
  • This compound. SRIRAMCHEM.
  • Henry Reaction Mechanism and Applications. YouTube (Professor Dave Explains). [Link]
  • 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK.
  • Henry Reaction Lab Procedure. YouTube. [Link]
  • An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)

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An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data but also the underlying principles and experimental considerations for its accurate determination.

Introduction: The Significance of Physicochemical Properties

This compound is a valuable building block in the synthesis of various organic compounds, particularly in the pharmaceutical and specialty chemical industries.[1] Its utility stems from the reactive nitrovinyl group, which can participate in a variety of chemical transformations.[1] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, storage, and safe handling. These parameters serve as critical indicators of purity and are essential for designing and optimizing reaction conditions.

Core Physicochemical Data of this compound

The determination of melting and boiling points is a foundational step in the characterization of any chemical compound. For this compound, the available data is summarized below. It is crucial to distinguish this compound from its isomer, trans-2-methoxy-4-(2-nitrovinyl)phenol (CAS No: 6178-42-3), as their physical properties differ significantly.

PropertyValueCompoundSource
Melting Point 155-156 °CThis compound[1]
Boiling Point 384.2±32.0 °C (Predicted)This compound[1]
Melting Point168-170 °Ctrans-2-methoxy-4-(2-nitrovinyl)phenol[2][3]
Boiling Point347 °C at 760 mmHgtrans-2-methoxy-4-(2-nitrovinyl)phenol[2][3]

The melting point is a sharp, experimentally determined value, indicating a crystalline solid at room temperature. The boiling point, however, is a predicted value, which suggests that the compound may be thermally labile and prone to decomposition at elevated temperatures. This is a common characteristic of aromatic nitro compounds.

Experimental Determination of Melting Point: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Principle of Melting Point Determination

The underlying principle of melting point determination involves heating a small, powdered sample of the compound in a capillary tube while monitoring the temperature. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[4]

Experimental Protocol

A standard and reliable method for determining the melting point of this compound involves the use of a calibrated melting point apparatus.

Materials:

  • This compound, purified (e.g., by recrystallization from methanol)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]

  • Data Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2. For a pure sample of this compound, this range should be narrow and fall within the 155-156°C range.[1]

Workflow for Melting Point Determination

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool and Re-insert New Sample D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Melt) and T2 (Final Melt) F->G H Report Melting Range (T1-T2) G->H I Assess Purity (Narrow Range indicates High Purity) H->I

Caption: Experimental Workflow for Melting Point Determination

Understanding the Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Challenges in Experimental Determination

The reported boiling point of 384.2±32.0 °C for this compound is a computationally predicted value.[1] Experimental determination of the boiling point of such a compound at atmospheric pressure is challenging due to the high temperature required. Aromatic nitro compounds can be susceptible to thermal decomposition at temperatures below their atmospheric boiling points.[5] Heating this compound to such high temperatures could lead to degradation, producing inaccurate and non-reproducible results, and posing potential safety hazards.

Alternative Approaches: Vacuum Distillation

For thermally sensitive compounds, the boiling point is often determined under reduced pressure (vacuum distillation). By lowering the external pressure, the boiling point of the liquid is significantly reduced. The Clausius-Clapeyron relation provides the theoretical basis for this phenomenon. While no experimental data for the boiling point of this compound under vacuum is readily available, this would be the preferred method for its purification via distillation.

Synthesis Context: The Henry Reaction

A brief understanding of the synthesis of the isomeric trans-2-methoxy-4-(2-nitrovinyl)phenol provides valuable context for the compound's properties and potential impurities. A common synthetic route is the Henry reaction, which involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst.[6] A similar approach, starting from the appropriate isomer of vanillin, would be employed for the synthesis of this compound.

The purity of the final product, and thus its melting point, is highly dependent on the successful removal of starting materials and by-products from this reaction. Recrystallization from a suitable solvent, such as methanol, is a crucial purification step.[1][6]

Safety and Handling Considerations

While detailed toxicological data for this compound is limited, it is prudent to handle it with care.[1] Structurally related aromatic nitro compounds can be irritants.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound. The experimentally determined melting point of 155-156°C serves as a critical parameter for identification and purity assessment. The predicted high boiling point highlights the compound's potential thermal instability, necessitating careful consideration during any high-temperature applications or purification by distillation. The provided experimental protocol for melting point determination offers a robust and self-validating method for characterizing this important synthetic intermediate.

References

  • This compound CAS 39816-35-8. BIOSYNCE. [Link]
  • trans-2-methoxy-4-(2-nitrovinyl)phenol. ChemBK. [Link]
  • This compound | C9H9NO4 | CID 672279. PubChem. [Link]
  • Melting point determin
  • Determination of the Melting and Boiling Points of Compounds. YouTube. [Link]
  • 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK. [Link]
  • Aromatic Nitro Compounds. Missouri S&T. [Link]

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2-Methoxy-5-(2-nitrovinyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, provides a robust, step-by-step protocol for its synthesis via the Henry condensation of isovanillin, and outlines methods for its purification and structural characterization. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's chemistry and handling.

Introduction and Core Concepts

This compound, also known by its IUPAC name 2-methoxy-5-[(E)-2-nitroethenyl]phenol, is an organic compound belonging to the nitrostyrene class. These compounds are characterized by a nitro group attached to a vinyl substituent on an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the conjugated system, renders the vinyl group highly reactive and susceptible to nucleophilic addition. This reactivity makes nitrostyrenes, including the subject of this guide, powerful intermediates for the synthesis of a wide array of more complex molecules, including amino acids, alkaloids, and various pharmaceutical agents.

The synthesis of this compound is most directly achieved from isovanillin (3-hydroxy-4-methoxybenzaldehyde), an isomer of the common flavoring agent vanillin. The key transformation is the Henry reaction, a classic C-C bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1]

This guide will provide the necessary technical details to synthesize, purify, and characterize this compound, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in chemical reactions and for its proper handling and storage.

PropertyValueSource
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol[2]
CAS Number 39816-35-8[3]
Appearance Yellow crystalline solid (predicted)
XLogP3 1.9[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Chemical Structure

The structure of this compound features a phenol ring substituted with a methoxy group at position 2 and a 2-nitrovinyl group at position 5. The trans or (E)-isomer is typically the major product of the condensation reaction due to steric considerations.

Caption: 2D Structure of this compound

Synthesis and Purification

The synthesis of this compound is achieved through a Henry (nitroaldol) condensation reaction. This involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst, followed by dehydration of the intermediate nitro-alcohol.

Reaction Mechanism: The Henry Condensation

The Henry reaction is a cornerstone of carbon-carbon bond formation.[1] The mechanism proceeds as follows:

  • Deprotonation: The base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin. This forms a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (or upon acidic workup) to yield a β-nitro alcohol.

  • Dehydration: Under the reaction conditions or during workup, the β-nitro alcohol readily undergoes dehydration (elimination of water) to form the stable, conjugated nitroalkene product, this compound.

Henry_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Condensation Henry Condensation (Nitroaldol Addition) Isovanillin->Condensation Nitromethane Nitromethane Nitromethane->Condensation Base Base Catalyst (e.g., n-Butylamine) Base->Condensation Catalyzes Dehydration Dehydration (Elimination of H₂O) Condensation->Dehydration Intermediate Formation Product This compound Dehydration->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Henry reaction of aromatic aldehydes.[4]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Nitromethane

  • Methanol

  • n-Butylamine (catalyst)

  • Hydrochloric acid (0.1 M)

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isovanillin in 15 mL of methanol. Stir until all the solid has dissolved.

  • To this solution, add 4.5 mL of nitromethane.

  • Carefully add 0.7 mL of n-butylamine to the mixture. The solution will typically change color.

  • Cap the flask and allow the reaction to proceed at ambient temperature for 2-4 hours. The mixture may solidify during this time.

  • Break up the solid mass with a spatula and add 10 mL of methanol to create a slurry.

  • Filter the crude product using a Büchner funnel under vacuum.

  • Wash the collected solid on the filter with approximately 100 mL of cold 0.1 M HCl. This acid wash neutralizes the basic catalyst and protonates the phenoxide, often resulting in a color change to bright yellow.

  • Wash the solid with cold distilled water to remove any residual acid and salts.

  • Allow the product to air-dry on the filter paper. For complete drying, the solid can be placed in a desiccator under vacuum.

Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound is crucial for subsequent applications. Recrystallization is an effective method for purification.

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

  • Place the crude, dry product into an Erlenmeyer flask.

  • Add a minimal amount of the chosen alcohol (ethanol or methanol) to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring. Add small portions of hot alcohol until the solid completely dissolves. Avoid adding excess solvent.

  • Once a clear, saturated solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • After the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize product precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum desiccator to obtain the final product.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. A ¹H NMR spectrum is available on PubChem for this compound.[2]

Predicted ¹H NMR Data (in CDCl₃):

Proton Type Predicted Chemical Shift (δ) in ppm Multiplicity Integration
Phenolic (-OH) 5.0 - 6.0 Singlet (broad) 1H
Methoxy (-OCH₃) ~3.9 Singlet 3H
Aromatic (H) 6.8 - 7.2 Multiplet 3H
Vinylic (=CH-Ar) 7.5 - 7.7 Doublet 1H

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet | 1H |

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Type Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH₃) ~56
Aromatic (C-H) 110 - 125
Aromatic (C-O, C-C) 125 - 150

| Vinylic (=CH) | 135 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
Phenolic O-H stretch 3200 - 3600 Broad
Aromatic C-H stretch 3000 - 3100 Sharp
Aliphatic C-H stretch 2850 - 3000 Sharp (from -OCH₃)
C=C stretch (alkene) 1620 - 1680 Medium
C=C stretch (aromatic) 1450 - 1600 Multiple bands
Asymmetric NO₂ stretch 1500 - 1550 Strong
Symmetric NO₂ stretch 1330 - 1370 Strong

| C-O stretch | 1200 - 1280 | Strong (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight, 195.17.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The nitrovinyl group is a key functional handle that can undergo a variety of transformations:

  • Reduction: The nitro group can be selectively reduced to an amine, providing access to phenylethylamine derivatives, which are common scaffolds in drug discovery.

  • Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes 1,4-conjugate (Michael) addition with a wide range of nucleophiles (e.g., enolates, amines, thiols), allowing for further carbon-carbon and carbon-heteroatom bond formation.

  • Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder cycloaddition reactions.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class, particularly nitrostyrenes, should be handled with care. The related isomer, 2-methoxy-4-((E)-2-nitrovinyl)phenol, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 2). Henry reaction.
  • NIST. (n.d.). 2-Methoxy-5-nitrophenol, acetate. NIST Chemistry WebBook.
  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.

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An In-depth Technical Guide to the Spectral Characterization of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8), a valuable intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data itself, but also the scientific rationale behind the spectral interpretations and the experimental methodologies.

Molecular Structure and Key Features

This compound, with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule is characterized by a phenol group, a methoxy substituent, and a trans-nitrovinyl moiety on the aromatic ring. The interplay of these groups dictates the electronic environment of each atom, which is reflected in the spectral data.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental NMR data for this compound, the following data is predicted based on established principles and spectral data of analogous compounds.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenolic -OH5.0 - 6.0Broad Singlet-
Methoxy (-OCH₃)~3.9Singlet-
Aromatic-H6.8 - 7.5Multiplet-
Vinylic-H (α to ring)7.5 - 7.8Doublet~13-16
Vinylic-H (β to ring)7.9 - 8.2Doublet~13-16

Interpretation of the ¹H NMR Spectrum:

  • Phenolic Proton: The broad singlet in the downfield region is characteristic of a phenolic hydroxyl proton, with its chemical shift being concentration and solvent dependent.

  • Methoxy Protons: The singlet at approximately 3.9 ppm corresponds to the three protons of the methoxy group.

  • Aromatic Protons: The aromatic protons will appear as a complex multiplet in the region of 6.8-7.5 ppm. The exact splitting pattern will depend on the coupling between the three protons on the ring.

  • Vinylic Protons: The two vinylic protons of the nitrovinyl group are expected to appear as doublets in the downfield region due to the deshielding effect of the nitro group and the aromatic ring. The large coupling constant (J > 12 Hz) is indicative of a trans configuration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~56
Aromatic C-H110 - 130
Aromatic C-O145 - 155
Aromatic C-C (vinyl)125 - 135
Vinylic Carbons130 - 145
Aromatic C-N~148

Interpretation of the ¹³C NMR Spectrum:

  • Methoxy Carbon: The carbon of the methoxy group is expected to resonate around 56 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-155 ppm. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield shifted within this region.

  • Vinylic Carbons: The carbons of the vinyl group will also be in the downfield region, with their exact shifts influenced by the nitro group and the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3550 - 3200 (broad)Phenolic O-HStretching
3100 - 3000Aromatic & Vinylic C-HStretching
2950 - 2850Aliphatic C-H (methoxy)Stretching
1680 - 1620C=CStretching
1600 - 1475Aromatic C=CRing Stretching
1550 & 1350Nitro (NO₂)Asymmetric & Symmetric Stretching
1250 - 1000C-OStretching

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is a clear indication of the hydrogen-bonded phenolic hydroxyl group.[3][4][5]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic and vinylic protons, while those just below 3000 cm⁻¹ are from the methoxy group's C-H bonds.

  • C=C Stretches: The absorption for the vinyl C=C double bond is expected in the 1680-1620 cm⁻¹ region. The aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 and 1500 cm⁻¹.

  • Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

  • C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region are due to the C-O stretching of the phenol and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The data presented here is based on the expected fragmentation of the molecule under electron ionization (EI).

m/z Proposed Fragment Interpretation
195[C₉H₉NO₄]⁺Molecular Ion (M⁺)
178[M - OH]⁺Loss of a hydroxyl radical
149[M - NO₂]⁺Loss of a nitro group
134[M - NO₂ - CH₃]⁺Loss of a nitro group and a methyl radical
106[M - NO₂ - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak at m/z 195 would confirm the molecular weight of the compound.

  • Key Fragmentations: The fragmentation pattern is expected to be dominated by the loss of the functional groups. The loss of a hydroxyl radical (m/z 178) is a common fragmentation for phenols. A significant peak at m/z 149 would indicate the loss of the nitro group (NO₂), a characteristic fragmentation for nitro compounds.[6][7][8][9] Further fragmentation could involve the loss of a methyl radical from the methoxy group (m/z 134) and subsequent loss of carbon monoxide from the phenolic ring.

Experimental Methodologies

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed, self-validating protocols for obtaining NMR, IR, and MS data for a compound like this compound.

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structural Elucidation Sample High-Purity Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve IR_acq Acquire FT-IR Spectrum (ATR or KBr pellet) Sample->IR_acq MS_acq Acquire Mass Spectrum (e.g., GC-MS with EI) Sample->MS_acq NMR_acq Acquire 1H and 13C Spectra Dissolve->NMR_acq NMR_proc Process Data (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc NMR_interp Interpret Spectra NMR_proc->NMR_interp Combine Combine and Correlate All Spectral Data NMR_interp->Combine IR_proc Process Data (Baseline Correction) IR_acq->IR_proc IR_interp Interpret Spectrum IR_proc->IR_interp IR_interp->Combine MS_proc Process Data MS_acq->MS_proc MS_interp Analyze Fragmentation MS_proc->MS_interp MS_interp->Combine Structure Confirm Molecular Structure Combine->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Data Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a baseline correction if necessary.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Development: Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to achieve good separation of the analyte from any impurities.

  • MS Method Development: Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), ion source temperature, and mass range to be scanned.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and acquire the data.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

References

  • Zhang, J., Oxley, J., & Smith, J. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.
  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.).
  • PubChem. (n.d.). This compound.
  • Takhistov, V. V., Pevzner, M. S., & Krivosheeva, G. S. (2003). Gas-phase fragmentation analysis of nitro-fatty acids. Russian Journal of General Chemistry, 73(11), 1839-1844.
  • Spectroscopy Tutorial: Phenols and Enols. (n.d.).
  • LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Industrial & Engineering Chemistry Fundamentals, 3(3), 161-165.
  • Filo. (2025). Study the NMR spectrum of 3-nitrostyrene.
  • Scribd. (n.d.). NMR Data of Β-nitrostyrene.
  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.
  • Chegg. (2018). Solved The 1H NMR spectrum of the nitrostyrene produced in.
  • ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker...
  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene.
  • NIST. (n.d.). Phenol, 2-methoxy-.
  • NIST. (n.d.). 2-Methoxy-5-methylphenol.
  • Chemical Synthesis Database. (2025). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...
  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene.
  • NIST. (n.d.). Phenol, 2-methoxy-.
  • PubChem. (n.d.). 3-Methoxy-4-hydroxy-methyl-nitrostyrene.
  • Rapid Communications in Mass Spectrometry. (2014). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 28(14), 1595-1604.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.

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An In-Depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: Properties, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-5-(2-nitrovinyl)phenol is a substituted nitrostyrene that holds significant interest for researchers in organic synthesis and drug discovery. Its molecular architecture, featuring a phenolic hydroxyl group, a methoxy group, and a reactive nitrovinyl moiety, makes it a versatile intermediate for the synthesis of complex molecular scaffolds and biologically active compounds. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and an evidence-based discussion of its potential biological activities. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and broader application of this valuable chemical entity.

Compound Identification and Structure

Accurate identification is paramount for any chemical compound used in a research setting. This compound is distinguished by the specific arrangement of its functional groups on the benzene ring, which dictates its reactivity and physical properties.

Chemical structure of this compound

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol [1]
CAS Number 39816-35-8 [1][2]
Molecular Formula C₉H₉NO₄ [1][2]
Molecular Weight 195.17 g/mol [1][2]
Synonyms 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol [3]
InChI InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ [1]
InChIKey QGCVJPGJBCRIEV-SNAWJCMRSA-N

| SMILES | COC1=C(C=C(C=C1)/C=C/[O-])O |[1] |

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments, developing formulations, and ensuring safe handling.

Table 2: Key Physicochemical Properties

Property Value Comments & Implications Source
Physical Form Solid Expected to be a crystalline solid at room temperature, facilitating handling and weighing.
Melting Point 155-156 °C The relatively high melting point suggests a stable crystalline lattice. Purity can be initially assessed by melting point range. [3]
Boiling Point 384.2 ± 32.0 °C (at 760 mmHg) High boiling point indicates low volatility under standard conditions. Purification by distillation would require vacuum. [3]
XLogP3 1.9 This value indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems. [1]
Solubility No data available Solubility testing in various organic solvents (e.g., DMSO, DMF, alcohols) and aqueous systems is recommended for specific applications.

| Polar Surface Area | 75.3 Ų | Contributes to its solubility and potential for hydrogen bonding. |[1] |

Synthesis and Purification

The most established and logical method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. For this compound, the synthesis proceeds via the reaction of 3-hydroxy-4-methoxybenzaldehyde with nitromethane.

Causality of Experimental Design

The choice of the Henry reaction is predicated on its reliability and efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the vinyl group.

  • Starting Material Selection : The precursor aldehyde must be 3-hydroxy-4-methoxybenzaldehyde (an isomer of vanillin) to achieve the desired 5-position for the nitrovinyl group relative to the methoxy group.

  • Catalyst : A weak base like ammonium acetate is often employed.[4] It is strong enough to deprotonate nitromethane to form the reactive nitronate anion but mild enough to minimize side reactions. The reaction proceeds through a β-nitro alcohol intermediate, which then undergoes base-catalyzed dehydration to yield the final conjugated nitroalkene.

  • Solvent : Nitromethane itself can often serve as both the reagent and the solvent when used in excess, driving the reaction forward. Alternatively, a high-boiling polar solvent like methanol can be used.[6]

Experimental Protocol: Synthesis via Henry Condensation

This protocol is adapted from established procedures for structurally analogous compounds.[6]

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Methanol

  • Hydrochloric acid (0.1 M)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and Buchner funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of 3-hydroxy-4-methoxybenzaldehyde in 15 mL of methanol.

  • To this solution, add 5.0 mL of nitromethane.

  • Add a catalytic amount (e.g., 1.0 g) of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.

  • Filter the crude product using a Buchner funnel under vacuum.

  • Wash the collected solid with 100 mL of cold 0.1 M HCl. This acidic wash helps to neutralize any remaining base and remove impurities, often resulting in a color change to a bright yellow solid.

  • For final purification, recrystallize the solid from hot methanol. Dissolve the product in a minimal amount of near-boiling methanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Aldehyde 3-Hydroxy-4-methoxy- benzaldehyde Reaction Henry Condensation (Reflux in Methanol) Aldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Ammonium Acetate Catalyst->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Wash 0.1 M HCl Wash Filtration1->Wash Recrystallization Recrystallization (Hot Methanol) Wash->Recrystallization Filtration2 Final Filtration Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying Product Pure 2-Methoxy-5- (2-nitrovinyl)phenol Drying->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.9 ppm; signals in the aromatic region (6.8-7.5 ppm) for the three protons on the benzene ring; two doublets for the vinyl protons (-CH=CH-) between 7.5 and 8.5 ppm, with a large coupling constant (~13-16 Hz) characteristic of a trans configuration; and a broad singlet for the phenolic hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule, including signals for the methoxy carbon (~56 ppm), the aromatic carbons (110-150 ppm), and the two vinyl carbons (130-145 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch around 3200-3500 cm⁻¹ for the phenol; C-H stretches for the aromatic and vinyl groups around 3000-3100 cm⁻¹; strong asymmetric and symmetric N-O stretches for the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively; and a C=C stretch for the vinyl group around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 195.17, confirming the molecular weight.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the versatile reactivity of its nitrovinyl and phenolic functional groups.[7][8]

  • Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles (e.g., malonates, amines, thiols). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[9]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, Fe/HCl, NaBH₄). The resulting 2-methoxy-5-(2-aminoethyl)phenol is a phenethylamine derivative, a scaffold present in many neurotransmitters and pharmaceutical agents.

  • Cycloaddition Reactions: As a dienophile, the nitro-activated double bond can participate in Diels-Alder [4+2] cycloaddition reactions with dienes to construct complex cyclic systems.[8] It can also undergo 1,3-dipolar cycloadditions.[7]

  • Phenolic Hydroxyl Reactivity: The hydroxyl group can be alkylated or acylated to generate ethers and esters, allowing for further molecular diversification or the installation of protecting groups.

The compound's primary application is as a building block in organic synthesis, providing a pathway to various heterocyclic compounds, amino acids, and potential drug candidates.[3][10]

ReactivityMap cluster_nitrovinyl Reactions at the Nitrovinyl Group cluster_phenol Reactions at the Phenol Group Start This compound Michael α,β-Disubstituted Product Michael->Start Michael Addition (e.g., + Nu⁻) Amine Phenethylamine Derivative Amine->Start Nitro Group Reduction (e.g., H₂, Pd/C) Cycloadduct Cyclic Compound Cycloadduct->Start Diels-Alder Reaction (e.g., + Diene) Ether Phenolic Ether Ether->Start Alkylation (e.g., + R-X, base) Ester Phenolic Ester Ester->Start Acylation (e.g., + Ac₂O)

Caption: Key reactivity pathways for this compound.

Biological Activity Profile (Inferred and Comparative)

While direct and extensive biological studies on this compound are limited, a strong case for its potential bioactivity can be made by examining the broader class of β-nitrostyrene derivatives.

  • Anticancer Activity: The β-nitrostyrene scaffold is a known pharmacophore with demonstrated anticancer properties. Derivatives have been shown to induce apoptosis, cause DNA damage, and promote mitochondrial dysfunction in cancer cell lines, including colorectal cancer.[11]

  • Antibacterial Activity: Various β-nitrostyrene derivatives have been synthesized and evaluated for their antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.[12][13] The mechanism is thought to involve interactions with cellular redox potentials.[12]

  • Anti-inflammatory and Other Activities: Structurally related compounds have shown anti-inflammatory, antiplatelet, and antimicrobial effects.[11] The general class of nitrostyrenes exhibits a wide range of biological functions, making them attractive for further investigation in drug discovery programs.[8][14]

Expert Insight: The presence of the electron-withdrawing nitro group conjugated with the aromatic ring makes this molecule a potent electrophile, likely to react with biological nucleophiles such as cysteine residues in proteins. This reactivity could underpin its potential as an inhibitor of enzymes like kinases or as an antimicrobial agent. However, this same reactivity necessitates careful toxicological evaluation. Future research should focus on direct screening of this compound in relevant biological assays to validate these inferred activities.

Safety, Handling, and Storage

Safety: There is very limited specific toxicological information available for this compound.[3] However, based on its structure and data for related compounds like 2-Methoxy-5-nitrophenol, it should be handled as a hazardous substance.[15] It is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.

Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is between 2-8°C.

References

Click to expand
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health (NIH).
  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ResearchGate.
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  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. National Institutes of Health (NIH).
  • Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed.
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  • Examples of nitrostyrene derivatives having activities toward chronic lymphocytic leukaemia. ResearchGate.
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  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI.
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  • This compound CAS 39816-35-8. BIOSYNCE.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac.

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Safety and handling of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 39816-35-8). Intended for researchers, chemists, and drug development professionals, this document synthesizes available data on the compound and its structural analogs to establish robust safety protocols. Given the limited direct toxicological data for this specific molecule, this guide employs a precautionary principle, extrapolating from the known hazards of the β-nitrostyrene and nitrophenol chemical classes.[1] The protocols herein are designed to be self-validating systems, emphasizing engineering controls, appropriate personal protective equipment (PPE), and a thorough understanding of the compound's chemical reactivity to ensure personnel safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

This compound is a nitrostyrene derivative utilized as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, featuring a reactive nitrovinyl group and a phenolic moiety, suggests a potential for significant biological activity and chemical reactivity.[1][3][4]

A critical review of publicly available safety literature reveals a significant lack of direct toxicological studies for this compound.[1] Therefore, a conservative risk assessment must be constructed by analogy to structurally related compounds. The primary hazards are anticipated to stem from the general toxicity of β-nitrostyrenes and the irritant nature of substituted nitrophenols.[5][6][7]

1.1 Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenolPubChem[8]
CAS Number 39816-35-8SRIRAMCHEM[2]
Molecular Formula C₉H₉NO₄PubChem[8]
Molecular Weight 195.17 g/mol PubChem[8]
Appearance Yellow crystalline solid (anticipated)Inferred from analogs[9]

1.2 Anticipated Hazard Profile

The hazard classification below is extrapolated from safety data for the β-nitrostyrene class and the precursor 2-Methoxy-5-nitrophenol.

Hazard ClassCategoryGHS StatementJustification / Source
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on 2-Methoxy-5-nitrophenol[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBased on 2-Methoxy-5-nitrophenol[6][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationBased on 2-Methoxy-5-nitrophenol[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationBased on 2-Methoxy-5-nitrophenol[6][7]
Additional Unclassified Hazards --Lachrymator: Some nitrovinyl compounds are known lachrymators.[5] Reactivity: The electron-withdrawing nitro group activates the vinyl double bond for nucleophilic attack.[5][10] Incompatible with strong bases, amines, thiols, and strong oxidizing agents.[5][10] Carcinogenicity: Some nitroalkenes are suspected to be carcinogenic.[5]

1.3 Risk Assessment Workflow

A systematic approach to risk assessment is mandatory before commencing any work with this compound. The following workflow illustrates the essential decision-making process.

G A Review Literature & SDS of Analogs B Identify Potential Hazards (Toxicity, Reactivity, Physical) A->B C Evaluate Experimental Scale & Procedure (mg vs. g scale) B->C D Define Engineering Controls (Fume Hood, Glove Box) C->D E Select Mandatory PPE (Gloves, Goggles, Lab Coat) D->E F Define Safe Storage & Disposal Procedures E->F G Develop Emergency Plan (Spill, Exposure) F->G H Proceed with Experiment G->H

Caption: Risk assessment workflow for handling this compound.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to mitigate risks. Engineering controls are the primary line of defense, supplemented by a mandatory, multi-layered PPE protocol.

2.1 Engineering Controls

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates and vapors.[11]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[6][12]

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

  • Hand Protection: Due to the lack of specific glove breakthrough time data, a conservative approach is required.

    • For Incidental Contact (Splash Protection): Heavy-duty nitrile gloves (minimum 8 mil thickness) are required.[5]

    • For Extended Contact or Immersion: Double-gloving, with a lighter nitrile glove as the inner layer and a heavy-duty nitrile or neoprene glove as the outer layer, is strongly recommended. Gloves must be inspected before use and changed immediately upon contamination.[13]

  • Eye and Face Protection:

    • Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[13]

    • A full-face shield must be worn over the safety goggles during procedures with a heightened risk of splashing or energetic reaction, such as when working with larger quantities or during reaction quenching.[13][14]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[13] For large-scale operations, a chemical-resistant apron is also recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be contained by a fume hood, respiratory protection is required. A NIOSH-approved N95 dust mask is the minimum requirement for handling fine powders.[13]

G User User Layer1 Base Layer Long Pants, Closed-toe Shoes User->Layer1 Layer2 Body Protection Flame-Resistant Lab Coat Layer1->Layer2 Layer3 Hand Protection Double Nitrile Gloves Layer2->Layer3 Layer4 Eye/Face Protection Goggles & Face Shield Layer3->Layer4 Layer5 Respiratory N95 Respirator (as needed) Layer4->Layer5

Caption: Multi-layered PPE protocol for maximum protection.

Section 3: Safe Handling, Storage, and Disposal

3.1 Handling Procedures

  • Work Area: Designate a specific area within the fume hood for handling this compound.

  • Dispensing: When weighing the solid, use a spatula and exercise care to avoid creating dust. Tare a container on the balance, transfer the container to the fume hood, add the compound, and then return to the balance for weighing.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.

3.2 Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.

ParameterRecommendationRationale / Source
Container Tightly sealed, clearly labeled amber glass bottle.Prevents contamination and degradation from light and air.[10]
Location A cool, dry, and well-ventilated chemical cabinet.General best practice for chemical storage.[6]
Security Store in a locked cabinet or an area with controlled access.Prevents unauthorized access to a hazardous substance.[6]
Incompatibilities Segregate from strong bases, strong oxidizing agents, amines, and other nucleophiles.The nitrovinyl group is susceptible to nucleophilic attack (Michael addition).[5][10]

3.3 Disposal

  • All waste materials containing this compound, including contaminated consumables (gloves, wipes, pipette tips) and residual chemical, must be treated as hazardous waste.[6]

  • Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste stream with other chemical wastes.

  • Disposal must be carried out through an approved waste disposal contractor, in strict accordance with all local, state, and federal regulations.[6]

Section 4: Illustrative Synthesis & Purification Workflow

To provide context for handling, this section outlines a plausible synthesis of this compound. This protocol is adapted from the well-established Henry reaction (nitroaldol condensation) used for its structural isomer.[9] The proposed starting materials are 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane.

4.1 Experimental Protocol: Synthesis

  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

    • Nitromethane

    • Methanol

    • n-Butylamine (catalyst)

    • 0.1 M Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Reaction Setup: In a suitable flask inside a fume hood, dissolve 10 g of isovanillin in ~15 mL of methanol with stirring.

    • Reagent Addition: To this solution, add 3.4 mL of nitromethane, followed by 0.5 g of n-butylamine catalyst. The solution will change color.

    • Reaction: Cap the vessel and allow it to stand at ambient temperature. The reaction progress should be monitored (e.g., by TLC). The mixture may solidify over several hours.

    • Workup: Break up the solid mass. Add a small amount of methanol (~5 mL) to create a slurry. Filter the crude product using a Büchner funnel under vacuum.

    • Acid Wash: Wash the collected solid on the filter with approximately 100 mL of 0.1 M HCl. This neutralizes the catalyst and protonates the phenoxide, often resulting in a color change to bright yellow.[9]

    • Final Wash: Wash the solid with deionized water to remove residual acid and salts. Allow the solid to air-dry on the filter.

4.2 Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Hot methanol or ethanol are often effective for recrystallizing phenolic compounds.[9][11] The ideal solvent dissolves the compound when hot but not when cold.

  • Procedure:

    • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and heating on a hot plate until the solid just dissolves.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form.

    • Chilling: To maximize yield, place the flask in an ice bath for 20-30 minutes.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Drying: Wash the crystals with a small amount of ice-cold methanol and dry them under vacuum.

G cluster_synthesis Synthesis & Workup cluster_purification Purification Start Dissolve Isovanillin in Methanol Add_Reagents Add Nitromethane & Catalyst Start->Add_Reagents React Stir at Room Temp (Monitor Reaction) Add_Reagents->React Filter_Crude Vacuum Filter Crude Product React->Filter_Crude Wash Wash with HCl (aq) then Water Filter_Crude->Wash Dry_Crude Dry Crude Solid Wash->Dry_Crude Recrystallize Recrystallize from Hot Methanol Dry_Crude->Recrystallize Filter_Pure Vacuum Filter Pure Crystals Recrystallize->Filter_Pure Dry_Pure Dry Purified Product Under Vacuum Filter_Pure->Dry_Pure End Characterize & Store Dry_Pure->End

Caption: Illustrative workflow for the synthesis and purification of this compound.

Section 5: References

  • National Toxicology Program. (1996). NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Online] Available at: [Link]

  • National Toxicology Program. (1996). Bromo- -nitrostyrene. [Online] Available at: [Link]

  • CPAChem. (2023). Safety data sheet - 2-Methoxy-5-nitrophenol. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Online] Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Online] Available at: [Link]

  • Carl Roth. Safety Data Sheet: 2-Methoxyphenol. [Online] Available at: [Link]

  • BIOSYNCE. This compound CAS 39816-35-8. [Online] Available at: [Link]

  • Palma Educa. (E)-2-Methoxy-5-(2-nitrovinyl)phenol. [Online] Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol. [Online] Available at: [Link]

  • Lin, S.-R., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2004). Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. [Online] Available at: [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. [Online] Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Online] Available at: [Link]

  • ResearchGate. (2020). The structures of the E-β-nitrostyrene derivative test compounds. [Online] Available at: [Link]

  • Carl Roth. Safety Data Sheet: 2-Methoxyphenol. [Online] Available at: [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. [Online] Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Online] Available at: [Link]

  • OSHA. 4-Methoxyphenol. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Storage and Stability of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the critical aspects of storing, handling, and assessing the stability of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8). This guide is intended for researchers, scientists, and professionals in drug development who utilize this versatile synthetic intermediate. By understanding its inherent chemical properties and potential degradation pathways, users can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.

Introduction to a Versatile Intermediate

This compound is a nitrostyrene derivative of significant interest in organic synthesis.[1][2] Its utility stems from the reactive nitrovinyl moiety, which serves as a powerful Michael acceptor and a precursor for various functional groups, making it a valuable building block in the synthesis of complex bioactive molecules and pharmaceutical intermediates.[2][3] However, the very features that make this compound synthetically useful—the electron-deficient alkene and the phenolic hydroxyl group—also render it susceptible to degradation if not stored and handled correctly. This guide elucidates the causal factors behind its stability profile and provides field-proven methodologies for its management.

Chemical Profile and Inherent Reactivity

The stability of this compound is dictated by the interplay of its three key functional groups: the nitrovinyl group, the phenolic hydroxyl group, and the methoxy group.

  • The Nitrovinyl Group : This is the most reactive part of the molecule. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl chain highly electrophilic and susceptible to nucleophilic attack, particularly Michael additions.[3][4] This reactivity is the cornerstone of its synthetic utility but also its primary route of degradation.

  • The Phenolic Hydroxyl Group : The -OH group is acidic and can influence the molecule's reactivity. Crucially, its position ortho to the methoxy group and meta to the nitrovinyl substituent allows for potential intramolecular hydrogen bonding. This can influence the conformation and reactivity of the vinyl group. Studies on similar ortho-hydroxy-β-nitrostyrenes have shown that this arrangement can lead to unusual reactivities and resistance to certain reactions, such as photoisomerization, due to tautomerization to a nitronic acid intermediate.[5]

  • The Methoxy Group : This electron-donating group can influence the overall electron density of the aromatic ring, though its impact on the stability of the nitrovinyl side chain is less direct than the other two groups.

Recommended Storage and Handling Protocols

Improper storage is a primary cause of inconsistent experimental results.[1] The following protocols are designed to preserve the chemical integrity of this compound.

Optimal Storage Conditions

To mitigate degradation, the compound should be stored in a tightly sealed container in a dry, dark environment. Based on supplier recommendations and the compound's chemical nature, specific conditions are advised.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential degradation reactions, including thermolysis and polymerization.[6]
Atmosphere Inert (e.g., Argon or Nitrogen)An inert atmosphere prevents oxidative degradation of the electron-rich phenol ring.[7]
Light Amber vial or dark locationThe conjugated system of the nitrovinyl group and the aromatic ring is likely sensitive to UV light, which can induce polymerization or other photochemical reactions.[3][5]
Moisture Tightly sealed container with desiccantPhenolic compounds can be hygroscopic.[6] Absorbed moisture can facilitate hydrolytic degradation pathways.
Safe Handling Procedures

Adherence to good laboratory practice is essential not only for safety but also for maintaining compound purity.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. The compound is classified as an irritant and is harmful if swallowed.[8][9]

  • Dispensing : Weigh and handle the solid compound in a well-ventilated area or under a fume hood to avoid inhalation of dust.[8]

  • Solution Preparation : When preparing solutions, add the solid to the solvent and ensure it is fully dissolved before use. Avoid contact with strong bases, amines, and thiols, as these nucleophiles can initiate Michael addition reactions and degrade the compound.[1]

Potential Degradation Pathways and Mechanisms

Understanding the likely degradation pathways is fundamental to developing stability-indicating methods and troubleshooting experimental issues. Forced degradation studies, which intentionally stress the compound, are used to identify these pathways.[10][11]

Hydrolytic Degradation

The nitrovinyl group is susceptible to decomposition in aqueous solutions, particularly under basic or strongly acidic conditions.

  • Base-Catalyzed Hydrolysis : In basic media (pH > 7), the phenolic proton is removed, forming a phenoxide. More importantly, hydroxide ions can act as nucleophiles, attacking the electrophilic β-carbon. This can lead to a retro-Henry type reaction, ultimately cleaving the C-C bond to form vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.

  • Acid-Catalyzed Hydrolysis : In strong acidic conditions, the nitroalkene can be hydrolyzed to a carbonyl compound, though this pathway is generally slower than base-catalyzed degradation for this class of compounds.

cluster_hydrolysis Base-Catalyzed Hydrolytic Degradation Parent This compound Intermediate Hydroxide Adduct Parent->Intermediate + OH⁻ (Michael Addition) Products Vanillin + Nitromethane Intermediate->Products Retro-Henry Reaction

Caption: Proposed pathway for base-catalyzed hydrolysis.

Photolytic Degradation

Conjugated systems like nitrostyrenes are often sensitive to light. While the ortho-hydroxy group may offer some stability against E/Z isomerization, prolonged exposure to UV light can induce polymerization or other complex photochemical reactions.[5][12] The formation of a discolored (often yellowish or brownish) solid is a common indicator of photodecomposition.[13]

cluster_photo Photolytic Degradation Parent This compound Polymer Polymeric Degradants Parent->Polymer UV Light (hν)

Caption: General scheme for photolytic degradation.

Oxidative Degradation

The phenolic ring is susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of quinone-type structures or ring-opening products, especially in the presence of light or metal catalysts.

Experimental Protocol: Forced Degradation Study

To empirically validate these pathways and develop a stability-indicating method, a forced degradation study is essential.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at detectable levels.[11]

Preparation of Stock Solutions
  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

  • Use this stock for all stress conditions to ensure a consistent starting point.

Stress Conditions
  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1N NaOH at room temperature. Monitor the reaction frequently (e.g., every 30 minutes), as degradation is expected to be rapid.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation : Store a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

  • Photolytic Degradation : Expose a stock solution and a solid sample to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period.

Sample Analysis
  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid 1N HCl, 60°C Stress->Acid Base 0.1N NaOH, RT Stress->Base Oxidative 3% H₂O₂, RT Stress->Oxidative Thermal Solid & Solution, 60°C Stress->Thermal Photo ICH Q1B Light Exposure Stress->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol from Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(2-nitrovinyl)phenol, a derivative of the abundant natural compound vanillin, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive nitrovinyl group conjugated to a phenolic ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the synthesis of this compound from vanillin, delving into the reaction mechanism, a detailed experimental protocol, purification techniques, and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing the scientific principles that underpin the synthetic methodology.

Reaction Overview: The Henry-Knoevenagel Condensation

The synthesis of this compound from vanillin is primarily achieved through a base-catalyzed condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane. This transformation is a classic example of a Henry reaction, also known as a nitroaldol reaction, followed by dehydration, which can also be considered a Knoevenagel condensation.[1][2][3] The overall reaction is depicted below:

Figure 1: Overall Synthesis of this compound

Vanillin Vanillin reagents + Vanillin->reagents Nitromethane Nitromethane Product This compound Nitromethane->Product Base Catalyst Dehydration reagents->Nitromethane

Caption: The condensation of vanillin with nitromethane to yield this compound.

Delving into the Mechanism

The Henry reaction proceeds in two main stages: a base-catalyzed addition of the nitromethane to the aldehyde, followed by an elimination of water to form the nitroalkene.[1][4]

  • Deprotonation of Nitromethane: The reaction is initiated by the deprotonation of nitromethane by a base (e.g., methylamine, ammonium acetate, or an alkali hydroxide) to form a resonance-stabilized carbanion, known as a nitronate.[4] The acidity of the α-protons of nitromethane (pKa ≈ 10.2 in water) allows for this step to occur readily in the presence of a suitable base.

  • Nucleophilic Attack: The nitronate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. This results in the formation of a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base, yielding a β-nitro alcohol (the "nitroaldol" adduct).

  • Dehydration: Under the reaction conditions, particularly with heating or in the presence of a dehydrating agent, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, conjugated product, this compound.[2] The formation of the extended conjugated system provides the thermodynamic driving force for this elimination step.

Figure 2: Mechanism of the Henry-Knoevenagel Condensation

G cluster_1 Step 1: Nitronate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Base Vanillin Vanillin Nitronate->Vanillin Nucleophilic Attack Alkoxide β-Nitro Alkoxide Vanillin->Alkoxide Nitro_Alcohol β-Nitro Alcohol Alkoxide->Nitro_Alcohol Protonation Product This compound Nitro_Alcohol->Product Elimination of H2O

Caption: The stepwise mechanism of the base-catalyzed condensation of vanillin and nitromethane.

Detailed Experimental Protocol

This protocol outlines a common and effective method for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Vanillin152.1510.0 g0.0657
Nitromethane61.045.0 mL (5.7 g)0.0934
Ammonium Acetate77.082.0 g0.0259
Glacial Acetic Acid60.0520.0 mL-
Methanol32.04As needed for recrystallization-
Deionized Water18.02As needed for washing-

Experimental Workflow

G A 1. Dissolve vanillin (10.0 g) and ammonium acetate (2.0 g) in glacial acetic acid (20.0 mL) in a round-bottom flask. B 2. Add nitromethane (5.0 mL) to the solution. A->B C 3. Heat the mixture at reflux (approximately 100-110 °C) for 2 hours. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Pour the cooled mixture into ice-cold water (200 mL) with stirring. D->E F 6. Collect the yellow precipitate by vacuum filtration. E->F G 7. Wash the crude product with cold water. F->G H 8. Purify the crude product by recrystallization from methanol. G->H I 9. Dry the purified crystals under vacuum to obtain the final product. H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillin (10.0 g), ammonium acetate (2.0 g), and glacial acetic acid (20.0 mL).

  • Addition of Nitromethane: To the stirred solution, add nitromethane (5.0 mL).

  • Reflux: Heat the reaction mixture to reflux (oil bath temperature of approximately 100-110 °C) and maintain this temperature for 2 hours. The color of the solution will typically darken.

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring. A yellow precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product is then purified by recrystallization.[5]

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound.[5] The choice of solvent is critical; the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below. Ethanol or methanol are commonly used for this purpose.[5]

Protocol for Recrystallization from Methanol:

  • Transfer the crude, air-dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified, bright yellow crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the final product. The expected yield is typically in the range of 70-85%.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
Appearance Yellow crystalline solid[6]
Melting Point 140-142 °C[7]
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons, the methoxy protons, and the phenolic hydroxyl proton. The coupling constant of the vinyl protons is indicative of the trans configuration.
¹³C NMR Resonances for the aromatic carbons, the vinyl carbons, and the methoxy carbon.
IR Spectroscopy Characteristic peaks for the O-H stretch (phenolic), C-H stretches (aromatic and vinyl), C=C stretch (alkene and aromatic), and strong asymmetric and symmetric N-O stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ).[8]

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitromethane is flammable and toxic. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Applications in Drug Development and Beyond

This compound and its analogs are of significant interest in medicinal chemistry. The nitrovinyl group can act as a Michael acceptor, allowing for covalent modification of biological targets. Furthermore, the nitro group can be reduced to an amine, providing a handle for further functionalization to generate a variety of pharmacologically active compounds. This class of compounds has been explored for its potential as anticancer, antimicrobial, and anti-inflammatory agents.

Conclusion

The synthesis of this compound from vanillin via a Henry-Knoevenagel condensation is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proper purification techniques are essential for obtaining a high yield of the pure product. The versatility of this compound ensures its continued importance in the development of new pharmaceuticals and functional materials.

References

  • Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. Journal of the American Chemical Society, 66(11), 1872–1875.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • steph du. (2023, June 18). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave [Video]. YouTube. [Link]
  • Wikipedia. (2023, December 22). Henry reaction. [Link]
  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
  • steph du. (2023, November 26). [ChemPlayer Reupload]Reduction of vanillin nitroethane condensation product with borohydride [Video]. YouTube. [Link]
  • SynArchive. (n.d.). Henry Reaction.
  • Name-Reaction.com. (n.d.). Henry reaction. [Link]
  • Fox, D. E. (1944). Condensation of Vanillin Substitution Products with Nitromethane. University of Iowa.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.

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Theoretical properties of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Methoxy-5-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenolic compound belonging to the nitrostyrene class of molecules. While direct and extensive research on this specific isomer is limited, its structural analogues have garnered significant interest in medicinal chemistry. Nitrostyrene derivatives are recognized as versatile pharmacophores with a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory properties.[1] The core structure, characterized by a conjugated system involving a phenyl ring, a nitro group, and a vinyl linker, is crucial for its reactivity and potential as a lead compound in drug discovery.

This guide provides a comprehensive overview of the theoretical properties of this compound. By leveraging computational chemistry methods and drawing parallels with closely related, well-characterized analogues, we will explore its structural, spectroscopic, and electronic characteristics. The insights presented herein are intended to provide a foundational understanding for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a phenol ring substituted with a methoxy group at the C2 position and a 2-nitrovinyl group at the C5 position. The IUPAC name for a related isomer is 2-methoxy-5-[(E)-2-nitroethenyl]phenol.[2] The presence of the nitrovinyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the phenolic hydroxyl group.

A common and efficient method for the synthesis of nitrostyrene derivatives is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base catalyst. For the synthesis of a structurally similar compound, 2-Methoxy-4-(2-nitrovinyl)phenol, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.[3]

Representative Synthetic Protocol: Henry Reaction

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Nitromethane

  • A suitable base catalyst (e.g., n-butylamine, ammonium acetate)

  • Methanol (as solvent)

  • Dilute Hydrochloric Acid (HCl) for workup

  • Distilled water

Procedure:

  • Dissolve 3-hydroxy-4-methoxybenzaldehyde in methanol within a reaction vessel.

  • Add nitromethane to the solution.

  • Introduce the base catalyst to initiate the condensation reaction. The reaction mixture typically undergoes a color change, indicating the formation of the nitrostyrene derivative.

  • Allow the reaction to proceed at room temperature for a designated period, often resulting in the precipitation of the product.

  • The crude product is collected by filtration.

  • Purification is achieved through washing with dilute HCl and water, followed by recrystallization from a suitable solvent like hot methanol to yield the final product as a crystalline solid.[3]

G cluster_synthesis Synthesis Workflow start Dissolve 3-Hydroxy-4-methoxybenzaldehyde in Methanol add_nitro Add Nitromethane start->add_nitro add_cat Add Base Catalyst add_nitro->add_cat react Reaction at Room Temperature add_cat->react filter Filter Crude Product react->filter wash Wash with Dilute HCl and Water filter->wash recrystal Recrystallize from Hot Methanol wash->recrystal end_prod This compound recrystal->end_prod

Workflow for the synthesis of this compound.

Theoretical and Spectroscopic Properties

The theoretical investigation of molecular properties is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[4][5] Calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to obtain optimized molecular geometry, vibrational frequencies, electronic transitions, and NMR chemical shifts.[4][6]

Structural Analysis

The optimized molecular structure of this compound would be determined by minimizing the energy of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles provide insight into the molecule's conformation and stability. The nitro group and the aromatic ring are expected to be nearly coplanar to maximize π-conjugation, a feature observed in similar structures.[7]

Parameter Expected Value Range Significance
C=C (vinyl) Bond Length~1.34 ÅShorter than a C-C single bond, indicating a double bond character.
C-N (vinyl) Bond Length~1.46 ÅReflects the single bond connecting the vinyl group to the nitro group.
N-O (nitro) Bond Lengths~1.22 ÅIntermediate between a single and double bond due to resonance in the nitro group.
Phenyl Ring Dihedral AngleNear 0° or 180°Indicates the planarity of the ring system.

Note: These are representative values based on DFT calculations of similar molecules and may vary slightly for the title compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational frequencies are expected for the hydroxyl, methoxy, nitro, and vinyl groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Vinyl)Stretching1620 - 1680
NO₂ (Nitro)Asymmetric Stretching1500 - 1560
NO₂ (Nitro)Symmetric Stretching1340 - 1380
C-O (Methoxy/Phenol)Stretching1000 - 1300

Reference data from studies on related compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly dependent on the electronic environment of the nuclei.

  • ¹H NMR: The protons on the aromatic ring will appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The vinyl protons will likely show signals in the range of δ 7.0-8.5 ppm, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm, and the phenolic proton will be a broad singlet, the position of which is solvent-dependent.[10]

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon attached to the nitro group is expected to be significantly deshielded. The aromatic carbons will resonate in the typical range of δ 110-160 ppm.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in strong absorption bands in the UV-Vis region. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transitions, such as π→π* and n→π*, which correspond to the observed absorption maxima.[4][8] For similar nitrostyrene derivatives, strong absorptions are typically observed in the 300-400 nm range.

Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[11] For nitrostyrene derivatives, the HOMO is typically localized on the phenyl ring and the vinyl group, while the LUMO is concentrated on the electron-withdrawing nitrovinyl moiety.

G cluster_fmo Frontier Molecular Orbitals cluster_energy HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor HOMO->LUMO Energy_Gap Energy Gap (ΔE) up_arrow

HOMO-LUMO energy relationship.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions around the oxygen atoms of the nitro group and the phenolic hydroxyl group are expected to be electronegative (red/yellow), indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms are expected to be electropositive (blue), representing nucleophilic sites.[9] This information is invaluable for predicting intermolecular interactions and binding modes with biological targets.

Potential Applications in Drug Development

Derivatives of nitrostyrene have been explored for various therapeutic applications. Molecular docking studies on similar compounds have suggested their potential as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and SARS-CoV-2 3CL protease.[12][13][14] The nitrovinyl group can act as a mimetic for phosphotyrosine, enabling interaction with the active sites of phosphatases.[1] The theoretical properties discussed in this guide, such as the MEP and HOMO-LUMO characteristics, provide a rational basis for designing and optimizing this compound and its derivatives as potential drug candidates.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By integrating computational methodologies with spectroscopic principles and drawing upon data from analogous compounds, we have outlined its likely structural, electronic, and reactive characteristics. This foundational knowledge is critical for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related nitrostyrene derivatives. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the compound's bioactivity.

References

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  • Islam, M., et al. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Okayama University Scientific Achievement Repository.
  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 134-146.
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  • Rajkumar, P., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. ResearchGate.
  • Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.
  • Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. DergiPark.
  • PubChemLite. (n.d.). 2-methoxy-4-[(e)-2-nitrovinyl]phenol. PubChemLite.
  • Guesmi, A., et al. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 11(5), 766-778.
  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and its Derivatives. Semantic Scholar.
  • Bakari, S., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(10), 2453.

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Methodological & Application

2-Methoxy-5-(2-nitrovinyl)phenol as a precursor in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: A Versatile Precursor for Phenethylamine-Based Drug Scaffolds

Introduction: The Strategic Value of a Masked Phenethylamine

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure, forming the core of numerous neurotransmitters, hormones, and a vast array of synthetic drugs targeting the central nervous system and beyond. This compound emerges as a precursor of significant strategic value, primarily because its nitrovinyl group serves as a stable and accessible masked equivalent of an aminoethyl side chain. This allows for the construction of a substituted phenol core, which can be manipulated chemically before the final, often sensitive, primary amine is revealed.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its pivotal role as a starting material in drug development. The protocols and insights are tailored for researchers and scientists dedicated to the synthesis of novel bioactive molecules. The core utility of this compound lies in its efficient conversion to a 2-arylethylamine, a gateway to diverse pharmacological classes. The presence of hydroxyl and methoxy groups on the aromatic ring offers additional handles for modification, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Physicochemical & Spectroscopic Data

Accurate characterization of this compound is fundamental to its use in synthesis. Its purity must be rigorously assessed to ensure the reliability of subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quality assurance.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39816-35-8[1][2]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Appearance Yellow to light brown powder/crystals[4]
Melting Point 155-156 °C[1]
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol[3]
Synonyms 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[1]

Table 2: Predicted Spectroscopic Data for Structural Verification

¹H NMR Predicted Chemical Shift (δ) in ppm Multiplicity
Phenolic (-OH)5.0 - 6.0Singlet (broad)
Methoxy (-OCH₃)~3.9Singlet
Aromatic (H-ar)6.8 - 7.2Multiplet
Vinylic (=CH-Ar)7.5 - 7.7Doublet
Vinylic (=CH-NO₂)7.9 - 8.1Doublet
¹³C NMR Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH₃)~56
Aromatic (C-ar)110 - 150
Vinylic (=CH)135 - 140

Note: Predicted data serves as a guideline. Actual shifts may vary based on solvent and experimental conditions.[5]

Synthesis of this compound via the Henry Reaction

The most direct and widely adopted method for synthesizing nitrostyrenes like this compound is the Henry reaction, also known as the nitroaldol reaction.[6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (nitromethane) with an aldehyde, in this case, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The reaction proceeds via a β-nitro alcohol intermediate, which readily undergoes dehydration to yield the target nitroalkene.[7]

Causality in Protocol Design:
  • Choice of Aldehyde: Isovanillin provides the required 3-hydroxy-4-methoxy substitution pattern.

  • Base Catalyst: A mild base like methylamine hydrochloride in ethanol is effective.[8] The base's role is to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the aldehyde's carbonyl carbon.[6] Using only a catalytic amount of base can favor the isolation of the β-nitro alcohol, but for the synthesis of the nitroalkene, a slight excess or stoichiometric amount followed by heating or acidic workup promotes the desired elimination of water.[7]

  • Solvent: Ethanol is a suitable solvent as it can dissolve the starting materials and is compatible with the basic conditions.[8]

  • Purification: The product often precipitates from the reaction mixture upon cooling or can be purified via recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and side products.[9]

G cluster_0 Synthesis Workflow reagents Combine Isovanillin, Nitromethane & Base in Ethanol reaction Stir at Room Temperature (Formation of Nitronate & Attack) reagents->reaction dehydration Heat/Reflux (Dehydration to Nitroalkene) reaction->dehydration isolation Cool Reaction Mixture (Precipitation of Crude Product) dehydration->isolation purification Filter and Recrystallize (e.g., from Ethanol) isolation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Henry Condensation

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Nitromethane

  • Methylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Prepare the Basic Catalyst: In a flask, dissolve methylamine hydrochloride in approximately 15 volumes of ethanol. Stir and cool the solution before adding sodium carbonate to achieve a basic pH (around 9). Filter the solution to remove any solids.[8]

  • Reaction Setup: In a separate round-bottom flask, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzaldehyde in a minimal amount of ethanol.

  • Condensation: While stirring, add approximately 1.1 equivalents of nitromethane to the aldehyde solution. Subsequently, add the prepared basic methylamine solution dropwise.[8]

  • Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The intermediate β-nitro alcohol will form first.

  • Dehydration: Upon completion of the initial condensation, gently heat the reaction mixture to reflux to promote the elimination of water and formation of the desired nitrovinyl product. This is often accompanied by the formation of a yellow precipitate.

  • Isolation and Purification: Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration, washing with cold ethanol.

  • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to yield pure, crystalline this compound.[9] Dry the final product under vacuum.

Application in Drug Synthesis: Unmasking the Phenethylamine

The synthetic power of this compound lies in the facile reduction of its nitrovinyl group to a primary amine. This transformation converts the precursor into a valuable phenethylamine derivative, a cornerstone for building a wide range of pharmacologically active molecules.

G Precursor This compound (Stable Precursor) Reduction Reduction of Nitro Group Precursor->Reduction Key Step Amine Substituted Phenethylamine (Reactive Intermediate) Reduction->Amine Drugs Diverse Drug Classes (e.g., GPCR Ligands, Enzyme Inhibitors) Amine->Drugs Further Derivatization

Caption: The central role of reduction in converting the precursor to a useful scaffold.

Protocol 2: Reduction to 2-(3-Hydroxy-4-methoxyphenyl)ethanamine

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For the title compound, which only contains phenol and ether groups, several robust methods are applicable. Catalytic hydrogenation is often preferred for its clean conversion and high yields, while lithium aluminum hydride (LiAlH₄) is a powerful alternative, particularly effective for nitroalkenes.[10][11]

Causality in Method Selection:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing the nitroalkene directly to the amine.[10] It is unselective and will reduce many other functional groups (e.g., esters, ketones), but it is highly effective for this specific transformation. It is often used for reductions following Henry reactions.[10]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a classic and clean method. It is highly efficient for reducing both the alkene and the nitro group.[11] A key consideration is that standard Pd/C can sometimes be incompatible with halogen substituents (dehalogenation), though this is not a concern for the parent compound.[12]

Table 3: Comparison of Selected Reagents for Nitroalkene Reduction

Reducing SystemAdvantagesDisadvantagesSelectivity NotesReference(s)
LiAlH₄ Powerful, fast, high yield for nitroalkenes.Highly reactive, not chemoselective, requires anhydrous conditions and careful quenching.Reduces most polar π-bonds (esters, amides, etc.).[10]
H₂ / Pd-C Clean (byproduct is water), high yield, scalable.Requires specialized hydrogenation equipment, can reduce other groups (alkenes, alkynes), potential for dehalogenation.Generally spares esters and carboxylic acids.[11][13]
Fe / HCl (or NH₄Cl) Inexpensive, robust, classic method.Requires stoichiometric metal, acidic conditions, often generates significant inorganic waste.Tolerates many functional groups like ketones and esters.[13]
SnCl₂ Mild and often highly chemoselective for nitro groups.Stoichiometric tin reagent, workup can be cumbersome.Excellent for preserving carbonyls, esters, and nitriles.[12][13]
Recommended Protocol using LiAlH₄

Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate or Rochelle's salt solution for workup

  • Standard inert atmosphere reaction setup

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (approx. 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: Dissolve 1 equivalent of this compound in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the nitrovinyl compound dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' grams of LiAlH₄, add 'x' mL of water), followed by the addition of 15% aqueous sodium hydroxide ('x' mL), and finally more water (3*'x' mL). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture until it becomes a white, filterable slurry. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(3-hydroxy-4-methoxyphenyl)ethanamine, which can be further purified by column chromatography or crystallization of a salt (e.g., hydrochloride).

Potential Therapeutic Applications and Downstream Synthesis

The resulting 2-(3-hydroxy-4-methoxyphenyl)ethanamine is a versatile intermediate. The primary amine can be readily derivatized via N-alkylation, acylation, or reductive amination to access a wide library of compounds. The phenolic hydroxyl can be etherified or esterified to further modulate the molecule's properties. Given the structural motifs, potential therapeutic targets include:

  • GPCR Ligands: The phenethylamine core is central to ligands for serotonin (5-HT), dopamine, and adrenergic receptors. For instance, modifying the amine and phenolic groups could lead to novel agonists or antagonists for these receptors, relevant for psychiatric and neurological disorders.[14]

  • Enzyme Inhibitors: The related precursor, 2-methoxy-5-nitrophenol, is used in synthesizing phosphodiesterase inhibitors like rolipram.[4][15] This suggests that phenethylamine derivatives from the title compound could be explored as inhibitors for various enzymes.

  • Tyrosine Kinase Inhibitors: The phenol moiety is a common feature in tyrosine kinase inhibitors.[4][15] The synthesized amine could serve as a building block for more complex structures targeting these enzymes, which are crucial in oncology.

G cluster_1 Potential Synthetic Pathways cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization Start 2-(3-Hydroxy-4-methoxyphenyl)ethanamine Alkylation N-Alkylation Start->Alkylation Acylation N-Acylation Start->Acylation ReductiveAmination Reductive Amination Start->ReductiveAmination Etherification O-Alkylation (Ether formation) Start->Etherification Esterification O-Acylation (Ester formation) Start->Esterification End Library of Bioactive Drug Candidates Alkylation->End Acylation->End ReductiveAmination->End Etherification->End Esterification->End

Caption: Derivatization pathways from the core amine to diverse drug candidates.

Safety and Handling

There is limited specific toxicological data available for this compound.[1] Therefore, it must be handled with the standard precautions for all laboratory chemicals. Operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn to prevent skin contact, inhalation, or accidental ingestion.[1]

References

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  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information.
  • MDPI. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.
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  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • PubMed Central. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.
  • ResearchGate. (2023). HENRY REACTION (Mini-review).
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  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists.

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Application Notes and Protocols: 2-Methoxy-5-(2-nitrovinyl)phenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS: 39816-35-8), a pivotal intermediate in modern organic synthesis.[1] We delve into the foundational Henry condensation reaction for its preparation, detail robust protocols for its subsequent transformations, and explore its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The protocols herein are designed to be self-validating, with causal explanations for critical experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Compound Profile

This compound, also known as 3-Hydroxy-4-methoxynitrostyrene, is a crystalline organic compound that serves as a powerful building block for synthetic chemists.[2] Its structure is characterized by three key functional groups: a nucleophilic phenolic hydroxyl group, a methoxy group that influences the electronic properties of the aromatic ring, and, most importantly, an electron-deficient nitrovinyl moiety. This nitrovinyl group is the cornerstone of its synthetic versatility, acting as a potent Michael acceptor and a precursor to the biologically significant phenethylamine skeleton.

The strategic importance of this intermediate lies in its ability to undergo a variety of high-yield transformations, providing access to a diverse range of derivatives.[2] Its applications are particularly noted in the synthesis of pharmacologically active compounds and other functional materials.[2]

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is critical for its identification, purification, and handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 39816-35-8 [1]
Molecular Formula C₉H₉NO₄ [1][3]
Molecular Weight 195.17 g/mol [1][3]
Appearance Yellow to light brown crystalline powder [4]
Melting Point 155-156 °C [2]

| Boiling Point | 384.2 ± 32.0 °C (at 760 mmHg, Predicted) |[2] |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz) Note: Data is inferred from the closely related isomer 2-Methoxy-4-(2-nitrovinyl)phenol. Actual shifts may vary slightly.

Proton Type Predicted Chemical Shift (δ) in ppm Multiplicity
Phenolic (-OH) ~9.5-10.5 Singlet (broad)
Methoxy (-OCH₃) ~3.9 Singlet
Aromatic (H-3, H-4, H-6) 6.9 - 7.4 Multiplet
Vinylic (=CH-Ar) 7.5 - 7.7 Doublet (J ≈ 13.6 Hz)

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet (J ≈ 13.6 Hz) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz) Note: Data is inferred from the closely related isomer 2-Methoxy-4-(2-nitrovinyl)phenol. Actual shifts may vary slightly.

Carbon Type Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH₃) ~56
Aromatic (C-3, C-4, C-6) 112 - 128
Aromatic (C-1, C-2, C-5) 125 - 150 (Quaternary)
Vinylic (=CH-Ar) ~138

| Vinylic (=CH-NO₂) | ~140 |

Synthesis Protocol: The Henry Condensation

The most efficient and common route for synthesizing nitrostyrenes like this compound is the Henry (or nitroaldol) reaction.[5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[6][7] In this specific case, the precursors are 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane .

Reaction Mechanism

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of isovanillin, forming a β-nitro alkoxide intermediate.

  • Dehydration: The intermediate is protonated to form a β-nitro alcohol, which readily undergoes base-catalyzed dehydration under the reaction conditions to yield the conjugated nitrovinyl product. All steps in the initial condensation are reversible.[6]

Henry_Mechanism Figure 1: Mechanism of the Henry Condensation cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration CH3NO2 Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) CH3NO2->Nitronate + Base - BH⁺ Base Base (e.g., R-NH₂) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Aldehyde Aldehyde Isovanillin Alcohol β-Nitro Alcohol (Intermediate) Alkoxide->Alcohol + H⁺ Product This compound Alcohol->Product - H₂O Synthesis_Workflow Figure 2: Workflow for Synthesis A 1. Dissolve Isovanillin (1 eq) in solvent (e.g., Methanol) B 2. Add Nitromethane (~1.5-2 eq) and Ammonium Acetate catalyst A->B C 3. Heat to Reflux (e.g., 65-70 °C) Monitor by TLC (2-4h) B->C D 4. Cool Reaction Mixture to Room Temperature C->D E 5. Pour into Ice-Water to precipitate crude product D->E F 6. Filter via Büchner Funnel Wash with cold water E->F G 7. Wash solid with cold 0.1 M HCl to neutralize catalyst F->G H 8. Recrystallize from hot Methanol G->H I 9. Dry under vacuum to yield pure yellow crystals H->I

Caption: Figure 2: Experimental Workflow for Synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 3-hydroxy-4-methoxybenzaldehyde in 20 mL of methanol. To this solution, add 6.0 mL of nitromethane followed by 2.0 g of ammonium acetate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring. The solution will typically turn from yellow to a deep red-orange color. [8]Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into 200 mL of an ice-water slurry while stirring. A bright yellow precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water.

  • Acid Wash: To ensure the complete removal of any basic catalyst, wash the filtered solid with approximately 100 mL of cold 0.1 M HCl. The color of the solid should remain a vibrant yellow. [5]6. Purification: For purification, recrystallize the damp solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol, allow the solution to cool first to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight. Expected yield: 70-85%.

Safety Note: Nitromethane is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2]

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of the nitrovinyl group, which can be readily transformed into other valuable functional groups.

Transformations Figure 3: Key Synthetic Transformations cluster_reduction Reduction cluster_michael Michael Addition cluster_cycloaddition Cycloaddition Start This compound Amine 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine (Phenethylamine derivative) Start->Amine e.g., H₂, Pd/C or SnCl₂ [Reduction] Michael_Adduct Functionalized Adducts (e.g., Thioethers, Amino derivatives) Start->Michael_Adduct + Nucleophile (Nu⁻) [1,4-Conjugate Addition] Diels_Alder Cyclic Compounds (via Diels-Alder) Start->Diels_Alder + Diene [[4+2] Cycloaddition]

Caption: Figure 3: Key Synthetic Transformations.

Reduction to Phenethylamines

The most prominent application is the reduction of the nitrovinyl group to a primary amine. This transformation provides access to the 2-arylethylamine core, a privileged scaffold in medicinal chemistry found in numerous neurotransmitters, alkaloids, and pharmaceuticals.

Causality: The choice of reducing agent is critical to ensure chemoselectivity, preserving the phenolic hydroxyl group and avoiding over-reduction. While powerful hydrides like LiAlH₄ can be used, they may also reduce other functional groups. [9]Catalytic hydrogenation (H₂, Pd/C) or metal-based reductions like tin(II) chloride (SnCl₂) in an acidic medium are often preferred for their milder conditions and higher selectivity. [9][10][11] Protocol: Reduction using Tin(II) Chloride (SnCl₂)

  • Setup: To a solution of this compound (5.0 g, 1 eq) in 100 mL of ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Basification: Re-dissolve the residue in water and basify the solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~8-9. This step precipitates tin salts and deprotonates the amine product.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved via column chromatography if necessary.

Michael Additions and Cycloadditions

The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl chain highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles (Michael donors). This opens a pathway to a vast library of derivatives. Furthermore, the activated double bond can participate as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.

Example Synthetic Pathway: From Intermediate to Target

The true power of this compound is demonstrated by its role in a multi-step synthesis. The following workflow illustrates its conversion to a hypothetical N-acetylated phenethylamine derivative, a common motif in bioactive molecules.

Pathway Figure 4: Example Multi-Step Synthetic Pathway Start 2-Methoxy-5- (2-nitrovinyl)phenol Amine 2-(3-hydroxy-4- methoxyphenyl)ethan-1-amine Start->Amine Reduction (e.g., SnCl₂/EtOH) Target N-(2-(3-hydroxy-4- methoxyphenyl)ethyl)acetamide (Target Molecule) Amine->Target Acetylation (e.g., Ac₂O, Pyridine)

Sources

Application Note: Strategic C-C Bond Formation via 1,4-Conjugate Addition of Grignard Reagents to 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The conjugate addition of organometallic reagents to α,β-unsaturated nitroalkenes represents a cornerstone transformation in synthetic organic chemistry for constructing carbon-carbon bonds.[1] This application note provides a detailed technical guide on the reaction between 2-methoxy-5-(2-nitrovinyl)phenol, a substituted nitrostyrene, and Grignard reagents. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic, facilitating a regioselective 1,4-addition by the nucleophilic Grignar reagent.[2][3] This reaction pathway is paramount for synthesizing β-alkylated nitroalkane derivatives, which are versatile precursors to pharmacologically relevant scaffolds such as β-amino acids and complex amines.[1][2]

This guide offers an in-depth exploration of the underlying reaction mechanism, provides validated, step-by-step protocols for both the synthesis of the nitrostyrene precursor and its subsequent reaction with Grignard reagents, and discusses the critical parameters that ensure high yield and selectivity. By explaining the causality behind each experimental step, this document serves as a practical resource for chemists aiming to leverage this powerful reaction in their synthetic campaigns.

Synthesis of Starting Material: this compound

The precursor, this compound, is not commonly available commercially but can be readily synthesized via a Henry condensation (nitroaldol reaction) between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane.

2.1 Reaction Principle The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde. The base deprotonates the α-carbon of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate is then dehydrated under acidic conditions to yield the final α,β-unsaturated nitroalkene.

2.2 Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) and nitromethane (10.0 mL, 185 mmol).

  • Catalyst Addition: To this mixture, add ammonium acetate (5.0 g, 64.9 mmol) and 100 mL of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 118-120°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.

  • Pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the yellow solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.

  • Purification: Recrystallize the crude product from hot methanol or ethanol to obtain pure this compound as bright yellow crystals.[4]

  • Dry the final product under vacuum. The expected molecular weight is 195.17 g/mol .[5][6]

Core Reaction: Grignard Addition to this compound

3.1 Mechanistic Principles: 1,4-Conjugate Addition

The reaction between a Grignard reagent (R-MgX) and an α,β-unsaturated nitroalkene proceeds predominantly through a 1,4-conjugate addition, also known as a Michael addition.[2][3] The C-Mg bond in the Grignard reagent is highly polarized, rendering the organic group (R) a potent, carbanionic nucleophile.[7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophilic 'R' group from the Grignard reagent attacks the electrophilic β-carbon of the nitrovinyl group. The electron-withdrawing nitro group activates the conjugated system for this mode of attack.[1]

  • Intermediate Formation: This attack forms a resonance-stabilized magnesium nitronate intermediate. The negative charge is delocalized across the nitro group's oxygen atoms.

  • Protonation (Workup): Subsequent quenching with a mild acid (e.g., saturated aqueous ammonium chloride) protonates the nitronate to yield the final β-substituted nitroalkane product.[2]

While 1,2-addition (direct attack at the nitro group) is a possible side reaction, it is sterically and electronically disfavored for α,β-unsaturated nitroalkenes.[2] To further enhance the selectivity for 1,4-addition, a catalytic amount of a copper(I) salt (e.g., CuI) can be employed, which generates a softer organocuprate species in situ, exclusively favoring conjugate addition.[1]

.dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Mechanism of 1,4-Conjugate Addition", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Reactants sub [label=< this compound

>];

grignard [label= (Grignard Reagent)>];

// Intermediate intermediate [label=< Magnesium Nitronate Intermediate

>];

// Product product [label=< β-Substituted Nitroalkane Product

>];

// Arrows and Labels {rank=same; sub; grignard} sub -> intermediate [label=" 1. Nucleophilic Attack\n(Anhydrous THF, -20 °C to 0 °C)", fontcolor="#202124"]; grignard -> intermediate [style=invis];

intermediate -> product [label=" 2. Acidic Workup\n(aq. NH4Cl)", fontcolor="#202124"]; } .enddot Caption: Figure 1: Mechanism of 1,4-Conjugate Addition.

Detailed Experimental Protocol: Grignard Reaction

This protocol describes a general procedure using Methylmagnesium Bromide as a representative Grignard reagent. The stoichiometry can be adapted for other reagents.

4.1 Critical Considerations: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including water. The presence of moisture will quench the reagent and terminate the reaction. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used under an inert atmosphere.[8][9]

4.2 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compoundAs synthesized (Sec 2)N/AEnsure thoroughly dry before use.
Methylmagnesium bromide (MeMgBr)3.0 M in Diethyl EtherSigma-AldrichHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeEMD MilliporeOr freshly distilled from Na/benzophenone.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS GradeVWRFor extraction.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Nitrogen or Argon GasHigh Purity (99.99%)AirgasFor maintaining an inert atmosphere.

4.3 Step-by-Step Procedure

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of nitrogen or argon gas.[8]

  • Reaction Setup: To the three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add this compound (1.0 g, 5.12 mmol).

  • Solvent Addition: Add 20 mL of anhydrous THF via syringe to dissolve the substrate.

  • Cooling: Cool the resulting solution to -20°C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add the Methylmagnesium Bromide solution (1.1 equivalents, 1.88 mL of 3.0 M solution, 5.63 mmol) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -15°C. The solution may change color.

  • Reaction Monitoring: Stir the reaction at -20°C for 2-4 hours. Monitor the consumption of the starting material by TLC.[2]

  • Quenching: Once the reaction is complete, remove the cooling bath and slowly quench the reaction by the dropwise addition of 15 mL of saturated aqueous NH₄Cl solution at 0°C.[2] Caution: The quenching process can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[2]

G

Data, Characterization, and Troubleshooting

5.1 Expected Product Data The reaction with Methylmagnesium Bromide yields 2-methoxy-5-(1-methyl-2-nitroethyl)phenol .

ParameterExpected Data
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.5 (d, 3H, -CH(CH₃ )-), ~3.5 (m, 1H, -CH (CH₃)-), ~3.8 (s, 3H, -OCH₃ ), ~4.6 (m, 2H, -CH₂ NO₂), ~5.5 (s, 1H, Ar-OH ), 6.7-6.9 (m, 3H, Ar-H )
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~20 (-CH(C H₃)-), ~40 (-C H(CH₃)-), ~56 (-OC H₃), ~80 (-C H₂NO₂), ~110-125 (Ar-C H), ~130-150 (Ar-C quaternary)
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1550 & ~1370 (N-O stretch, asymmetric & symmetric), ~1270 (Ar-O stretch)
Yield 60-85% (Variable, depends on purity of reagents and reaction conditions)

5.2 Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate/Low Conversion 1. Wet glassware or solvents.2. Impure Grignard reagent.3. Starting material is insoluble.1. Ensure all glassware is rigorously dried and solvents are anhydrous.[8]2. Titrate the Grignard reagent before use to confirm its molarity.3. Use a co-solvent or a more powerful solvent like THF if solubility is an issue.
Formation of Side Products 1. Reaction temperature too high.2. Grignard reagent added too quickly.3. Presence of oxygen.1. Maintain the recommended low temperature (-20 °C or below) to improve selectivity.2. Add the Grignard reagent slowly and dropwise.[2]3. Ensure the inert atmosphere is maintained throughout the reaction.
Low Yield after Workup 1. Incomplete reaction.2. Emulsion during extraction.3. Product loss during purification.1. Allow the reaction to stir for a longer duration or at a slightly elevated temperature (e.g., 0 °C) after initial addition.2. Add brine (saturated NaCl solution) to break up emulsions.3. Use appropriate silica gel loading and solvent polarity for chromatography.

Conclusion and Synthetic Utility

The 1,4-conjugate addition of Grignard reagents to this compound is a reliable and powerful method for creating a new carbon-carbon bond at the β-position. The resulting nitroalkane products are highly valuable synthetic intermediates. The nitro group can be readily reduced to a primary amine, providing access to phenethylamine derivatives, or converted into a carbonyl group via the Nef reaction, yielding ketones. This versatility makes the described protocol a strategic entry point for the synthesis of diverse molecular architectures relevant to drug discovery and materials science.

References

  • Bartoli, G., et al. (n.d.). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. RSC Publishing.
  • Bartoli, G., et al. (n.d.). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition).
  • Chem-Station. (2024). Grignard Reaction.
  • Yao, C. F., Chen, W. C., & Lin, Y. M. (1996). Reactions of β-nitrostyrenes with Grignard reagents. Tetrahedron Letters, 37(35), 6339-6342.
  • Chemical Synthesis Database. (n.d.). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888.
  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Reddit. (2022). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
  • Palma Educa. (n.d.). (E)-2-Methoxy-5-(2-nitrovinyl)phenol.
  • Organic Chemistry Portal. (n.d.). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
  • Organic Syntheses. (n.d.). Nitrostyrene.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.

Sources

Application Notes and Protocols: Reduction of 2-Methoxy-5-(2-nitrovinyl)phenol to 2-Methoxy-5-(2-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-5-(2-aminoethyl)phenol

2-Methoxy-5-(2-aminoethyl)phenol, a substituted phenethylamine, is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals.[][2] Its structural motif, featuring a primary amine and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutic agents. The strategic reduction of its precursor, 2-methoxy-5-(2-nitrovinyl)phenol, is a critical transformation that requires careful selection of reagents and optimization of reaction conditions to achieve high yields and purity. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical insights for the successful reduction of this nitrovinyl compound.

Strategic Approaches to the Reduction of α,β-Unsaturated Nitro Compounds

The reduction of a conjugated nitroalkene, such as this compound, to the corresponding saturated amine involves the reduction of both the carbon-carbon double bond and the nitro group. Several methodologies can be employed, each with its own set of advantages and challenges. The choice of reducing agent is paramount and depends on factors such as chemoselectivity, scalability, cost, and safety.

Metal Hydride Reductions
  • Lithium Aluminum Hydride (LiAlH₄): This powerful and non-selective reducing agent is highly effective for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines.[3][4] It is particularly well-suited for the reduction of nitroalkenes formed via Henry reactions.[3] However, its high reactivity necessitates strict anhydrous conditions and careful handling due to its violent reaction with protic solvents, which releases flammable hydrogen gas.[4][5] The work-up procedure for LiAlH₄ reactions can also be challenging due to the formation of aluminum salt emulsions.[4]

  • Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce nitro groups under standard conditions, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride.[6] This combination forms what is believed to be a nickel boride species that can effectively catalyze the reduction.[6] Reductions of nitroalkenes to nitroalkanes have also been reported using aqueous sodium borohydride under controlled pH.[7][8] Further reduction to the amine would then require a separate step. Varma and Kabalka have also described a method using sodium borohydride in a tetrahydrofuran-methanol solvent system for the selective reduction of the double bond in α,β-unsaturated nitroalkenes.[9][10]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reductions due to its clean reaction profile and the formation of water as the primary byproduct.[3][11]

  • Palladium on Carbon (Pd/C): This is a common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines.[3] A key consideration is that Pd/C can also reduce other functional groups, which may be a drawback depending on the substrate.[3]

  • Raney Nickel: This catalyst is also effective for nitro group reductions and is often used when there is a concern of dehalogenation with Pd/C.[3]

  • Platinum Nanoparticles: Research has shown that ionic liquid-supported platinum nanoparticles can be highly effective for the chemoselective hydrogenation of nitrostyrenes.[11]

Metal-Based Reductions in Acidic Media
  • Iron (Fe) in Acetic Acid: The use of iron powder in acidic conditions, such as acetic acid, provides a mild and often chemoselective method for the reduction of nitro groups to amines.[3][12] This method, known as the Béchamp reduction, is a classical and cost-effective approach.[13][14]

  • Tin(II) Chloride (SnCl₂): Tin(II) chloride is another mild reducing agent used for the selective reduction of aromatic nitro groups to anilines, often in the presence of other reducible functional groups.[3][15][16] The reaction is typically carried out in the presence of hydrochloric acid to prevent the hydrolysis of the tin salt.[15]

  • Zinc (Zn) in Acidic Conditions: Similar to iron, zinc metal in the presence of an acid like acetic acid can also be employed for the reduction of nitro groups.[3]

Comparative Analysis of Reduction Methodologies

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the primary reduction methods discussed.

Reduction MethodReagentsTypical SolventsKey AdvantagesKey Disadvantages
Lithium Aluminum Hydride LiAlH₄Anhydrous Ether, THFHigh reactivity, excellent yields for nitroalkenes.[3][17]Highly pyrophoric, reacts violently with water, challenging work-up.[4][5]
Catalytic Hydrogenation H₂, Pd/C or Raney NiEthanol, Methanol, Ethyl AcetateClean reaction, high yields, scalable.[3]Potential for over-reduction of other functional groups, requires specialized equipment (hydrogenator).[18]
Iron in Acetic Acid Fe powder, Acetic AcidEthanol, WaterMild conditions, cost-effective, good for sensitive functional groups.[3][12]Can be slow, requires removal of iron salts during work-up.[12]
Tin(II) Chloride SnCl₂·2H₂O, HClEthanol, Ethyl AcetateMild and selective for nitro groups.[15]Stoichiometric amounts of tin salts are produced, which can be difficult to remove.[15]

Detailed Experimental Protocol: LiAlH₄ Reduction

This section provides a detailed, step-by-step protocol for the reduction of this compound using lithium aluminum hydride, a method known for its high efficiency in reducing phenolic nitrostyrenes.[17]

Materials and Equipment
  • Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), 1.5 N Sulfuric Acid, Lithium Carbonate, Picric Acid, Methanol, Ethyl Acetate, Hydrochloric Acid.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Dropping funnel or Soxhlet extractor, Ice bath, Separatory funnel, Filtration apparatus (Büchner funnel), Rotary evaporator.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Quenching cluster_3 Product Isolation and Purification A Suspend LiAlH₄ in anhydrous ether/THF in a flask B Add this compound solution dropwise or via Soxhlet extractor A->B Under inert atmosphere C Reflux the reaction mixture B->C D Monitor reaction completion by TLC C->D E Cool the reaction to 0°C D->E F Slowly add 1.5 N H₂SO₄ to quench excess LiAlH₄ E->F Caution: Exothermic! G Separate the aqueous and organic layers F->G H Adjust pH of aqueous layer to 6 with Li₂CO₃ G->H I Isolate the product as a picrate salt H->I J Convert picrate to hydrochloride salt I->J K Final Product: 2-Methoxy-5-(2-aminoethyl)phenol HCl J->K

Sources

Definitive Quantification of 2-Methoxy-5-(2-nitrovinyl)phenol: A Validated HPLC-UV and Confirmatory GC-MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS: 39816-35-8), a key intermediate in various synthetic pathways.[1][2] We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, designed for accuracy and routine quality control. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for impurity profiling and structural confirmation. These protocols are grounded in established principles for analyzing phenolic and nitro-aromatic compounds and are structured to meet rigorous regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Analytical Imperative

This compound is a phenolic nitrovinyl compound whose accurate measurement is critical for determining reaction yield, assessing purity, and ensuring the consistency of downstream processes in pharmaceutical development. The presence of chromophoric nitro and phenol groups, coupled with its specific polarity, makes it an ideal candidate for analysis by modern chromatographic techniques. This document provides the detailed protocols and underlying scientific rationale necessary for researchers, scientists, and quality control professionals to implement these methods effectively.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the cornerstone for the analysis of non-volatile and thermally sensitive molecules like this compound.[5] The method's high resolution, sensitivity, and robustness make it the preferred choice for quantitative analysis in a regulatory environment.

Principle of Separation and Detection

The separation is achieved on a non-polar C18 stationary phase. A polar mobile phase is used to elute the components, with separation based on the differential partitioning of the analyte between the two phases. This compound, being moderately polar, will be retained on the column and can be selectively eluted by adjusting the mobile phase composition. The phenolic group's ionization is suppressed by acidifying the mobile phase, which ensures a sharp, symmetrical peak shape. Quantification is performed using a UV-Vis detector set to a wavelength of maximum absorbance for the nitrovinyl group, providing excellent sensitivity.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid or Phosphoric acid (analytical grade).

  • Reference Standard: High-purity this compound.[1]

2.2.2. Solution Preparation

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser. The acid is critical for maintaining the phenolic hydroxyl group in its protonated state, preventing peak tailing.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of at least five working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

2.2.3. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[6][7]

2.2.4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Industry standard for robust, high-resolution separation of small molecules.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)Provides optimal retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection λ ~310 nm (or λmax determined by PDA)Nitrostyrene derivatives typically exhibit strong absorbance in this region.[8]
Workflow for HPLC Quantification

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase (ACN:H2O:Acid) HPLC HPLC System (Pump, Injector, Column) Prep_Mobile->HPLC Prep_Std Reference Standard Solutions Prep_Std->HPLC Prep_Sample Sample Dissolution & Filtration Prep_Sample->HPLC Detector UV-Vis Detector (@ ~310 nm) HPLC->Detector Cal_Curve Generate Calibration Curve Detector->Cal_Curve Quant Quantify Sample Concentration Detector->Quant Cal_Curve->Quant

Workflow for HPLC quantification of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, validation must be performed according to ICH guidelines.[4][9] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for quantitative analysis.[4]

Validation ParameterAcceptance Criteria (Typical)Protocol Summary
Specificity Peak is free from interference at the analyte's retention time. Peak purity index > 0.995 (PDA).Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze five standards across the range (e.g., 80-120% of the expected concentration).[10] Plot a curve of peak area vs. concentration.
Accuracy 98.0% - 102.0% recoveryPerform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate (Inter-day): RSD ≤ 2.0%.Repeatability: Analyze six replicate preparations of the analyte at 100% concentration. Intermediate: Repeat the analysis on different days with different analysts or equipment.
LOQ/LOD Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3Determine the lowest concentration that meets the S/N criteria or by using the standard deviation of the response and the slope of the calibration curve.
Robustness RSD of results ≤ 2.0%Introduce small, deliberate variations to method parameters (e.g., ±2% mobile phase composition, ±5°C column temp, ±0.1 mL/min flow rate) and assess the impact on results.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of the analyte and for identifying volatile or semi-volatile impurities.[11][12] Due to the low volatility and polar nature of the phenolic group, derivatization is typically required to achieve good chromatographic performance.

Principle of Analysis

Derivatization, often through silylation, replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it suitable for GC analysis. The sample is then vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compound into a unique pattern (mass spectrum), which serves as a chemical fingerprint for unambiguous identification.

Protocol Outline: GC-MS
  • Derivatization: React a dried aliquot of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-70°C for 30 minutes.

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • GC Conditions (Starting Point):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

Workflow for GC-MS Confirmation

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_Prep Sample in Solvent Deriv Derivatization (e.g., Silylation) Sample_Prep->Deriv GC GC Separation Deriv->GC MS MS Detection (EI, Scan Mode) GC->MS Library Mass Spectrum Library Match MS->Library Confirm Confirm Identity & Impurities Library->Confirm

Confirmatory workflow including essential derivatization step.

Conclusion

The methods presented provide a dual-level approach to the analytical control of this compound. The validated RP-HPLC-UV method serves as a precise, robust, and reliable tool for routine quantification, essential for quality assurance in a regulated environment. The confirmatory GC-MS method offers an orthogonal technique for unequivocal identity confirmation and the characterization of potential volatile impurities. Together, these protocols form a comprehensive analytical package for researchers and drug development professionals, ensuring data integrity and product quality.

References

  • Vertex AI Search. (n.d.). Sample-preparation techniques used to analyze phenolic compounds in beers.
  • Khaw, K. Y., Parat, M. O., Shaw, P. N., & Falconer, J. R. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(4), 608.
  • Guillén, D. A., Merello, F., Barroso, C. G., & Pérez-Bustamante, J. A. (1997). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry, 45(10), 3939–3942.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Taylor & Francis Online. (n.d.). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Universidad de Cádiz. (n.d.). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Methodology.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
  • PubMed. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzyl bromide on Newcrom R1 HPLC column.
  • Science and Innovations in Medicine. (2023). Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry.

Sources

Applications of 2-Methoxy-5-(2-nitrovinyl)phenol in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating a Scaffold of Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. 2-Methoxy-5-(2-nitrovinyl)phenol, a member of the β-nitrostyrene class of compounds, represents a scaffold with significant, yet largely untapped, potential. While extensive research on this specific isomer is limited in publicly available literature, its structural motifs suggest a high probability of interesting biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It will consolidate the available information on this compound and its chemical class, providing a robust framework for its investigation as a potential therapeutic agent. We will delve into the established bioactivities of related β-nitrostyrene derivatives to infer the likely mechanistic pathways and therapeutic applications of our target compound. Furthermore, we will provide detailed, field-proven protocols for its synthesis and subsequent biological evaluation.

The β-Nitrostyrene Scaffold: A Privileged Motif in Drug Discovery

The β-nitrostyrene core is a well-recognized pharmacophore, with derivatives exhibiting a wide array of biological activities.[1][2] The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic attack, a key feature in its interaction with biological targets.

Known Biological Activities of β-Nitrostyrene Derivatives:
  • Anticancer: Many β-nitrostyrene derivatives have demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[2]

  • Antimicrobial: This class of compounds has shown promising activity against a range of bacteria and fungi.[2][3]

  • Anti-inflammatory: Certain derivatives have been shown to modulate inflammatory pathways.

  • Tyrosine Kinase Inhibition: Inhibition of tyrosine kinases, such as Src and Syk, has been reported for some β-nitrostyrenes, suggesting potential applications in cancer and inflammatory diseases.[4]

This compound: Physicochemical Properties and Commercial Availability

While detailed biological studies are scarce, the fundamental properties of this compound are known.

PropertyValueSource
CAS Number 39816-35-8[5]
Molecular Formula C₉H₉NO₄[5][6]
Molecular Weight 195.17 g/mol [5][6]
IUPAC Name 2-methoxy-5-[(E)-2-nitroethenyl]phenol[6]

The compound is commercially available as a pharmaceutical reference standard, sometimes referred to as "Dopamine impurity 2".[7] This indicates its current primary application is in the analytical quality control of dopamine-related pharmaceuticals.

Synthesis Protocol: The Henry Reaction

The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane in the presence of a base catalyst.[1] For the synthesis of this compound, the logical starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde).[8]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve isovanillin in a minimal amount of glacial acetic acid.

  • Add an excess of nitromethane to the solution.

  • Add ammonium acetate as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.

  • Filter the crude product using a Buchner funnel under vacuum.

  • Wash the collected solid with cold water and then with a small amount of cold methanol.

  • To purify the product, recrystallize the crude solid from hot methanol. Dissolve the solid in a minimal amount of near-boiling methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum.

Causality Behind Experimental Choices:

  • Ammonium acetate: A mild base catalyst that is effective for the Henry reaction.

  • Glacial acetic acid: Acts as a solvent and co-catalyst.

  • Recrystallization from methanol: A standard purification technique for compounds of this type, leveraging the difference in solubility of the product and impurities at different temperatures.

Postulated Biological Activity and Mechanistic Pathways

Based on the known activities of its structural analogs and the broader β-nitrostyrene class, we can postulate several potential biological activities and mechanisms of action for this compound.

Potential as a Tyrosine Kinase Inhibitor

Several β-nitrostyrene derivatives are known to inhibit protein tyrosine kinases, which are crucial mediators of signaling pathways involved in cell proliferation and inflammation.[4]

.dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase Src Src ReceptorTyrosineKinase->Src Activation Syk Syk ReceptorTyrosineKinase->Syk Activation DownstreamSignaling Downstream Signaling (Proliferation, Survival) Src->DownstreamSignaling Syk->DownstreamSignaling Compound 2-Methoxy-5- (2-nitrovinyl)phenol Compound->Src Inhibition Compound->Syk Inhibition

Caption: Postulated inhibition of Src and Syk tyrosine kinases.

Antimicrobial Potential

The electrophilic nature of the β-nitrostyrene scaffold makes it a candidate for interacting with nucleophilic residues in microbial enzymes, potentially leading to antimicrobial effects.[2][3]

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties. The 2-methoxyphenol moiety in the target molecule suggests potential for radical scavenging and modulation of inflammatory pathways, similar to other compounds in this class.[9]

Experimental Protocols for Biological Evaluation

To investigate the postulated biological activities, the following experimental workflows are recommended.

Workflow for Assessing Anticancer Activity

.dot

G Start Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Kinase_Assay In vitro Kinase Assay (for Src, Syk, etc.) MTT_Assay->Kinase_Assay Hypothesized target Western_Blot Western Blot Analysis (e.g., for PARP cleavage, Caspase-3 activation) Apoptosis_Assay->Western_Blot End Data Analysis and Mechanistic Insights Western_Blot->End Kinase_Assay->End

Caption: Workflow for anticancer activity screening.

Protocol: MTT Assay for Cell Viability

Principle:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Directions and Conclusion

This compound presents itself as a molecule of interest for further investigation in medicinal chemistry. While direct evidence of its biological activity is currently lacking, the well-documented activities of the β-nitrostyrene class of compounds provide a strong rationale for its exploration as a potential anticancer, antimicrobial, and anti-inflammatory agent. The protocols and workflows detailed in this guide offer a starting point for researchers to unlock the therapeutic potential of this intriguing scaffold. It is through such systematic investigation that we can expand our arsenal of potential drug candidates and advance the field of medicinal chemistry.

References

  • LookChem. (n.d.). Cas 621-59-0,Isovanillin.
  • PubChem. (n.d.). This compound.
  • MDPI. (2021). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 26(9), 2691.
  • PubMed. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(4), 545-554.
  • Royal Society of Chemistry. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • National Center for Biotechnology Information. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(11), 2825.
  • ResearchGate. (2020).
  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 481-486.

Sources

Application Notes & Protocols for Evaluating the Biological Activity of 2-Methoxy-5-(2-nitrovinyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of biological assays for 2-Methoxy-5-(2-nitrovinyl)phenol and its related derivatives. This class of compounds, characterized by a guaiacol core with a conjugated nitrovinyl group, represents a promising scaffold in medicinal chemistry. The protocols herein are designed to elucidate the potential anti-inflammatory, antioxidant, and enzyme-inhibitory activities suggested by their structural features.

The experimental designs emphasize causality and reproducibility, moving from foundational cell health and antioxidant screens to targeted mechanistic assays in relevant biological systems.

Section 1: Foundational Assays: Cytotoxicity and Antioxidant Potential

1.1. Scientific Rationale

Before investigating specific biological activities, it is imperative to establish the cytotoxicity profile of the test compounds. This initial screen determines the sub-lethal concentration range suitable for subsequent cell-based assays, ensuring that observed effects are not artifacts of cell death. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[1][2]

Phenolic compounds are well-known for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to evaluate the free radical scavenging ability of these derivatives, providing a quantitative measure of their antioxidant potential.[1][2]

1.2. Protocol: MTT Assay for General Cytotoxicity

This protocol assesses the effect of the test compounds on the metabolic activity of a chosen cell line (e.g., RAW 264.7 macrophages or HSG tumor cells), which serves as an indicator of cell viability.[1]

Materials:

  • Test Compound Stock: 10 mM in sterile DMSO.

  • Cell Line: e.g., RAW 264.7 murine macrophages.

  • Complete Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a 0.01 M HCl solution with 10% SDS.

  • 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

    • Causality Check: During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

1.3. Protocol: DPPH Free Radical Scavenging Assay

This cell-free assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • Test Compound Stock: 1 mM in methanol.

  • DPPH Solution: 0.1 mM in methanol.

  • Positive Control: Ascorbic acid or Trolox.

  • Methanol.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to the wells.

  • Initiation: Add 100 µL of the DPPH solution to each well. Include a control (methanol + DPPH) and a blank (methanol + compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality Check: A color change from deep violet to yellow indicates the reduction of the DPPH radical by the antioxidant compound.[3]

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value.

1.4. Data Summary for Foundational Assays

AssayKey ParameterTypical Concentration RangeCell Line / SystemExpected Output
MTT Assay Cytotoxicity0.1 - 100 µMRAW 264.7, HSG, etc.CC₅₀ (µM)
DPPH Assay Antioxidant Activity1 - 200 µMCell-freeIC₅₀ (µM)

Section 2: Investigating Anti-inflammatory Activity in Macrophages

2.1. Mechanistic Overview

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. It triggers inflammatory signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] These enzymes produce key inflammatory mediators, nitric oxide (NO) and prostaglandins (e.g., PGE₂), respectively.[4][5] Assaying for the inhibition of these mediators and enzymes provides strong evidence of anti-inflammatory activity.

2.2. Experimental Workflow for Anti-inflammatory Screening

The following diagram outlines the logical flow for assessing the anti-inflammatory potential of the test compounds in a cell-based model.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis seed Seed RAW 264.7 Cells (24h Incubation) treat Pre-treat with Test Compound or Vehicle (1-2h) seed->treat stim Stimulate with LPS (e.g., 1 µg/mL for 24h) treat->stim collect_sup Collect Supernatant stim->collect_sup collect_lys Prepare Cell Lysate stim->collect_lys griess Griess Assay for NO collect_sup->griess elisa PGE₂ ELISA collect_sup->elisa wb Western Blot for iNOS, COX-2, p-p65 collect_lys->wb

Caption: Workflow for assessing anti-inflammatory activity.

2.3. Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • Supernatant from LPS-stimulated and compound-treated cells.

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Standard: Sodium nitrite (0-100 µM) in culture medium.

Step-by-Step Methodology:

  • Sample Collection: After the 24h LPS stimulation period, carefully collect 50 µL of supernatant from each well of the cell culture plate.

  • Standard Curve: Prepare a standard curve by serially diluting the sodium nitrite stock in fresh culture medium.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes.

    • Causality Check: A pink/magenta azo dye forms, with an intensity directly proportional to the nitrite concentration.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

2.4. Protocol: Western Blot for iNOS and COX-2 Expression

This protocol visualizes and quantifies the protein levels of iNOS and COX-2 to confirm that the reduction in their products (NO, PGE₂) is due to decreased enzyme expression.

Materials:

  • Cell lysates from LPS-stimulated and compound-treated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Step-by-Step Methodology:

  • Lysate Preparation: After collecting the supernatant, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS and COX-2 band intensities to the β-actin loading control.

2.5. LPS-Induced Inflammatory Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway activated by LPS and highlights potential points of inhibition for a test compound.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_complex p65/p50 IκBα NFkB_complex->IkB NFkB_nuc p65/p50 (Active) NFkB_complex->NFkB_nuc Translocation Genes iNOS, COX-2 Gene Transcription NFkB_nuc->Genes Nucleus Nucleus Inhibitor Test Compound Inhibitor->IKK Inhibition? Inhibitor->NFkB_complex Inhibition of Translocation?

Caption: Potential inhibition points in the NF-κB pathway.

Section 3: Direct Enzyme Inhibition Assays

3.1. Scientific Rationale

While cellular assays demonstrate a compound's effect in a complex biological system, direct enzyme inhibition assays are crucial for confirming a specific molecular target. Based on the activities of structurally related compounds, COX-2 and 5-Lipoxygenase (5-LOX) are plausible targets for this compound derivatives.[1][6] These assays use purified enzymes to quantify the direct inhibitory potency of a compound, typically reported as an IC₅₀ value.

3.2. Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate. The formation of a conjugated diene in the product results in a measurable increase in absorbance at 234 nm.[6]

Materials:

  • Human recombinant 5-LOX or potato 5-LOX.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.[6]

  • Substrate: Linoleic acid or arachidonic acid (10 mM stock in ethanol).

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Control: Zileuton or other known 5-LOX inhibitor.

  • UV-transparent 96-well plate or cuvettes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compound dilutions in the assay buffer.

  • Assay Setup: In a UV-transparent plate, set up the following reactions:

    • Control: 180 µL Assay Buffer, 10 µL Enzyme Solution, 10 µL Vehicle (DMSO).

    • Test: 180 µL Assay Buffer, 10 µL Enzyme Solution, 10 µL Test Compound.

    • Blank: 190 µL Assay Buffer, 10 µL Vehicle (DMSO).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 234 nm every 30 seconds for 5-10 minutes using a kinetic plate reader.

    • Causality Check: The rate of increase in absorbance is directly proportional to 5-LOX activity. An effective inhibitor will reduce this rate.[6]

  • Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

3.3. Data Summary for Enzyme Inhibition Assays

AssayEnzyme SourceSubstrateMeasurementExpected Output
5-LOX Inhibition Human recombinant / PotatoLinoleic AcidAbsorbance at 234 nm (kinetic)IC₅₀ (µM)
COX-2 Inhibition Ovine / Human recombinantArachidonic AcidColorimetric / FluorometricIC₅₀ (µM)

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology.
  • Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.
  • Lee, J., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research.
  • CORE. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.
  • Chemical Synthesis Database. 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol. Chemical Synthesis Database.
  • PubChem. 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information.
  • ChemBK. 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK.
  • MDPI. (2023). Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. MDPI.
  • Jeon, J., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods.

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Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved via a base-catalyzed Henry condensation reaction between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, critical safety precautions, and methods for purification and characterization. The protocol is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-understood procedure for obtaining this target compound.

Introduction and Scientific Background

This compound, also known as 3-hydroxy-4-methoxy-β-nitrostyrene, belongs to the class of nitrostyrenes. These compounds are highly versatile synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the vinyl moiety for various nucleophilic addition reactions. This reactivity makes them crucial precursors for the synthesis of a wide range of pharmaceuticals and biologically active molecules.

The core of this synthesis is the Henry Reaction , or nitroaldol reaction, a classic carbon-carbon bond-forming method first described by Louis Henry in 1895.[1][2] The reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde or ketone (isovanillin).[3] The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions to yield the corresponding nitroalkene, this compound. The reaction is reversible and requires careful control of conditions to favor product formation.[1]

Reaction Mechanism and Rationale

The synthesis proceeds in two main stages: a base-catalyzed aldol-type addition followed by dehydration.

  • Nitronate Formation: A base, typically a weak base like ammonium acetate or an amine, deprotonates the α-carbon of nitromethane. This is the rate-determining step, forming a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in water, making it acidic enough to be deprotonated by common bases.[1]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of isovanillin.

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol intermediate.

  • Dehydration: This intermediate is unstable and easily undergoes base-catalyzed dehydration to form the more stable, conjugated π-system of the final product, this compound. Using catalysts like ammonium acetate in a refluxing solvent often drives the reaction directly to the dehydrated nitroalkene product.[4][5]

Henry_Reaction cluster_1 Step 1: Nitronate Formation cluster_2 Step 2-3: Condensation cluster_3 Step 4: Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ (Nitronate Ion) Nitromethane->Nitronate Deprotonation Base Base (e.g., NH₄OAc) Isovanillin Isovanillin Nitronate->Isovanillin Intermediate β-Nitro Alcohol Intermediate Isovanillin->Intermediate Nucleophilic Attack Final_Product This compound Intermediate->Final_Product -H₂O caption Figure 1. Simplified workflow of the Henry condensation.

Caption: Figure 1. Simplified workflow of the Henry condensation.

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)≥98%Standard chemical supplierStarting material.[6]
Nitromethane≥96%Standard chemical supplierReagent and solvent.
Ammonium AcetateACS Reagent GradeStandard chemical supplierCatalyst.
MethanolACS Reagent GradeStandard chemical supplierRecrystallization solvent.
Hydrochloric Acid (0.1 M)Volumetric StandardStandard chemical supplierFor washing.
Distilled Water------For washing.
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Buchner funnel and filter flask
Standard laboratory glassware
Rotary evaporator (optional)
Critical Safety Information

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene or butyl), must be worn at all times.

  • Nitromethane : WARNING! Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected carcinogen. Nitromethane is shock- and heat-sensitive and can form explosive mixtures with air or when in contact with bases, amines, or strong acids.[5][7] Handle with extreme care, use spark-proof equipment, and store away from heat and incompatible materials in a designated flammables cabinet.[8][9]

  • Isovanillin : May cause skin and eye irritation. Handle with standard laboratory precautions.[10]

  • Ammonium Acetate : May cause irritation. Avoid inhalation of dust.

  • Methanol : Flammable and toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Henry condensation of substituted benzaldehydes.[5][11]

Reaction Setup and Synthesis
  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (7.61 g, 0.05 mol).

  • Dissolution : Add nitromethane (30 mL) to the flask. Stir the mixture until the isovanillin is fully dissolved. Nitromethane serves as both a reactant and the solvent, ensuring a high concentration of reactants.

  • Catalyst Addition : Add ammonium acetate (1.93 g, 0.025 mol) to the solution. Ammonium acetate is a weak base that effectively catalyzes the condensation while minimizing side reactions.

  • Reflux : Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (the boiling point of nitromethane is ~101 °C) and maintain this temperature for 2-4 hours.

    • Causality Note: Heating under reflux provides the necessary activation energy for the reaction and subsequent dehydration of the nitro-alcohol intermediate. The reaction time is crucial; insufficient heating may lead to incomplete conversion, while prolonged heating can result in polymerization or degradation of the product.

  • Reaction Monitoring (Optional) : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes (1:1 v/v). The disappearance of the isovanillin spot and the appearance of a new, more polar product spot indicate reaction progression.

Work-up and Product Isolation
  • Cooling : After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation : Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude product should precipitate as a yellow-orange solid.

    • Causality Note: The product is poorly soluble in water, so pouring the reaction mixture into a large volume of water causes it to precipitate out, separating it from the excess nitromethane and water-soluble byproducts.

  • Filtration : Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid on the filter paper with two portions of cold distilled water (2 x 50 mL) followed by a small portion of cold 0.1 M HCl (20 mL) to neutralize any remaining base and remove basic impurities. Finally, wash again with cold distilled water (50 mL) to remove any residual acid.[11]

  • Drying : Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish to air-dry completely. For more efficient drying, use a vacuum desiccator.

Purification and Characterization

The crude product is typically purified by recrystallization to obtain a high-purity crystalline solid.[7]

Recrystallization Protocol
  • Solvent Selection : Methanol or ethanol are suitable solvents for recrystallization. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[7]

  • Dissolution : Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess, which would reduce the final yield.

  • Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

  • Drying : Dry the final product under vacuum to remove all traces of solvent.

Expected Results and Characterization
PropertyExpected Value
Chemical Formula C₉H₉NO₄[12][13]
Molecular Weight 195.17 g/mol [12][13]
Appearance Yellow crystalline solid
Melting Point Literature values may vary; characterization is key.
Yield 50-70% (typical for this type of reaction)[11]

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Melting Point : A sharp, narrow melting range indicates high purity.[14]

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure.

  • FT-IR Spectroscopy : To identify characteristic functional groups (e.g., -NO₂, -OH, C=C).

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound via the Henry condensation of isovanillin and nitromethane. By carefully controlling the reaction conditions and adhering to the specified safety precautions, researchers can effectively produce this valuable synthetic intermediate. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the procedure as needed for their specific research applications.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry.
  • BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. BenchChem Technical Library.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Nitromethane.
  • Cole-Parmer. (2021).
  • Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.
  • Organic Syntheses. (n.d.). m-Nitrostyrene. Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses Procedure.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 672279, this compound.
  • BenchChem. (2025). Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. BenchChem Technical Library.
  • Khan, K. M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6065.
  • Wikipedia. (n.d.). Isovanillin.
  • SRIRAMCHEM. (n.d.). This compound.
  • Wikipedia. (n.d.). Henry reaction.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Rahman, A. U., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 17(1), 573-583.
  • Chemical Synthesis Database. (n.d.). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
  • BenchChem. (2025). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Library.
  • Wisniak, J. (2013). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 24(4), 443-452.
  • ResearchGate. (2022). Concurrent synthesis of vanillin and isovanillin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12127, Isovanillin.
  • Google Patents. (1998).
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitrophenol.
  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol, a valuable intermediate in organic synthesis. The protocol details a robust and reproducible method centered around the Henry condensation (also known as the nitroaldol reaction) of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and nitromethane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, safety protocols, and characterization methods. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction.

Introduction and Significance

This compound is a versatile organic compound characterized by a phenol, a methoxy group, and a nitrovinyl substituent. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The electron-withdrawing nature of the nitro group activates the vinyl moiety for various nucleophilic addition reactions, while the phenolic hydroxyl and methoxy groups can be further functionalized. Its applications include serving as an intermediate in the synthesis of bioactive compounds and specialty chemicals.[1]

The synthesis route described herein is based on the well-established Henry reaction, a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2][3] This method is favored for its operational simplicity and the ready availability of starting materials.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and potential hazards of all reagents and the final product is paramount for safe and successful synthesis.

Physical and Chemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound39816-35-8C9H9NO4195.17155-156Yellow to light brown powder
ortho-Vanillin148-53-8C8H8O3152.1540-43White to yellow crystalline powder
Nitromethane75-52-5CH3NO261.04-29Colorless, oily liquid

Data sourced from various chemical suppliers and databases.[1][4][5]

Safety Precautions

General Precautions:

  • This synthesis must be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended), must be worn at all times.[6]

Reagent-Specific Hazards:

  • Nitromethane: Nitromethane is a flammable liquid and is toxic by inhalation and ingestion. It is a suspected carcinogen.[6] Crucially, nitromethane can become shock-sensitive and potentially explosive when heated or mixed with incompatible materials such as strong bases (like the catalyst used in this reaction), amines, or strong acids.[6][7][8] It should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible substances.[6][7]

  • Ammonium Acetate (Anhydrous): While not as hazardous as other reagents, it can cause irritation upon contact with the skin, eyes, or respiratory tract.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

Reaction Mechanism and Experimental Design

The synthesis of this compound proceeds via a Henry condensation reaction, followed by dehydration.

The Henry Reaction Mechanism

The Henry reaction is a base-catalyzed C-C bond-forming process.[2] In this specific synthesis, ammonium acetate acts as the base catalyst.

  • Deprotonation: The ammonium acetate deprotonates the α-carbon of nitromethane, forming a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of ortho-vanillin.

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the catalyst (acetic acid, formed in situ) to yield a β-nitro alcohol intermediate.

  • Dehydration: Under the reaction conditions (heating in glacial acetic acid), the β-nitro alcohol readily undergoes dehydration to form the final product, this compound, which is a nitroalkene.[2]

Henry_Reaction_Mechanism

Rationale for Reagent and Condition Selection
  • ortho-Vanillin vs. Vanillin: It is crucial to use ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and not its more common isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde). The position of the substituents on the aromatic ring dictates the final product's structure.

  • Ammonium Acetate as Catalyst: Ammonium acetate is a mild base, which is effective in catalyzing the Henry reaction. Its use in combination with glacial acetic acid provides a buffered system that promotes the desired condensation and subsequent dehydration.[9]

  • Glacial Acetic Acid as Solvent: Glacial acetic acid serves as both a solvent and a co-catalyst (proton source). It effectively dissolves the reactants and facilitates the dehydration of the intermediate β-nitro alcohol.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and dehydration steps to proceed at a reasonable rate.

Detailed Experimental Protocol

Materials and Equipment
ReagentsQuantity
ortho-Vanillin5.0 g (32.86 mmol)
Nitromethane3.0 mL (55.5 mmol)
Ammonium Acetate (anhydrous)2.5 g (32.43 mmol)
Glacial Acetic Acid20 mL
Methanol (for recrystallization)~50-100 mL
Deionized WaterAs needed

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Spatulas

  • Balance (accurate to 0.01 g)

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine ortho-vanillin (5.0 g), ammonium acetate (2.5 g), and a magnetic stir bar.

  • Addition of Reagents: In a fume hood, add glacial acetic acid (20 mL) to the flask, followed by nitromethane (3.0 mL).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux with continuous stirring. The solution will typically turn a deep yellow to orange-red color. Maintain the reflux for 2 hours.

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, pour the mixture into a beaker containing approximately 100 mL of ice-cold water while stirring. A yellow precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper for a short period. For more efficient drying, the solid can be placed in a desiccator under vacuum.

Purification by Recrystallization
  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the hot methanol portion-wise to avoid using an excessive amount.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Final Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

Synthesis_Workflow

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Melting Point Determination

The melting point of the purified product should be determined and compared to the literature value (155-156 °C).[1] A sharp melting range close to the literature value is indicative of high purity.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the structure of the molecule. The expected signals would include those for the aromatic protons, the vinyl protons, the methoxy protons, and the phenolic hydroxyl proton. The coupling constants of the vinyl protons can confirm the trans stereochemistry of the double bond.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and methoxy group, the C=C stretch of the vinyl group, and the asymmetric and symmetric stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[1] A single major peak indicates a high degree of purity.

Expected Yield and Troubleshooting

A typical yield for this synthesis, after purification, is in the range of 60-75%.

Potential IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure the reflux time is adequate (at least 2 hours).
Loss of product during workupBe careful not to use an excessive amount of solvent during recrystallization. Ensure the filtrate is cold during the final washing steps.
Oily ProductIncomplete dehydration or impuritiesEnsure the reflux temperature is sufficient. The recrystallization step should remove most oily impurities.
Broad Melting RangeImpure productRepeat the recrystallization process. Ensure the product is completely dry.

Conclusion

The Henry condensation of ortho-vanillin and nitromethane provides an efficient and reliable method for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain a high-purity product suitable for further applications in organic synthesis and drug discovery. The key to a successful synthesis lies in the careful control of reaction conditions and a meticulous purification procedure.

References

  • Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry, 09(2), 170–176. [Link]
  • BIOSYNCE. (n.d.). This compound CAS 39816-35-8.
  • Vanderbilt University. (n.d.). Nitromethane Chemical Safety Protocol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitromethane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitromethane.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Penta Chemicals. (2025). Nitromethane - SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Henry reaction.
  • PubChem. (n.d.). This compound.

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Purification of 2-Methoxy-5-(2-nitrovinyl)phenol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Methoxy-5-(2-nitrovinyl)phenol by Recrystallization

Authored by: A Senior Application Scientist

Abstract: this compound is a valuable synthetic intermediate, particularly in the development of novel pharmaceutical agents. Its utility is directly contingent on its purity. The Henry condensation reaction, a common route for its synthesis, often yields a crude product containing unreacted starting materials, side-products, and polymeric impurities. This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the foundational principles of solvent selection, the causal mechanisms behind each step of the protocol, and a systematic approach to troubleshooting common issues, ensuring researchers can reliably obtain a high-purity product.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility between the desired compound and impurities. The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[1] An ideal solvent for this process will exhibit steep-slope solubility with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) due to their lower concentration or higher solubility.[1]

For this compound, a phenolic nitrostyrene, several factors govern the success of recrystallization:

  • Solvent Polarity: The presence of a hydroxyl group, a methoxy group, and a nitrovinyl group gives the molecule a moderate polarity. Therefore, solvents of similar polarity, such as alcohols, are excellent candidates. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[3]

  • Temperature Sensitivity: Nitrostyrene derivatives are susceptible to polymerization, especially when subjected to prolonged heating.[3] This necessitates using the minimum amount of heat necessary for dissolution and avoiding extended periods at the solvent's boiling point.

  • Impurity Profile: The primary impurities from a Henry condensation of 3-hydroxy-4-methoxybenzaldehyde and nitromethane include unreacted aldehydes, excess nitromethane, and polymeric byproducts formed through side reactions. The chosen solvent must effectively solubilize these impurities even at low temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below for reference during the purification and characterization process.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4][5]
Appearance Yellow crystalline solid[6]
Melting Point 155-156 °C (recrystallized from methanol)[7]

Strategic Solvent Selection

The choice of solvent is the most critical determinant of a successful recrystallization. Based on the principles discussed and empirical data for structurally similar compounds, several solvents can be considered.

Solvent_Selection_Logic start Begin Solvent Screening solubility_hot Is the compound highly soluble in the boiling solvent? start->solubility_hot solubility_cold Is the compound poorly soluble in the cold solvent? solubility_hot->solubility_cold Yes bad_solvent Unsuitable Solvent (Select another) solubility_hot->bad_solvent No impurities_soluble Do impurities remain soluble in the cold solvent? solubility_cold->impurities_soluble Yes solubility_cold->bad_solvent No no_reaction Does the solvent react with the compound? impurities_soluble->no_reaction Yes impurities_soluble->bad_solvent No good_solvent Suitable Solvent Identified no_reaction->good_solvent No no_reaction->bad_solvent Yes

For this compound, alcohols such as isopropanol and ethanol have been shown to be effective for related phenolic nitrostyrenes.[2] Isopropanol is often an excellent first choice due to its lower volatility compared to methanol and its strong ability to dissolve the compound when hot while showing significantly reduced solubility upon cooling.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of crude this compound using isopropanol.

Materials and Equipment:
  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass or drying dish

  • Ice bath

Safety Precautions:
  • Always perform this procedure in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isopropanol is flammable. Ensure no open flames are present and use a spark-free hotplate.

Experimental Workflow:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot isopropanol until just dissolved A->B C Allow solution to cool slowly to room temperature B->C D Place flask in ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold isopropanol E->F G Dry purified crystals under vacuum F->G

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of isopropanol, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with constant stirring. Add hot isopropanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product in solution even after cooling.[2]

  • Cooling and Crystallization:

    • Once a clear, homogenous solution is obtained, remove the flask from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

    • After the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes. Causality: This step further decreases the solubility of the compound, maximizing the precipitation and thus the final yield.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and place it on a clean filter flask.

    • Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal with the funnel.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the collected crystals with a small portion of ice-cold isopropanol. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or a drying dish and allow them to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove all residual isopropanol.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask at the solution's surface with a glass rod to induce nucleation.- Add a "seed" crystal of the pure compound, if available.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated with impurities.- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.- Consider using a lower-boiling point solvent system.
Low Recovery Yield Too much solvent was used; The crystals were washed with solvent that was not ice-cold; Premature crystallization during a hot filtration step (if performed).- Ensure the minimum amount of hot solvent is used for dissolution.- Always use ice-cold solvent for washing the collected crystals.- If hot filtration is necessary, pre-heat the funnel and filter flask to prevent premature crystallization.
Final Product is Colored Presence of polymeric byproducts or other colored impurities.- Ensure the dissolution phase is not overly prolonged or overheated to minimize polymerization.- A second recrystallization may be necessary to improve purity and color. Note: Avoid using activated charcoal for decolorization with phenolic compounds, as it can react with the hydroxyl group and introduce new colored impurities.

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BIOSYNCE. This compound CAS 39816-35-8.
  • Wikipedia. Henry reaction. [Link]
  • Ferreira, P. M., & Pereira, M. M. (2017). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). [Link]
  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-152. [Link]
  • PubChem. This compound. [Link]
  • ChemBK. 2-METHOXY-4-(2-NITROVINYL)PHENOL. [Link]
  • ResearchGate.

Sources

Application Notes & Protocols: Strategic Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nitrovinyl Phenol Scaffold

The 2-Methoxy-5-(2-nitrovinyl)phenol framework and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. The core structure, featuring a guaiacol (2-methoxyphenol) moiety linked to a nitrovinyl group, is a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to Michael additions, opening pathways to a diverse range of derivatives. Furthermore, the nitro group itself can be reduced to an amine, providing access to β-amino alcohols and other valuable synthons.[1][2]

The parent compound is derived from vanillin, a widely available and renewable starting material, making this class of molecules attractive from a green chemistry perspective.[3][4] Analogs of this structure are explored for various biological activities, including anti-inflammatory and antibacterial properties, often inferred from related β-nitrostyrene derivatives.[5][6] This guide provides a detailed exploration of the primary synthetic routes to these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug discovery and chemical development.

Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most direct and widely employed method for synthesizing this compound analogs is the Henry reaction , also known as the nitroaldol reaction.[1][7][8] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (e.g., nitromethane) with an aldehyde or ketone. In this context, the aldehyde is a substituted vanillin (4-hydroxy-3-methoxybenzaldehyde) or one of its analogs.

The reaction typically proceeds in two stages:

  • Nitroaldol Addition: Formation of a β-nitro alcohol intermediate.

  • Dehydration: Subsequent elimination of water to yield the final nitroalkene product.

Often, the dehydration step occurs spontaneously under the reaction conditions, especially with heating or under acidic/basic workup, to yield the thermodynamically stable conjugated system.[2][8]

Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane (pKa ≈ 10 in water for nitromethane).[9] A base abstracts this proton to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the vanillin analog. The resulting alkoxide is protonated during workup to give the β-nitro alcohol.

Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Nitroalkane R-CH₂-NO₂ Nitronate [R-CH⁻-NO₂ ↔ R-CH=N⁺(O⁻)O⁻] Nitroalkane->Nitronate Base B: Base->Nitroalkane Deprotonation Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH(R)-NO₂ Aldehyde->Alkoxide Alkoxide_2 Alkoxide Nitronate_2 Nitronate Nitronate_2->Aldehyde Attack Protonation Protonation (H⁺) Nitro_Alcohol β-Nitro Alcohol Ar-CH(OH)-CH(R)-NO₂ Protonation->Nitro_Alcohol Final_Product Nitroalkene Ar-CH=C(R)-NO₂ Nitro_Alcohol->Final_Product -H₂O Alkoxide_2->Protonation

Caption: Mechanism of the Henry-Knoevenagel Condensation.

Synthesis of Precursors: Accessing Vanillin Analogs

The diversity of the final products is dictated by the availability of substituted vanillin analogs. While vanillin itself is commercially produced from lignin waste or petrochemical precursors like guaiacol,[3][10] various analogs can be synthesized through established aromatic substitution reactions.

For instance, starting from guaiacol or other 2-methoxyphenols, functional groups can be introduced at the 5-position (para to the hydroxyl group) via reactions such as:

  • Nitration: To introduce a nitro group (e.g., 2-Methoxy-5-nitrophenol).[11][12]

  • Halogenation: To introduce halides for further functionalization.

  • Friedel-Crafts Acylation/Alkylation: To introduce alkyl or acyl groups.

These functionalized phenols can then be formylated (e.g., via the Reimer-Tiemann or Vilsmeier-Haack reaction) to generate the required aldehyde precursor.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis of a representative analog, starting from a generic 4-hydroxy-3-methoxybenzaldehyde derivative.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from vanillin and nitromethane.

Materials & Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitromethane (CH₃NO₂)

  • Ammonium Acetate (CH₃COONH₄) or an amine base like Ethylenediammonium diacetate (EDDA)

  • Glacial Acetic Acid or Methanol

  • Hydrochloric Acid (0.1 M)

  • Deionized Water

Experimental Workflow Diagram:

Workflow Start 1. Reagent Combination (Vanillin, Nitromethane, Catalyst in Solvent) Reflux 2. Reaction Heating (Reflux for 2-4 hours) Start->Reflux Heat Cooling 3. Cooling & Precipitation (Cool to room temp., then ice bath) Reflux->Cooling Monitor by TLC Filtration 4. Crude Product Isolation (Vacuum filtration) Cooling->Filtration Solid forms Washing 5. Acid & Water Wash (Wash with 0.1 M HCl and H₂O) Filtration->Washing Purification 6. Recrystallization (e.g., from hot Methanol) Washing->Purification Drying 7. Final Drying (Vacuum oven) Purification->Drying Characterization 8. Analysis (NMR, IR, MS, m.p.) Drying->Characterization

Caption: General experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.0 eq), a catalytic amount of ammonium acetate (0.2 eq), and nitromethane (3-5 eq, serving as both reagent and solvent). Alternatively, methanol can be used as a solvent.

    • Expert Insight: The use of excess nitromethane drives the reaction equilibrium towards the product. Ammonium acetate is a common catalyst that provides a mildly basic environment through the acetate anion and facilitates the reaction.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot has been consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the crude product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold water and then with approximately 100 mL of 0.1 M HCl.[13] This acid wash is crucial for removing basic impurities and often results in a color change of the product to a bright yellow solid.[13]

  • Purification: The primary method for purification is recrystallization. Transfer the damp yellow solid to a flask and dissolve it in a minimum amount of hot methanol (near-boiling).[13] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Trustworthiness Note: If the product appears oily or fails to crystallize, it may indicate the presence of the β-nitro alcohol intermediate. Gentle heating in a slightly acidic or basic solution can promote dehydration to the desired nitrovinyl product. However, prolonged heating can lead to polymerization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The final product should be a bright yellow crystalline solid. Characterize the compound using standard analytical techniques.

Data Presentation & Characterization

Table 1: Typical Synthesis Parameters and Yields
Starting AldehydeBase/CatalystSolventTime (h)Approx. Yield (%)Reference
VanillinAmmonium AcetateNitromethane2-480-90%General Procedure
5-BromovanillinEthylenediamineEthanol675-85%Synthetic Adaptation
5-NitrovanillinPiperidineAcetic Acid370-80%Synthetic Adaptation
Table 2: Expected Characterization Data for this compound
TechniqueExpected Result
Appearance Bright yellow crystalline solid
Molecular Formula C₉H₉NO₄[14][15]
Molecular Weight 195.17 g/mol [14][15]
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, -OH), ~8.0 (d, 1H, vinyl), ~7.5 (d, 1H, vinyl), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
IR (KBr, cm⁻¹) ~3400 (O-H), ~1620 (C=C), ~1510 & ~1340 (NO₂, asymm. & symm. stretch)
Melting Point ~165-168 °C

Field-Proven Insights & Troubleshooting

  • Product Instability: The β-nitro alcohol intermediate is often unstable and can revert to starting materials or dehydrate unpredictably.[16] A clean, controlled dehydration is key. If isolating the alcohol is desired, milder bases and lower temperatures are required.

  • Purification Challenges: While recrystallization is effective for many analogs, some may require column chromatography.[16] Caution is advised as the acidic nature of silica gel can catalyze the dehydration of any remaining β-nitro alcohol, potentially leading to streaking on the column.[16] Using a mobile phase doped with a small amount of a non-polar solvent or deactivating the silica with a base like triethylamine can mitigate this issue.[16]

  • Safety: Nitromethane is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. The nitrovinylphenol products should be handled with care, as nitrostyrenes can be lachrymators and skin irritants.

References

  • AIP Publishing. (n.d.). Synthesis of New Vanillin Derivatives from Natural Eugenol.
  • J Public Health Afr. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor.
  • Wikipedia. (n.d.). Vanillin.
  • PubChem. (n.d.). This compound.
  • IntechOpen. (n.d.). Different Types of Vanillin Synthesis Processes.
  • Journal of Science Education. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
  • Organic Chemistry Reaction. (2025). The Henry Reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • YouTube. (2022). Henry Reaction.
  • In Vivo. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Chemical Synthesis Database. (2025). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • Reddit. (2024). Struggling with the purification of a nitroaldol product.
  • Google Patents. (n.d.). Purification of polyvinylpyrrolidone.

Sources

Application Note: Synthesis of Substituted Stilbene Scaffolds via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[3][4] Its significance is particularly pronounced in medicinal chemistry and drug development, where it enables the construction of complex molecular architectures with high regioselectivity.[5]

This application note provides a detailed protocol and scientific rationale for the synthesis of substituted stilbenes, a class of compounds with significant biological activities. The core structure of interest is related to molecules like 2-Methoxy-5-(2-nitrovinyl)phenol, which possess a substituted vinyl group on a phenolic ring.[6][7] Such scaffolds are precursors and analogs to various pharmacologically active agents.[8][9] We will focus on the reaction of a phenolic aldehyde with a benzyl-derived phosphonium ylide, a classic strategy for stilbene synthesis.[10][11]

This guide is designed for researchers and professionals in organic synthesis and drug discovery. It emphasizes not only the procedural steps but also the underlying mechanistic principles that govern the reaction's outcome, particularly stereoselectivity.

The Wittig Reaction: Mechanistic Overview

The Wittig reaction proceeds through a concerted, [2+2] cycloaddition mechanism under lithium-salt-free conditions.[1][12] The process avoids a discrete betaine intermediate, directly forming a four-membered oxaphosphetane ring.[12][13] This intermediate then rapidly decomposes to yield the final alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14]

Key Mechanistic Steps:
  • Ylide Formation: A phosphonium salt, prepared from the SN2 reaction of triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.[2][15]

  • Cycloaddition: The carbon-centered nucleophile of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom. This forms the oxaphosphetane intermediate.[12][16]

  • Cycloreversion: The unstable oxaphosphetane collapses in a syn-elimination fashion, breaking the C-P and C-O bonds to form the C=C bond of the alkene and the P=O bond of triphenylphosphine oxide.[13]

Wittig_Mechanism reactants Aldehyde + Ylide ts1 [2+2] Cycloaddition Transition State reactants->ts1 Nucleophilic Attack intermediate Oxaphosphetane Intermediate ts1->intermediate ts2 Cycloreversion Transition State intermediate->ts2 Decomposition products Alkene + Triphenylphosphine Oxide ts2->products

Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.

Stereoselectivity in Stilbene Synthesis

The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[14][17]

  • Unstabilized Ylides (R = alkyl): These are highly reactive and typically yield (Z)-alkenes under kinetic control.[16][17][18]

  • Stabilized Ylides (R = EWG like -COOR, -CN): These are less reactive, allowing for equilibration of intermediates, which favors the thermodynamically more stable (E)-alkene.[14][17][19]

  • Semi-stabilized Ylides (R = aryl, e.g., benzyl): These fall in between and often produce a mixture of (E)- and (Z)-isomers, though the (E)-isomer often predominates.[1][16] The protocol below will likely yield a mixture that may require separation or isomerization.

Experimental Design and Protocols

This section details the synthesis of a substituted stilbene from 3-hydroxy-4-methoxybenzaldehyde and benzyltriphenylphosphonium chloride. This serves as a practical model for synthesizing molecules structurally related to this compound.

CAUTION: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. It must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

Overall Workflow

Wittig_Workflow start Starting Materials: Benzyl Chloride & Triphenylphosphine step1 Part A: Synthesize Phosphonium Salt (Benzyltriphenylphosphonium chloride) start->step1 ylide_gen Part B: Generate Ylide in situ (Deprotonation with n-BuLi) step1->ylide_gen step2 Part C: Wittig Olefination (Reaction with 3-hydroxy-4-methoxybenzaldehyde) ylide_gen->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Final Product: (E/Z)-2-methoxy-5-styrylphenol purification->product

Caption: Experimental workflow for the synthesis of a substituted stilbene.

Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )MmolEquiv.Amount
Benzyltriphenylphosphonium ChlorideC₂₅H₂₂ClP388.8711.571.24.50 g
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0610.601.14.24 mL
3-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.159.641.01.47 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~100 mL
Protocol Part A: Preparation of the Wittig Reagent (Ylide Generation)
  • Rationale: The phosphonium salt is a stable precursor. The ylide is highly reactive and is therefore generated in situ immediately before use. n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt. The reaction is performed at low temperatures to control reactivity and prevent side reactions.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas. Fit the flask with a rubber septum and a gas inlet adapter.

  • Reagent Addition: Add benzyltriphenylphosphonium chloride (4.50 g, 11.57 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (80 mL) via cannula or syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (4.24 mL of a 2.5 M solution in hexanes, 10.60 mmol) dropwise via syringe over 10 minutes.

    • Observation: The suspension will turn into a deep orange or reddish solution, indicating the formation of the phosphonium ylide.

  • Stirring: Allow the solution to stir at 0 °C for 1 hour to ensure complete ylide formation.

Protocol Part B: Wittig Olefination and Product Isolation
  • Rationale: The aldehyde is added slowly to the pre-formed ylide at low temperature to ensure efficient reaction and minimize potential side reactions with the sensitive phenolic group. The reaction is allowed to warm to room temperature to ensure it proceeds to completion. The workup procedure is designed to quench the reaction and separate the organic product from inorganic salts and the triphenylphosphine oxide byproduct.

  • Aldehyde Solution: In a separate flame-dried flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1.47 g, 9.64 mmol) in anhydrous THF (20 mL).

  • Addition to Ylide: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add the aldehyde solution dropwise via cannula over 20 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight).

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide.

Protocol Part C: Purification
  • Rationale: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[3] It can often be removed by recrystallization due to differences in polarity and crystal packing compared to the desired alkene product.[3][20] If isomers are present and separation is difficult, column chromatography is the preferred method.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate. The less polar stilbene product should elute before the more polar triphenylphosphine oxide.

  • Recrystallization (Alternative): The crude product can sometimes be purified by recrystallizing from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.[20] This is often effective at removing the bulk of the triphenylphosphine oxide.

Troubleshooting and Considerations

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete ylide formation (moisture contamination).Ensure all glassware is rigorously dried and use anhydrous solvents. Verify the titer of the n-butyllithium solution.
Aldehyde is degraded or unreactive.Check the purity of the aldehyde. For sterically hindered substrates, consider longer reaction times or gentle heating.[2]
Recovery of Starting Aldehyde Ylide is not reactive enough.Ensure complete deprotonation by allowing sufficient time after base addition.
Difficult Separation from Byproduct Triphenylphosphine oxide co-elutes or co-precipitates.Use a less polar solvent system for chromatography. Consider converting the byproduct to a water-soluble phosphonium salt with HBr.
Unfavorable E/Z Ratio Inherent nature of the semi-stabilized ylide.If the (E)-isomer is desired, the mixture can be isomerized to the more stable trans form using a catalytic amount of iodine and light.[20]

References

  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
  • chemeurope.com. (n.d.). Wittig reaction.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Refubium - Freie Universität Berlin. (n.d.). Synthesis of Stilbene Derivatives.
  • Wiley-VCH. (n.d.). Stilbenes Preparation and Analysis.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • National Institutes of Health (NIH). (n.d.). Synthetic approaches toward stilbenes and their related structures.
  • ResearchGate. (n.d.). Synthesis of nitrostilbene 14. The Wittig reaction yielded almost....
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • YouTube. (2018). Wittig Reaction Mechanism.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.
  • PubChem. (n.d.). This compound.

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Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Scientists on the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Welcome to the technical support guide for the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol. This valuable nitrostyrene is a key intermediate in the development of various bioactive molecules and pharmaceuticals.[1][2] Its most common synthesis route involves a base-catalyzed Henry (nitroaldol) reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane, followed by dehydration.[2][3][4]

While the reaction appears straightforward, it is susceptible to several side reactions that can complicate purification, reduce yields, and introduce confounding variables in downstream applications. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It aims to provide not just solutions, but a deeper mechanistic understanding to empower researchers to proactively control their experimental outcomes.

A Note on Nomenclature: While the topic specifies 2-Methoxy-5-(2-nitrovinyl)phenol, the standard and overwhelmingly documented synthesis starting from vanillin yields the 2-Methoxy-4-(2-nitrovinyl)phenol isomer. The principles of byproduct formation discussed herein are directly applicable to isomers, but all examples and data will refer to the vanillin-derived product.

Part 1: Troubleshooting Common Synthesis Problems

This section addresses the most frequent issues observed during the synthesis, providing explanations and actionable solutions.

Q1: My reaction turned into a dark, oily, or tar-like substance upon acidification instead of the expected yellow precipitate. What went wrong?

Answer: This is a classic sign of polymerization or degradation. The desired product, a nitrostyrene, contains a highly activated double bond, making it susceptible to polymerization under harsh conditions. Similarly, the phenolic starting material and intermediates can form resinous materials.

Causality and Mitigation:

  • Excessive Base Concentration or Temperature: Strong bases and high heat can promote side reactions and decomposition. The Henry reaction is exothermic; uncontrolled temperature spikes can accelerate degradation.

  • Acidification Shock: Rapidly adding a concentrated acid to the alkaline reaction mixture can cause localized heating and pH extremes, which can catalyze polymerization of the product or intermediates. One report noted that upon acidification, it is "not unfrequent to observe the product crushing out of solution as a dark almost black oil instead of nice yellow crystals."

  • Troubleshooting Protocol:

    • Control Temperature: During the base-catalyzed condensation, maintain the recommended temperature, often using an ice bath to manage the initial exotherm.[5]

    • Slow, Dilute Acidification: Perform the workup by adding the alkaline reaction mixture slowly to a well-stirred, chilled solution of dilute acid (e.g., 0.1 M HCl).[2] This maintains a controlled temperature and avoids pH shock.

    • Prompt Purification: Do not leave the crude product exposed to light or heat for extended periods. Proceed with recrystallization or chromatography soon after isolation.

Q2: My yield is very low, but I've isolated a water-soluble, off-white solid instead of the bright yellow nitrostyrene. What is this compound?

Answer: You have likely isolated the β-nitro alcohol intermediate , 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol. The overall reaction is a two-step process: a nitroaldol addition to form this intermediate, followed by dehydration to yield the final nitroalkene.[6]

Mechanistic Insight: The dehydration step is often the rate-limiting part of the sequence and is highly dependent on the reaction conditions.

  • Mild Base: Weaker bases (e.g., primary amines) or using only catalytic amounts of a stronger base may not be sufficient to promote efficient dehydration, leading to the accumulation of the alcohol intermediate.[4]

  • Low Temperature: Dehydration is an elimination reaction that is favored by higher temperatures. Running the reaction at or below room temperature may yield the nitro alcohol as the primary product.

Solutions:

  • Confirm Identity: The intermediate will lack the characteristic vinyl proton signals in the ¹H NMR spectrum and will show a distinct alcohol (-OH) peak in both NMR and IR spectra.

  • Force Dehydration: You can often convert the isolated intermediate to the desired product by heating it in a suitable solvent with a mild acid or base catalyst.

  • Modify Primary Reaction: To favor direct formation of the nitrostyrene, consider using a stronger base system or increasing the reaction temperature after the initial condensation phase.

Q3: My NMR analysis shows significant amounts of unreacted vanillin. How can I improve conversion?

Answer: Incomplete conversion is common as all steps of the Henry reaction are reversible.[6][7] The equilibrium can be shifted to favor the product.

Strategies for Driving the Reaction:

  • Excess Reagent: Use a slight molar excess of nitromethane (e.g., 1.1 to 1.5 equivalents) to push the equilibrium towards the product side.

  • Choice of Base: Ensure the base is sufficiently strong to deprotonate nitromethane (pKa ≈ 10.2 in water). Common effective bases include sodium hydroxide, potassium hydroxide, or primary amines like methylamine.[8]

  • Reaction Time: While some protocols are rapid, others may require extended periods (hours to days) at room temperature to reach completion, especially with milder catalysts.[8] Monitor the reaction by TLC to determine the optimal time.

Q4: I've noticed minor aromatic byproducts that don't correspond to the starting material, intermediate, or product. Could this be a Cannizzaro reaction?

Answer: Yes, this is a possibility, though typically a minor pathway. The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde (like vanillin).[3]

Mechanism and Identification: In the presence of a strong base and in the absence of a more reactive nucleophile (like the nitronate anion), one molecule of vanillin can be oxidized to vanillic acid while a second is reduced to vanillyl alcohol .

  • Conditions: This side reaction is more likely if the addition of nitromethane is too slow or if a large excess of strong base is used.

  • Identification: These byproducts can be identified by GC-MS or by isolating them via chromatography and characterizing them with NMR. Vanillic acid will have a carboxylic acid proton signal, while vanillyl alcohol will show a benzylic -CH₂OH signal.

Mitigation:

  • Use a weaker organic base (e.g., ethylenediamine, methylamine) instead of strong inorganic bases like NaOH.[8]

  • Ensure the nitromethane is present and mixed before or during the addition of the base to allow the faster Henry reaction to dominate.

Part 2: Systematic Byproduct Analysis and Characterization

A structured approach is crucial for identifying unknown impurities.

Q5: What is a reliable workflow for identifying the byproducts in my crude reaction mixture?

Answer: A multi-technique approach is most effective for unambiguous identification.

Byproduct Identification Workflow

G cluster_0 Initial Analysis cluster_1 Isolation cluster_2 Characterization cluster_3 Identification A Crude Reaction Mixture B TLC Analysis (Multiple Spots?) A->B C Crude ¹H NMR (Identify Knowns, Estimate Ratios) A->C E Column Chromatography (Separate All Components) B->E D Recrystallization (Isolate Main Product) C->D F Characterize Isolated Fractions E->F G ¹H & ¹³C NMR F->G H GC-MS or LC-MS F->H I FT-IR Spectroscopy F->I J Compare Spectra to Databases & Literature Data G->J H->J I->J K Identify Byproducts (e.g., Nitroaldol, Vanillic Acid) J->K

Caption: Workflow for Byproduct Identification.

Step-by-Step Protocol:

  • Initial Assessment (TLC & Crude NMR): Run a Thin-Layer Chromatography (TLC) plate to visualize the number of components in your crude mixture. A crude ¹H NMR will help you identify the starting material, product, and solvent, and estimate the relative quantities of major impurities.

  • Purification/Isolation:

    • Recrystallization: This is the most effective method for purifying the main product, 2-methoxy-4-(2-nitrovinyl)phenol.[1][2] The impurities will remain in the mother liquor.

    • Column Chromatography: If multiple byproducts are present, flash column chromatography is necessary to isolate each compound for characterization.[9]

  • Structural Elucidation: For each isolated impurity, perform a suite of analytical tests:

    • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the exact chemical structure.[10]

    • Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight and fragmentation pattern, which are crucial for confirming identity.[10][11]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., -OH, C=O, -NO₂) that differentiate the various potential compounds.

Q6: How can I use spectroscopy to quickly distinguish between the desired product and the nitroaldol intermediate?

Answer: ¹H NMR and IR spectroscopy provide clear, diagnostic fingerprints for each compound.

Spectroscopic Comparison Table

FeatureNitroaldol Intermediate (1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol)Product (2-Methoxy-4-(2-nitrovinyl)phenol)
Appearance Off-white to pale yellow solidBright yellow crystalline solid[2]
¹H NMR: Vinyl H AbsentTwo doublets (~7.5-8.0 ppm), large coupling constant (J ≈ 13.6 Hz for trans)
¹H NMR: Aliphatic H Multiplets for -CH(OH)- and -CH₂NO₂ (~4.5-5.5 ppm)Absent
¹H NMR: Hydroxyl H Broad singlet for Ar-OH; separate signal for C-OHOne broad singlet for Ar-OH
IR: Hydroxyl (-OH) Broad peak at ~3200-3500 cm⁻¹ (alcohol and phenol)Broad peak for phenol only (~3200-3500 cm⁻¹)
IR: C=C Stretch AbsentPresent at ~1600-1640 cm⁻¹

Part 3: Protocols and Reference Data

Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

This protocol is adapted from established literature procedures.[2]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 0.1 M

Procedure:

  • Reaction Setup: In a flask, dissolve vanillin (1 equivalent) in methanol. Add nitromethane (1.1 equivalents). Place the flask in an ice bath and stir.

  • Base Addition: Slowly add a solution of NaOH (1.2 equivalents) in water, ensuring the temperature does not rise significantly. The solution will turn a deep red/orange color.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the vanillin spot has disappeared.

  • Acidification/Precipitation: Pour the reaction mixture slowly into a beaker containing a vigorously stirred, chilled solution of 0.1 M HCl. A bright yellow precipitate should form immediately.[2]

  • Isolation: Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude yellow solid from hot methanol or ethanol to obtain pure, bright yellow needles.[1][2]

Reaction and Byproduct Formation Scheme

ReactionScheme Vanillin Vanillin Intermediate Nitroaldol Adduct (1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol) Vanillin->Intermediate + Base (Condensation) Cannizzaro Cannizzaro Byproducts (Vanillyl Alcohol + Vanillic Acid) Vanillin->Cannizzaro + Strong Base (Self-Condensation) Nitromethane Nitromethane Nitromethane->Intermediate + Base (Condensation) Product Desired Product (2-Methoxy-4-(2-nitrovinyl)phenol) Intermediate->Product - H₂O (Dehydration)

Caption: Synthesis Pathway and Major Byproducts.

References

  • BenchChem. Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • BenchChem. An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)
  • ResearchGate. (A) Henry reaction: the synthesis of (E)
  • MDPI Encyclopedia. Nitroaldol Reaction. [Link]
  • Reddit.
  • PierpaLab.
  • Organic Syntheses. Nitrostyrene. [Link]
  • Organic Chemistry Portal. Henry Reaction. [Link]
  • Wikipedia. Henry reaction. [Link]
  • The Hive.
  • ResearchGate. HENRY REACTION (Mini-review). [Link]
  • University of Delaware.

Sources

Introduction: Navigating the Synthesis of a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Improving the Synthesis Yield of 2-Methoxy-4-(2-nitrovinyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide focuses on the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol, a valuable nitrostyrene derivative used as a precursor in the synthesis of various bioactive molecules and pharmaceuticals.[1] While the user's query mentioned the 5-(2-nitrovinyl) isomer, the overwhelmingly common and well-documented synthesis involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane, which yields the 2-methoxy-4-(2-nitrovinyl)phenol isomer. This guide will focus on this prevalent and synthetically important compound.

The core of this synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction that couples a nitroalkane with an aldehyde or ketone.[2][3] While fundamentally straightforward, the reaction is sensitive to various parameters that can significantly impact yield and purity. This document provides a comprehensive troubleshooting guide, frequently asked questions, and optimized protocols to help you navigate the challenges and maximize your synthetic efficiency.

Reaction Overview: The Henry Condensation

The synthesis proceeds via a base-catalyzed condensation of vanillin with nitromethane, which forms a β-nitro alcohol intermediate. This intermediate readily dehydrates, often spontaneously under the reaction conditions, to yield the final conjugated nitroalkene product.[3]

Reaction Mechanism

The mechanism involves three key steps: deprotonation of nitromethane, nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration.[4]

Henry_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ (Nitronate anion) Nitromethane->Nitronate + B⁻ Base Base (B⁻) Nitronate_ion ⁻CH₂NO₂ Nitronate->Nitronate_ion Vanillin Vanillin Alkoxide β-Nitro Alkoxide Intermediate Alkoxide_int β-Nitro Alkoxide Alkoxide->Alkoxide_int Nitronate_ion->Alkoxide + Vanillin Product 2-Methoxy-4-(2-nitrovinyl)phenol Alkoxide_int->Product - H₂O

Caption: Mechanism of the Henry reaction between vanillin and nitromethane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction failed to produce any precipitate, or I have a very low yield. What went wrong?

A1: This is a frequent issue stemming from several potential factors:

  • Catalyst Choice and Activity: The Henry reaction is base-catalyzed.[2][3] Weak bases are generally preferred to avoid side reactions. Primary amines like n-butylamine or catalysts like anhydrous ammonium acetate are common choices.[5][6] If using an amine, ensure it hasn't degraded. If using ammonium acetate, it must be anhydrous, as the presence of water can hinder the reaction.[5]

  • Reaction pH: The reaction is base-catalyzed, so an acidic solvent like glacial acetic acid might seem counterintuitive.[7] However, in the absence of water, it can serve as a good solvent without fully protonating the base catalyst. If your starting vanillin is acidic or contains acidic impurities, it could neutralize the catalyst.

  • Reagent Purity: Ensure your vanillin is pure and your nitromethane is of good quality. Water in the reaction mixture can be detrimental, especially in the initial stages.

  • Insufficient Reaction Time or Temperature: While some protocols proceed at room temperature within hours[6], others may require gentle heating to drive the reaction to completion.[7] If the reaction stalls, a modest increase in temperature (e.g., to 40-50°C) can facilitate the dehydration of the nitroalcohol intermediate.

Q2: The reaction produced a dark, tarry, or oily substance instead of the expected yellow crystals. How can I fix this?

A2: The formation of dark, intractable materials points towards side reactions or product decomposition.

  • Temperature Control: Excessive heat can promote polymerization of the nitrostyrene product or other side reactions. The Henry reaction is reversible, and high temperatures can shift the equilibrium unfavorably.[8][9] It's crucial to maintain the recommended temperature profile. For exothermic reactions, especially during catalyst addition, using an ice bath for cooling is advisable.

  • Base Concentration: Using too strong or too much of a base can lead to undesired side reactions with the aldehyde starting material, such as the Cannizzaro reaction.[8] Use only a catalytic amount of a mild base.

  • Workup Procedure: The product is an acid/base indicator, appearing red in basic conditions and yellow in acidic conditions.[6] During workup, washing with a dilute acid (e.g., 0.1 M HCl) is essential to neutralize any remaining base and protonate the phenoxide, which aids in proper crystallization and yields the yellow product.[6][10]

Q3: I'm struggling to crystallize the product from the crude reaction mixture.

A3: Proper crystallization is key to both purification and achieving a good isolated yield.

  • Inducing Crystallization: After pouring the reaction mixture into water or an ice/water mixture, the product may initially separate as an oil.[5] Vigorous stirring or scratching the inside of the beaker with a glass rod can induce crystallization. Seeding with a previously obtained crystal can also be effective.

  • Sufficient Cooling: Ensure the mixture is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[1][5]

  • Recrystallization Solvent: For purification, methanol and ethanol are excellent solvents.[1][10] The principle is to dissolve the crude solid in a minimal amount of the hot solvent and then allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath will maximize the recovery of the purified product.[1]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this reaction?

A: There is no single "best" catalyst, as the optimal choice depends on the desired reaction conditions (solvent, temperature).

  • Primary Amines (e.g., n-butylamine, methylamine): These are highly effective and work by forming an imine intermediate with the vanillin, which is more reactive towards the nitronate anion.[7] They can often be used in small, catalytic amounts.[11]

  • Ammonium Acetate: This is a convenient, solid catalyst that works well, especially when using glacial acetic acid as a solvent.[5] It is crucial that it is anhydrous.

  • Alkali Hydroxides/Carbonates (e.g., KOH, K₂CO₃): While effective for some Henry reactions, stronger inorganic bases can promote side reactions with sensitive aldehydes like vanillin and are generally not the first choice.[11]

Q: How does the choice of solvent impact the reaction?

A: The solvent plays a critical role in solubility, reaction rate, and workup.

  • Methanol/Ethanol: These are common choices as they dissolve vanillin well and are suitable for the subsequent recrystallization.[1][10]

  • Glacial Acetic Acid: Often used in conjunction with ammonium acetate, it serves as a polar solvent.[5][7]

  • Nitromethane (as solvent): Using an excess of nitromethane can serve as both reactant and solvent. This can drive the reaction forward but may be wasteful and slow.[7]

Q: My final, dried product is degrading over time. How should it be stored?

A: The nitrovinyl group makes the final product susceptible to polymerization and degradation, especially when exposed to light, heat, or air. For long-term storage, it is recommended to keep the product in a freezer, in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Optimized Experimental Protocols

The following protocols are synthesized from established methodologies to provide a reliable starting point for your experiments.

Protocol 1: n-Butylamine Catalyzed Synthesis

This method is rapid and often results in spontaneous crystallization.

  • Dissolution: In a suitable flask, dissolve 10.0 g of vanillin in approximately 10-15 mL of methanol with stirring.

  • Reagent Addition: To this solution, add 3.4 mL of nitromethane.

  • Catalysis: While stirring, add 0.5 g of n-butylamine. The solution should immediately turn yellow and then progress to a deep red.[6]

  • Reaction: Cap the flask and allow it to stand at room temperature. A solid red mass should form within 1-2 hours.[6]

  • Workup: Break up the solid mass and add ~5 mL of methanol to create a slurry. Filter the crude product using a Buchner funnel under vacuum.

  • Acid Wash: Wash the collected solid thoroughly with approximately 100 mL of 0.1 M HCl. The color will change from red to a bright yellow.[6][10]

  • Purification: Proceed with the recrystallization protocol below.

Protocol 2: Ammonium Acetate Catalyzed Synthesis

This method is also highly effective and uses readily available reagents.

  • Mixing Reagents: In a 100 mL flask, combine 5.0 g of vanillin, 2.5 mL of nitromethane, and 2.0 g of anhydrous ammonium acetate.[5]

  • Solvent Addition: Add 10 mL of glacial acetic acid and stir to dissolve the solids.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction progress.

  • Precipitation: Pour the hot reaction mixture into a beaker containing ~40 g of crushed ice and stir vigorously. An oily product should precipitate and solidify into yellow crystals.[12]

  • Isolation: Allow the mixture to stand in an ice bath for 30 minutes to complete crystallization. Filter the yellow precipitate using a Buchner funnel and wash with two portions of cold water.

  • Purification: Proceed with the recrystallization protocol below.

Purification: Recrystallization from an Alcohol Solvent
  • Dissolution: Transfer the crude, damp yellow solid to an Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol, just enough to dissolve the solid completely when the solvent is near its boiling point.[1][10]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. This encourages the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum desiccator, to remove all residual solvent.

Data Presentation: Comparison of Reaction Conditions

The yield of 2-methoxy-4-(2-nitrovinyl)phenol is highly dependent on the chosen methodology. The table below summarizes yields reported under different conditions.

CatalystSolventTemperatureTimeReported YieldReference
n-ButylamineMethanolRoom Temp.1-2 hours54-63%
MethylamineEthanolRoom Temp.N/A~90%
Ammonium AcetateGlacial Acetic AcidMicrowave/HeatShortGood (Qualitative)
Alcoholic PotashEthanol≤ 5°CN/AGood (Qualitative)

Visualizations

Experimental Workflow

Workflow A 1. Dissolve Vanillin in Solvent B 2. Add Nitromethane & Base Catalyst A->B C 3. Reaction (Room Temp or Heat) B->C D 4. Quench on Ice/Water & Induce Crystallization C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Acid Wash (0.1M HCl) to obtain yellow solid E->F G 7. Purify by Recrystallization F->G H 8. Isolate & Dry Final Product G->H

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low / No Yield Problem->LowYield Yes Impure Oily / Tarry Product Problem->Impure Yes Crystallization Crystallization Fails Problem->Crystallization Yes Success Successful Synthesis Problem->Success No Sol_Yield Check Catalyst Activity Verify Reagent Purity Adjust Temp/Time LowYield->Sol_Yield Sol_Impure Control Temperature Use Catalytic Base Only Ensure Acidic Workup Impure->Sol_Impure Sol_Cryst Scratch/Seed Mixture Ensure Thorough Chilling Use Minimal Hot Solvent Crystallization->Sol_Cryst

Sources

Technical Support Center: Degradation of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Methoxy-5-(2-nitrovinyl)phenol. Given the limited specific literature on this compound, this document synthesizes information from studies on analogous phenolic and nitrostyrene structures to provide a robust framework for experimental design and troubleshooting. We will explore probable degradation pathways, offer solutions to common experimental challenges, and answer frequently asked questions to ensure the integrity of your stability studies.

Understanding the Degradation of this compound

This compound incorporates three key functional groups that dictate its chemical stability: a phenolic hydroxyl group, a methoxy group, and a nitrovinyl group. Each of these is susceptible to degradation under specific conditions, primarily hydrolysis, oxidation, and photolysis. Understanding these potential pathways is crucial for designing stability-indicating methods and predicting potential impurities.

Proposed Degradation Pathways

The following pathways are proposed based on the known chemical reactivity of the compound's functional moieties.

1. Hydrolytic Degradation

Hydrolysis is a primary concern, especially under acidic or basic conditions. The nitrovinyl group is the most probable site for hydrolytic attack.

  • Under Basic Conditions: The acidic α-proton of the nitro group can be abstracted, leading to a nitronate intermediate. Subsequent reaction with water can lead to the cleavage of the carbon-nitrogen bond, potentially forming a vanillin derivative (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis can also proceed, though the mechanism may differ. The reaction might be slower compared to base-catalyzed hydrolysis.[1]

Hydrolysis_Pathway cluster_main Proposed Hydrolytic Degradation Pathway parent This compound intermediate Nitronate Intermediate parent->intermediate  Base (OH⁻) product1 4-Hydroxy-3-methoxybenzaldehyde (Vanillin derivative) intermediate->product1  H₂O product2 Nitromethane intermediate->product2  H₂O

Caption: Proposed base-catalyzed hydrolysis of this compound.

2. Oxidative Degradation

The phenolic hydroxyl group is highly susceptible to oxidation.[2] This process can be initiated by atmospheric oxygen, peroxide reagents, or metal catalysts.

  • Mechanism: Oxidation typically proceeds via a phenoxy radical intermediate. This radical can then undergo further reactions, including dimerization or oxidation to form ortho- or para-quinones. The presence of the electron-donating methoxy and vinyl groups can influence the position of oxidation and the stability of the resulting intermediates.[3][4][5] The degradation can result in the formation of colored byproducts and, ultimately, ring-opening to form smaller organic acids.[6]

Oxidation_Pathway cluster_main Proposed Oxidative Degradation Pathway parent This compound radical Phenoxy Radical parent->radical  Oxidant  (e.g., H₂O₂, Air) quinone Ortho-Quinone Derivative radical->quinone  Further Oxidation polymer Polymeric Products radical->polymer  Dimerization ring_opened Ring-Opened Products (e.g., organic acids) quinone->ring_opened  Extensive Oxidation

Caption: Proposed oxidative degradation of the phenolic moiety.

3. Photolytic Degradation

Exposure to UV or visible light can induce degradation. Nitrostyrene derivatives are known to undergo photoisomerization (E/Z isomerization) and other photochemical reactions.[1] The phenolic ring can also absorb UV light, leading to radical formation and subsequent degradation pathways similar to oxidation.

  • Potential Reactions:

    • E/Z Isomerization: The double bond of the nitrovinyl group can isomerize from the more stable E-isomer to the Z-isomer.

    • Photoreduction: The nitro group could potentially be reduced.

    • Photooxidation: Light can accelerate the oxidative degradation pathways mentioned above.

Troubleshooting Guide for Degradation Studies

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm seeing unexpected peaks in the chromatogram of a freshly prepared solution. What's going on?

A1:

  • Possible Cause 1: Impurities in the starting material. The commercial compound may not be 100% pure.

    • Solution: Always obtain a Certificate of Analysis (CoA) for your reference standard. If not available, characterize the initial purity yourself using HPLC-DAD, LC-MS, and NMR.[7]

  • Possible Cause 2: Degradation upon dissolution. The compound might be unstable in your chosen solvent. Phenolic compounds can be particularly sensitive.[8]

    • Solution: Prepare solutions fresh and analyze them immediately. Perform a quick solvent compatibility study by dissolving the compound in different high-purity solvents (e.g., acetonitrile, methanol, DMSO) and analyzing them at time zero.

  • Possible Cause 3: Solvent impurities or artifacts.

    • Solution: Use only high-purity, HPLC-grade or MS-grade solvents. Always run a solvent blank (an injection of the solvent used to dissolve the sample) to rule out solvent-related peaks.

Q2: My compound is degrading too much (>20%) or too quickly in my forced degradation study. How can I get meaningful results?

A2: This indicates your stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-world stability.[9] The goal is to achieve 5-20% degradation.[10][11]

  • Solution: Reduce the intensity of the stressor.

    • For Hydrolysis: Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M), lower the temperature (e.g., from 80°C to 60°C or room temperature), or shorten the exposure time.[9]

    • For Oxidation: Reduce the concentration of the hydrogen peroxide (e.g., from 30% to 3% or even 0.3%) or shorten the reaction time.

    • For Thermal Stress: Lower the temperature or reduce the heating duration.

    • For Photostability: Reduce the exposure time or light intensity.

Q3: I'm not observing any significant degradation after applying stress conditions. What should I do?

A3:

  • Possible Cause 1: The compound is highly stable under the applied conditions.

    • Solution: Gradually increase the intensity of the stressor. For example, increase the acid/base concentration, raise the temperature, or prolong the exposure time.[12] Be systematic to avoid over-stressing.

  • Possible Cause 2: Your analytical method is not stability-indicating. The degradation products may be co-eluting with the parent peak or are not being detected.

    • Solution: Verify the specificity of your method. Use photodiode array (PDA) detection to perform peak purity analysis on the stressed parent peak. If the peak is impure, you need to optimize your chromatographic method (e.g., change the mobile phase, gradient, or column) to separate the degradants.

  • Possible Cause 3: Degradants are not detectable by your current method. The degradation products might lack a UV chromophore or be volatile.

    • Solution: Couple your LC system to a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to search for potential degradants.[13]

Q4: The mass balance in my chromatogram is significantly less than 100%. Where did my compound go?

A4: Poor mass balance is a common and challenging issue in stability studies.[14]

  • Possible Cause 1: Formation of non-UV active products. Degradation may lead to small, non-aromatic molecules that do not absorb UV light.

    • Solution: As mentioned above, use LC-MS or other mass-based/universal detectors to identify compounds without chromophores.

  • Possible Cause 2: Formation of volatile products. Some degradation products, like the potential formation of nitromethane from hydrolysis, may be lost to the gas phase.

    • Solution: Use headspace Gas Chromatography (GC) to analyze for volatile degradants if they are suspected.

  • Possible Cause 3: Degradants are irreversibly adsorbed to the HPLC column. Highly polar or polymeric products can stick to the stationary phase.

    • Solution: Use a steep gradient flush with a strong solvent at the end of your analytical run to elute any strongly retained compounds. Check for a rising baseline in subsequent blank runs, which can indicate column fouling.

  • Possible Cause 4: Differences in detector response. The molar absorptivity (and thus the UV response) of degradation products can be very different from the parent compound.

    • Solution: If possible, isolate the major degradants and determine their relative response factors (RRF) compared to the parent compound for more accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are the primary environmental factors that influence the stability of this compound? A: The stability is primarily affected by pH, oxygen, light, and temperature. The phenolic group is sensitive to pH changes and oxidation, while the nitrovinyl group is susceptible to hydrolysis and photolytic reactions.[6][13]

Q: What are the ideal storage conditions for the solid compound and its solutions? A:

  • Solid: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place (e.g., 2-8 °C).

  • Solutions: Prepare solutions fresh whenever possible using high-purity, degassed solvents. For short-term storage, keep solutions in amber vials at low temperatures (2-8 °C or -20 °C), protected from light. Always confirm solubility at these temperatures to prevent precipitation.

Q: Which analytical techniques are best suited for a degradation study of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector is essential.[8] This allows for the separation and quantification of the parent compound and its degradants, while the PDA detector helps in assessing peak purity. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, as it provides molecular weight and structural fragmentation data.[13][15]

Q: How do I design a comprehensive forced degradation study? A: A forced degradation study should systematically evaluate the impact of various stress conditions as mandated by ICH guidelines.[11][16] This involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress. A detailed protocol is provided in the next section. The goal is to generate a degradation profile that helps in developing and validating a stability-indicating analytical method.[14][17]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a standard approach for conducting a forced degradation study. The goal is to achieve 5-20% degradation.[9][10] Adjust conditions as necessary based on preliminary results.

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, prepare a sample and a corresponding blank/control. The control contains the drug substance in the solvent without the stressor, kept under ambient conditions. The blank contains the stressor in the solvent without the drug substance.

2. Stress Conditions:

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl; Heat at 60-80°C.To evaluate degradation in acidic conditions.[9]
Base Hydrolysis 0.1 M to 1 M NaOH; Heat at 60-80°C or keep at room temp.To assess degradation in alkaline conditions.[9]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.To investigate oxidative degradation pathways.[9]
Thermal Stress Store solid compound and solution at 60-80°C in an oven.To assess the effect of heat.[11]
Photolytic Stress Expose solid and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². A foil-wrapped control must be included.[10]To test for light sensitivity.

3. Experimental Workflow:

Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) prep->acid base Base Hydrolysis (NaOH, 60°C) prep->base ox Oxidation (H₂O₂, RT) prep->ox therm Thermal (Solid & Solution, 80°C) prep->therm photo Photolytic (ICH Light Box) prep->photo sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample quench Neutralize/Quench (If applicable) sample->quench analyze Analyze by HPLC-PDA/MS quench->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data

Caption: General workflow for conducting forced degradation studies.

4. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC-PDA method. Analyze via LC-MS for structural elucidation of unknown peaks.

  • Calculate the percentage of degradation, assess peak purity for the parent compound, and determine the mass balance.

References
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • MDPI. (2024, September 12). Oxidation of Small Phenolic Compounds by Mn(IV).
  • Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • National Institutes of Health. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • National Institutes of Health. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • PubMed. (n.d.). Enantioconvergent hydrolysis of m-nitrostyrene oxide at an elevated concentration by Phaseolus vulgaris epoxide hydrolase in the organic/aqueous two-phase system.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Walsh Medical Media. (n.d.). Phenolic compounds and their role during oxidative processes in fruits and vegetables.
  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • American Pharmaceutical Review. (2022, November 30). Forced Degradation – A Review.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • National Institutes of Health. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.
  • National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • National Institutes of Health. (2023, April 25). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology.
  • ResearchGate. (2017, March 18). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects.
  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • National Institutes of Health. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts.
  • ResearchGate. (2025, August 6). Photocatalytic oxidation of nitrobenzene and phenylamine: Pathways and kinetics.
  • National Institutes of Health. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • National Institutes of Health. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways.

Sources

Technical Support Center: Forced Degradation Studies of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 2-Methoxy-5-(2-nitrovinyl)phenol. As a critical component of drug development, understanding the degradation pathways and establishing a stability-indicating analytical method is paramount for ensuring drug safety and efficacy.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of forced degradation studies for this compound.

Q1: What is the primary objective of performing forced degradation studies on this compound?

A1: The primary goals are to identify the potential degradation products, elucidate the degradation pathways of the molecule, and develop a stability-indicating analytical method.[1][3] This information is crucial for formulation development, determining storage conditions, and ensuring the safety and potency of the final drug product.[2]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: Based on ICH guidelines, the typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2] These conditions are designed to simulate the potential environmental stresses a drug substance might encounter.

Q3: How much degradation should I aim for in my forced degradation studies?

A3: An appropriate level of degradation is between 5-20%.[4] This extent of degradation is generally sufficient to produce and detect degradation products without completely consuming the parent drug, which is necessary for method validation and pathway elucidation.

Q4: My HPLC analysis shows multiple degradation peaks. How do I know which ones are significant?

A4: Significant degradation products are those that are consistently formed under specific stress conditions and are present at a level that requires monitoring. The significance of an impurity is also determined by regulatory thresholds. Further investigation, including isolation and characterization, may be necessary for major degradants.

Q5: Can I use the same HPLC method for all my stressed samples?

A5: Ideally, a single stability-indicating HPLC method should be developed and validated to separate the parent drug from all its potential degradation products.[5] This method must be able to resolve all process-related impurities and degradants from the active pharmaceutical ingredient (API).

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the forced degradation of this compound.

Problem Potential Cause Recommended Solution
No or minimal degradation observed under a specific stress condition. The stress condition (e.g., concentration of stressor, temperature, duration) is not harsh enough.Incrementally increase the severity of the stress condition. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time. Document all changes meticulously.
Complete degradation of the parent compound. The stress condition is too harsh.Reduce the severity of the stress condition. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time. The goal is to achieve partial degradation (5-20%).[4]
Poor peak shape (e.g., tailing, fronting) in the HPLC chromatogram. Interaction of the analyte with the stationary phase, inappropriate mobile phase pH, or column overload.For phenolic compounds, ensure the mobile phase pH is controlled to suppress the ionization of the phenolic group (typically pH 2.5-3.5). Consider using a different column or modifying the mobile phase composition.[6]
Appearance of unexpected peaks not related to degradation. Contamination from reagents, solvents, or sample handling.Run a blank sample (placebo/excipients subjected to the same stress conditions) to identify any peaks originating from the matrix. Ensure high-purity reagents and solvents are used.
Poor mass balance in the assay. Co-elution of degradants with the parent peak, formation of non-UV active or volatile degradation products, or precipitation of the drug or degradants.Ensure the analytical method has adequate peak purity analysis (e.g., using a PDA detector). Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) to detect non-UV active compounds. Visually inspect samples for any precipitation.

Section 3: Experimental Protocols & Potential Degradation Pathways

This section provides detailed protocols for conducting forced degradation studies on this compound and discusses its potential degradation pathways.

Experimental Workflow

The overall workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 60°C) API->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B) API->Photo Expose to Stress Neutralize Neutralization (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Characterize Characterization of Degradants HPLC->Characterize Identify & Quantify

Caption: General workflow for forced degradation studies.

Step-by-Step Protocols

Materials:

  • This compound reference standard[7]

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphoric acid or other suitable buffer components

  • Class A volumetric flasks and pipettes

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified duration.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified duration, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period.

    • Also, expose a solution of the drug substance to the same thermal stress.

    • At appropriate time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.[2]

    • A control sample should be protected from light.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

Proposed Degradation Pathways

The following are proposed degradation pathways for this compound based on its chemical structure. These are hypothetical and require experimental confirmation.

Acid-Catalyzed Hydrolysis: The nitrovinyl group may be susceptible to hydrolysis under acidic conditions, potentially leading to the formation of an aldehyde.

Acid_Degradation Parent This compound Intermediate Intermediate Carbocation Parent->Intermediate H+ addition Product 2-Methoxy-5-formylphenol Intermediate->Product H2O attack & rearrangement

Caption: Proposed acid-catalyzed degradation pathway.

Base-Catalyzed Degradation: Under basic conditions, the phenolic proton is acidic and can be removed. The nitro group can also participate in various reactions. Retro-Henry reaction is a possibility.

Base_Degradation Parent This compound Product1 2-Methoxy-5-formylphenol Parent->Product1 Retro-Henry Reaction Product2 Nitromethane Parent->Product2 Retro-Henry Reaction

Caption: Proposed base-catalyzed degradation pathway.

Oxidative Degradation: The phenol and vinyl groups are susceptible to oxidation. This could lead to the formation of quinone-like structures or cleavage of the double bond.

Oxidative_Degradation Parent This compound Product1 Quinone-type derivative Parent->Product1 Oxidation of phenol Product2 Cleavage products (e.g., aldehyde) Parent->Product2 Oxidative cleavage of vinyl group

Sources

Technical Support Center: HPLC Analysis of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8).[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth guidance on method development, answers to frequently asked questions, and robust troubleshooting strategies. Our approach is rooted in foundational chromatographic principles to empower you to develop reliable, accurate, and efficient analytical methods.

Part 1: HPLC Method Development Strategy

This section provides a logical, question-driven workflow for developing a robust reversed-phase HPLC method from the ground up.

Q1: I need to develop an HPLC method for this compound. Where should I begin?

A systematic approach is crucial for efficient method development. The process begins with understanding the analyte's physicochemical properties and selecting an appropriate chromatographic mode, column, mobile phase, and detection wavelength. For a compound like this compound, which is a moderately polar, non-volatile phenolic compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique.[3][4]

The development workflow can be visualized as follows:

A 1. Analyte Characterization (Phenolic Nitro Compound) B 2. Select Chromatographic Mode (Reversed-Phase HPLC) A->B C 3. Initial Column Selection (C18 Stationary Phase) B->C D 4. Choose Mobile Phase (Acidified Water/Organic Solvent) C->D E 5. Determine Detection Wavelength (λmax) (Use DAD/UV Scanner) D->E F 6. Perform Initial Run (Isocratic or Generic Gradient) E->F G 7. Method Optimization (Adjust Gradient, pH, Temp.) F->G H 8. Method Validation (As per ICH Guidelines) G->H

Caption: HPLC Method Development Workflow.

Q2: How do I select the most appropriate stationary phase (column)?

The goal is to choose a stationary phase that provides adequate retention and selectivity for your analyte.

  • Expert Recommendation: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC and is highly effective for separating phenolic compounds.[3][5] Its nonpolar nature provides retention for moderately polar analytes like this compound through hydrophobic interactions.[6]

  • Causality: The methoxy and phenolic groups lend some polarity to the molecule, while the aromatic ring and nitrovinyl group contribute to its hydrophobicity. The C18 phase balances these characteristics, ensuring the compound is retained but not so strongly that it requires excessively high organic solvent concentrations to elute.

  • Alternative Option: For potentially challenging separations involving similar nitroaromatic compounds, a Phenyl-Hydride column can offer alternative selectivity based on π-π interactions with the aromatic ring of the analyte.[7]

Q3: What is a good starting mobile phase composition?

The mobile phase composition dictates analyte retention time and peak shape.

  • Expert Recommendation: Begin with a simple binary mobile phase consisting of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: HPLC-grade water with an acid modifier. 0.1% formic acid or phosphoric acid is standard.[3][7]

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred for aromatic and nitro compounds as it can provide sharper peaks and lower UV cutoff.[8][9]

  • Causality (The Role of pH): The analyte is a phenol, which is weakly acidic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 with formic acid) ensures the phenolic hydroxyl group remains protonated (non-ionized). This is critical because the non-ionized form is more hydrophobic, leading to consistent retention and symmetrical, sharp peaks. If the pH is near the analyte's pKa, you risk peak broadening or splitting due to the presence of both ionized and non-ionized forms.

Q4: How do I determine the optimal detection wavelength (λmax)?

Selecting the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for your analysis.

  • Expert Recommendation: If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject a moderately concentrated standard of this compound. The detector software can generate a full UV-Vis spectrum of the eluting peak. The wavelength at the apex of the highest absorbance peak is your λmax.[3][4]

  • Causality: The molecule contains a chromophore—a conjugated system of double bonds across the aromatic ring and the nitrovinyl group.[10] This extended conjugation shifts the λmax to longer wavelengths compared to a simple phenol. While many phenolic compounds absorb around 270-280 nm, the nitrovinyl group will likely push the λmax well above 300 nm.[5][10] Universal wavelengths like 254 nm can be used, but determining the specific λmax provides superior sensitivity.[11]

Recommended Starting HPLC Parameters
ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for RP-HPLC; provides good balance of efficiency and backpressure.[3]
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidAcid suppresses ionization of the phenolic group, ensuring sharp, reproducible peaks.[7]
Mobile Phase B Acetonitrile (HPLC Grade)Good solvent for nitroaromatics; typically provides better peak shape than methanol.[8]
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20 min) to determine the approximate elution time, then optimize to an isocratic or shorter gradient method.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, but check analyte stability.[4]
Detection (DAD) Scan 200-400 nm; Quantify at λmaxEnsures maximum sensitivity and allows for peak purity assessment.[3]
Injection Vol. 10 µLA good starting point; can be adjusted based on analyte concentration and sensitivity needs.[4]

Part 2: Sample Preparation and Handling FAQs

Proper sample handling is fundamental to achieving accurate and reproducible results.

Q1: What is the best solvent to dissolve this compound for HPLC analysis?

The ideal sample solvent (diluent) should completely dissolve the analyte and be miscible with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, a 50:50 mixture of water and acetonitrile is a good secondary choice. Injecting a sample in a solvent significantly stronger (i.e., higher organic content) than the mobile phase can cause severe peak distortion, such as fronting or splitting, especially for early-eluting peaks.[13]

Q2: Are there any stability concerns with this compound in solution?

Yes. Nitrovinyl compounds and phenols can be susceptible to degradation.

  • Photostability: Aromatic nitro compounds can be light-sensitive.[14] It is best practice to prepare solutions fresh and store them in amber vials or protect them from direct light to prevent photodegradation.

  • Solution Stability: The stability of the analyte in the chosen diluent should be verified, especially if samples will be stored in an autosampler for extended periods. Run a sample immediately after preparation and again after 24-48 hours, comparing the peak area and checking for the appearance of new impurity peaks.

  • pH Stability: The nitrovinyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. Forced degradation studies are the definitive way to assess this.[15]

Q3: How should I prepare samples from complex matrices (e.g., reaction mixtures)?

Samples from reaction mixtures or biological fluids often contain components that can interfere with the analysis or damage the HPLC column.

  • Dilution: The simplest approach is to dilute the sample in a suitable solvent to a concentration within the method's linear range.

  • Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column inlet frit.[12]

  • Solid-Phase Extraction (SPE): For very complex or "dirty" samples, SPE is a powerful cleanup technique.[16] A reversed-phase SPE cartridge (e.g., C18) can be used to retain the analyte of interest while allowing more polar impurities to be washed away. The analyte is then eluted with a small volume of a strong organic solvent.[8][17]

Part 3: Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC issues.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing is one of the most common chromatographic problems, resulting in poor integration and reduced resolution.

Start Problem: Peak Tailing Observed Q1 Is only the analyte peak tailing or are all peaks tailing? Start->Q1 Cause1 Chemical Cause: Secondary Silanol Interactions Q1->Cause1 Only Analyte Peak Cause2 Chemical Cause: Column Overload Q1->Cause2 Only Analyte Peak Cause3 Physical Cause: Column Void / Blocked Frit Q1->Cause3 All Peaks Path1 Only Analyte Peak Path2 All Peaks Sol1 Solution: - Lower mobile phase pH - Use end-capped column - Add basic modifier Cause1->Sol1 Sol2 Solution: - Dilute sample - Reduce injection volume Cause2->Sol2 Sol3 Solution: - Reverse/flush column - Replace column Cause3->Sol3

Caption: Troubleshooting Workflow for Peak Tailing.

Detailed Troubleshooting Table: Peak Tailing

Potential CauseDiagnosisRecommended Solution
Secondary Silanol Interactions The acidic phenol group interacts with residual, un-capped silanol groups on the silica support. This is a common cause of tailing for acidic and basic compounds.[13]1. Decrease Mobile Phase pH: Further acidify the mobile phase (e.g., to pH 2.5) to ensure the phenol is fully protonated and less likely to interact.[18] 2. Use a Modern, End-Capped Column: Select a high-purity silica column with advanced end-capping to minimize available silanol sites.[13]
Column Overload Tailing worsens as sample concentration increases. The peak may also become broader.[19]1. Dilute the Sample: Reduce the sample concentration. 2. Decrease Injection Volume: Inject a smaller volume of the sample.[20]
Column Contamination / Void All peaks in the chromatogram exhibit tailing, often accompanied by an increase in backpressure or split peaks.1. Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent.[18] 2. Replace the Column: If flushing does not resolve the issue, the column bed may have a void or the inlet frit may be irreversibly blocked. Replace the guard column first, if installed, and then the analytical column.
Q2: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram even when a blank (solvent) is injected.[18]

  • Diagnosis: The first step is to run a "blank gradient" without an injection. If peaks appear, the contamination is in your mobile phase or system. If peaks only appear after injecting a blank solvent, the issue is likely carryover or contaminated solvent.[13]

  • Common Causes & Solutions:

    • Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and water. Filter all aqueous buffers.[13][19]

    • Injector Carryover: The analyte from a previous, high-concentration injection is adsorbed onto the needle or injection loop and is slowly released in subsequent runs. Clean the autosampler needle and injection port, and program a needle wash with a strong solvent in your method.[13]

    • Column Bleed: This is more common with older columns or at high temperatures and appears as a rising baseline or broad humps during a gradient run.

Q3: My retention time is shifting between injections. What should I check?

Unstable retention times compromise the reliability of peak identification.

  • Common Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. Allow at least 10-15 column volumes for equilibration.[20]

    • Mobile Phase Composition Change: If preparing the mobile phase manually, small errors in mixing can cause shifts. If using an online mixer (quaternary pump), ensure the pump's proportioning valves are functioning correctly. Always degas the mobile phase to prevent air bubbles from affecting the flow rate.[20]

    • Fluctuating Column Temperature: Use a thermostatted column compartment and ensure it is set to a stable temperature. Even small ambient temperature changes can affect retention.[6][20]

    • System Leaks: Check all fittings from the pump to the detector for any signs of leakage, which would cause the flow rate to drop.[13]

Part 4: Advanced Topics: Stability-Indicating Method Development

Q1: How can I develop a stability-indicating method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[15] This is a regulatory requirement for drug stability studies.

  • Protocol: Forced Degradation Studies The core of developing a stability-indicating method is performing forced degradation (stress testing) studies.[14][21] The goal is to intentionally degrade the drug substance to generate its potential degradation products.

    • Prepare Solutions: Prepare separate solutions of this compound in a suitable solvent.

    • Apply Stress Conditions: Expose each solution to one of the following conditions. Aim for 5-20% degradation of the main peak.[15]

      • Acid Hydrolysis: 0.1 M HCl, heat at 60-80°C.

      • Base Hydrolysis: 0.1 M NaOH, heat at 60-80°C.

      • Oxidation: 3% H₂O₂, room temperature.

      • Thermal: Heat solution at 80°C.

      • Photolytic: Expose to light according to ICH Q1B guidelines.

    • Analysis: Analyze the unstressed and all stressed samples using your developed HPLC method.

    • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak. Use a DAD/PDA detector to perform peak purity analysis on the main peak in the stressed samples to confirm it is not co-eluting with any degradants.[22]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009).
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  • Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry.
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  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2004).
  • Development and validation of a new RP-HPLC method for organic explosive compounds. (2014). Journal of Analytical Methods in Chemistry.
  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024). Mastelf.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Foods.
  • How do you choose a mobile phase in HPLC? (2022). Quora.
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2007). Medicinal Chemistry Research.
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  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids. BenchChem.
  • This compound : Pharmaceutical Reference Standard. SRIRAMCHEM.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (2017).
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2008).
  • The role of forced degradation studies in stability indicating HPLC method development. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent Technologies.
  • A Comparative Guide to the Quantification of 2-Methoxy-4-(2-nitrovinyl)phenol: An HPLC-Centric Approach. BenchChem.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Plants.
  • This compound. PubChem.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies.
  • A validated RP-HPLC method for determination of nitroxinil and investigation of its intrinsic stability. (2016).
  • Forced degradation and impurity profiling: A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • 2-Methoxy-5-methylphenol. NIST WebBook.
  • HPLC Troubleshooting Guide. University of Toronto.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • 2-methoxy-5-vinyl phenol. The Good Scents Company.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technologies.

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Optimizing reaction conditions for 2-Methoxy-5-(2-nitrovinyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

The target compound is most commonly synthesized via a Henry-Knoevenagel condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.[1][2] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. This guide provides a framework for understanding these variables and systematically addressing challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis is a base-catalyzed condensation reaction. The α-proton of nitromethane is acidic and can be removed by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated nitroalkene, this compound, as a stable, crystalline product.[1][3]

Q2: Which catalyst is most effective and why?

Ammonium acetate (NH₄OAc) is a widely used and effective catalyst for this reaction.[4][5] It functions as a weak base to deprotonate nitromethane and as a source of ammonia, which can form an imine intermediate with vanillin, activating it for the condensation.[4][6] Primary amines like n-butylamine are also effective.[7] The choice of catalyst can influence reaction kinetics and the final yield.

Q3: What is the optimal molar ratio of reactants?

While a 1:1 molar ratio of vanillin to nitromethane is stoichiometric, using an excess of nitromethane is common practice. Nitromethane often serves as both a reactant and a solvent, helping to drive the reaction to completion.[8] Ratios of vanillin to nitromethane from 1:2 to 1:5 are frequently reported.[7][8]

Q4: How does temperature influence the reaction?

Temperature is a critical parameter. Insufficient heat may lead to a stalled or very slow reaction. Conversely, excessive temperatures (e.g., aggressive reflux) can promote the formation of dark, tarry side products and decomposition of the desired product.[9] A gentle reflux or heating in a water bath (e.g., 90-100°C) is typically recommended.[8]

Q5: How can I monitor the reaction's progress?

The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a 2:1 mixture of ethyl acetate and methanol, can effectively separate the product from the vanillin starting material.[7] The progress is also often indicated by a distinct color change, with the solution turning from yellow to a deep red or orange as the conjugated product forms.[7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue. Systematically investigating the following causes can help identify and resolve the problem.[10][11]

Probable Cause Underlying Rationale & Explanation Recommended Solution
Inactive Catalyst Ammonium acetate is hygroscopic. Absorbed water can inhibit its catalytic activity. Primary amine catalysts can degrade over time.Use fresh, anhydrous ammonium acetate.[9] If using an amine catalyst, ensure it is from a recently opened bottle.
Impure Starting Materials Impurities in vanillin or nitromethane can interfere with the reaction, leading to side products or inhibition of the catalyst.[10]Ensure vanillin is pure and dry. Use high-purity nitromethane. Recrystallize vanillin if its purity is questionable.
Insufficient Reaction Time or Temperature The condensation reaction requires sufficient thermal energy and time to proceed to completion.Monitor the reaction via TLC. If starting material is still present after the recommended time, consider extending the reaction duration. Ensure the reaction mixture reaches and maintains the target temperature (e.g., gentle reflux).
Incorrect Stoichiometry An insufficient amount of the nitromethane nucleophile will result in unreacted vanillin, thereby lowering the theoretical maximum yield.Use a molar excess of nitromethane. A 1:2 to 1:5 ratio of vanillin to nitromethane is a good starting point.[7][8]
Problem 2: Formation of Dark, Tarry Byproducts

The appearance of a dark, intractable material signifies polymerization or degradation.

Probable Cause Underlying Rationale & Explanation Recommended Solution
Excessive Temperature High temperatures can promote undesired side reactions, including polymerization of the starting aldehyde or the nitroalkene product.[9]Maintain strict temperature control. Use a water bath or heating mantle with a temperature controller set to a gentle reflux. Avoid aggressive, direct heating.
Prolonged Reaction Time Even at optimal temperatures, extended reaction times can lead to the slow formation of degradation products.Monitor the reaction closely with TLC. Once the vanillin has been consumed, proceed with the workup without unnecessary delay.
Incorrect pH / Strong Base While the reaction is base-catalyzed, very strong bases can promote side reactions and decomposition. Ammonium acetate provides a suitably mild basic environment.[4]Use a weak base catalyst like ammonium acetate. If using other bases, ensure they are not excessively strong for the reaction conditions.
Problem 3: Difficulty in Product Crystallization

The product should precipitate as a yellow solid upon workup. If it oils out or fails to crystallize, consider the following.

Probable Cause Underlying Rationale & Explanation Recommended Solution
Presence of Impurities Tarry byproducts or excess unreacted starting materials can act as impurities that inhibit crystal lattice formation.Ensure the reaction goes to completion. During workup, wash the crude product thoroughly to remove soluble impurities. An acid wash (e.g., with 0.1 M HCl) is effective for removing basic residues and converting the product to its protonated, less soluble form.[7][12]
Incorrect Workup Procedure Pouring the hot reaction mixture into an insufficient volume of cold water or ice can lead to supersaturation and oiling out.Pour the reaction mixture slowly into a vigorously stirred beaker of ice or ice-cold water.[9] Scratching the inside of the beaker with a glass rod can help induce crystallization.
Inappropriate Recrystallization Solvent For recrystallization, the ideal solvent dissolves the product when hot but not when cold.[13]Methanol or ethanol are excellent solvents for recrystallizing this compound.[12][13] Dissolve the crude solid in a minimal amount of near-boiling solvent, then allow it to cool slowly to form pure crystals.

Diagrams and Workflows

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Henry-Knoevenagel condensation mechanism.

Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate + Base Base Base (e.g., AcO⁻) Nitronate->Nitromethane + H-Base⁺ Vanillin Vanillin Alkoxide β-Nitro Alkoxide Intermediate Vanillin->Alkoxide + Nitronate Anion Product This compound Alkoxide->Product

Caption: Mechanism of the Henry-Knoevenagel condensation.

General Experimental Workflow

A typical workflow for the synthesis and purification is outlined below.

Experimental_Workflow A 1. Combine Reactants Vanillin, Nitromethane, Ammonium Acetate, Acetic Acid B 2. Heat Reaction Gentle reflux (e.g., 90-100°C) Monitor by TLC A->B C 3. Quench & Precipitate Pour hot mixture into ice-cold water B->C D 4. Isolate Crude Product Vacuum filtration C->D E 5. Wash Product Wash with cold 0.1 M HCl, then cold water D->E F 6. Purify by Recrystallization Dissolve in hot Methanol, cool slowly E->F G 7. Isolate Pure Product Vacuum filtration, wash with cold Methanol F->G H 8. Dry and Characterize Vacuum oven, obtain MP, NMR G->H

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common synthesis problems.

Troubleshooting_Flowchart Start Low Yield or Reaction Failure? TLC TLC shows only starting material? Start->TLC Yes Tarry Reaction mixture is dark/tarry? TLC->Tarry No Sol_TimeTemp Solution: Increase reaction time/temperature. Check catalyst. TLC->Sol_TimeTemp Yes Crystallize Product oils out/ doesn't crystallize? Tarry->Crystallize No Sol_Temp Solution: Reduce temperature. Decrease reaction time. Tarry->Sol_Temp Yes Sol_Workup Solution: Improve workup (vigorous stirring, scratching). Wash crude solid. Crystallize->Sol_Workup Yes Success Problem Resolved Crystallize->Success No Sol_TimeTemp->Success Sol_Temp->Success Sol_Workup->Success

Caption: A decision tree for troubleshooting common issues.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from literature methods.[7][8][12]

Materials:

  • Vanillin (e.g., 25 mmol)

  • Ammonium acetate (e.g., 25 mmol)

  • Nitromethane (e.g., 125 mmol)

  • Glacial Acetic Acid (e.g., 15 mL)

  • Methanol (for recrystallization)

  • 0.1 M Hydrochloric Acid (for washing)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin, ammonium acetate, nitromethane, and glacial acetic acid.

  • Heat the mixture to a gentle reflux (a water bath set to 95-100°C is ideal) with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the vanillin spot has disappeared or is very faint. The solution should become a deep orange-red color.

  • While the reaction mixture is still hot, carefully and slowly pour it into a beaker containing 200 mL of vigorously stirred ice-cold water. A bright yellow precipitate should form.

  • Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with approximately 100 mL of cold 0.1 M HCl. The color will remain bright yellow.

  • Wash the filter cake again with cold deionized water to remove residual acid.

  • For purification, transfer the damp solid to an Erlenmeyer flask. Add a minimal amount of methanol and heat to a near-boil with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete crystallization.

  • Collect the purified, bright yellow crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

References

  • Crowell, T. I., & Ramirez, F. A. (1951). Kinetics of the Ammonium Acetate-Catalyzed Condensation of Vanillin and Nitromethane. Journal of the American Chemical Society, 73(5), 2268–2271. [Link]
  • Crowell, T. I., & Ramirez, F. A. (1951). Kinetics of the Ammonium Acetate-Catalyzed Condensation of Vanillin and Nitromethane. Journal of the American Chemical Society, 73(5). [Link]
  • steph du. (2023). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave. YouTube. [Link]
  • Wikipedia. (n.d.). Henry reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
  • SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]
  • Chemical Synthesis Database. (n.d.). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
  • Sciencemadness.org. (2020). Failed Henry reaction with 3,4,5-TMB. Sciencemadness Discussion Board. [Link]
  • ResearchGate. (n.d.). Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc].
  • Sciencemadness.org. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. Sciencemadness Discussion Board. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Fox, D. E. (1944). Condensation of Vanillin Substitution Products with Nitromethane. University of Iowa.
  • ResearchGate. (2016). The physics and chemistry of vanillin.
  • PierpaLab. (2024).
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK. [Link]
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. PubChem. [Link]

Sources

Technical Support Center: Preventing Polymerization of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methoxy-5-(2-nitrovinyl)phenol. This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and detailed protocols to prevent the unwanted polymerization of this highly reactive and valuable synthetic intermediate. Our goal is to empower you with the scientific understanding and practical steps needed to ensure the stability of your compound and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is this compound and why is it so prone to polymerization?

A: this compound is a nitroalkene, a class of organic compounds known for their utility in synthesis but also for their high reactivity.[1][2] Its structure contains a vinyl group attached to a potent electron-withdrawing nitro group (-NO₂). This electronic arrangement heavily activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack and subsequent chain-growth polymerization.[1][3][4] Both anionic and free-radical polymerization pathways are common for such activated alkenes.[1][3][5]

Q2: What are the primary triggers for unwanted polymerization?

A: Polymerization can be initiated by several common laboratory factors:

  • Heat: Elevated temperatures can provide the activation energy needed for thermal polymerization.[1][6]

  • Light: Exposure to light, especially UV, can generate radicals or promote degradation, leading to polymerization.[7][8]

  • pH Changes: The compound is sensitive to pH. The presence of bases or strong nucleophiles (e.g., amines, thiols) can readily initiate anionic polymerization.[1][7]

  • Impurities: Peroxides in solvents or other radical-initiating impurities can trigger free-radical polymerization.[1]

  • Absence of Inhibitor: The most critical factor is often the lack of a suitable polymerization inhibitor in the compound matrix or reaction mixture.[1]

Q3: How should I properly store this compound to ensure its long-term stability?

A: Proper storage is the first and most critical line of defense against degradation and polymerization. Upon receipt, the compound should be stored under the conditions summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C or Room Temperature[9]Reduces the rate of thermal polymerization and degradation.
Atmosphere Inert Gas (Argon or Nitrogen)[1][9]Excludes oxygen and moisture, which can initiate polymerization.
Container Tightly sealed, amber glass vialPrevents exposure to air and light.[7]
Light Store in the darkProtects the light-sensitive compound from photolytic degradation.[7]

Q4: What type of polymerization inhibitors should I use?

A: For nitroalkenes, free-radical inhibitors are commonly used. These compounds act as radical scavengers, terminating the chain reaction that leads to a polymer.[10] Phenolic compounds are particularly effective.[11][12]

InhibitorCommon AbbreviationTypical Use Case
Butylated HydroxytolueneBHTGeneral purpose; good for adding to reaction mixtures and organic phases during workup due to its solubility in organic solvents.[1][10]
HydroquinoneHQEffective inhibitor, often used for stabilizing monomers during storage or distillation.[1][10]
4-MethoxyphenolMEHQCommonly used for stabilizing monomers during transport and storage.[10]
4-tert-ButylcatecholTBCAnother common storage stabilizer, often removed with a basic wash before use (use caution with this specific compound).[10][13]

A typical concentration for an inhibitor is in the range of 50-200 ppm, but this should be optimized for your specific application.

Q5: Can I visually detect the onset of polymerization?

A: Yes, there are several physical indicators. The pure compound is typically a crystalline solid.[14] The onset of polymerization is often marked by:

  • Increased Viscosity: The reaction mixture or a solution of the compound becomes noticeably thicker or syrupy.[1]

  • Solidification: The material turns into a hard, insoluble mass.[1]

  • Color Change: While the compound itself is colored, unexpected darkening or changes may indicate degradation.

  • Poor Solubility: Previously soluble material may fail to dissolve completely, indicating the formation of higher molecular weight oligomers or polymers.[7]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving polymerization issues encountered during experimental work.

Troubleshooting Decision Workflow

start Problem: Unwanted Polymerization Occurs loc When did it happen? start->loc synthesis During Synthesis loc->synthesis Synthesis workup During Workup / Purification loc->workup Workup storage During Storage loc->storage Storage cause_synth Potential Causes: - High Temperature - Impurities (Peroxides) - Basic/Nucleophilic Reagents - No Inhibitor synthesis->cause_synth cause_workup Potential Causes: - Inhibitor Removed by Wash - pH Change - Heat on Rotovap workup->cause_workup cause_storage Potential Causes: - Improper Atmosphere (Air) - Light Exposure - High Temperature storage->cause_storage solution_synth Solutions: 1. Use Cooling Bath 2. Use Purified/Peroxide-Free Solvents 3. Add Radical Inhibitor (e.g., BHT) 4. Run Under Inert Atmosphere (Ar/N₂) cause_synth->solution_synth solution_workup Solutions: 1. Add BHT to Organic Layer 2. Buffer Aqueous Washes (pH ~6-7) 3. Use Low-Temp Solvent Removal 4. Do Not Heat to Dryness cause_workup->solution_workup solution_storage Solutions: 1. Re-evaluate Storage Protocol (See FAQ) 2. Aliquot Under Inert Gas 3. Check Purity (NMR/HPLC) 4. Purchase Fresh Material cause_storage->solution_storage

Caption: Troubleshooting workflow for polymerization issues.

IssuePotential Cause(s)Recommended Actions & Scientific Rationale
1. Polymerization During Synthesis Symptoms: Reaction mixture becomes viscous or solidifies; broad, undefined peaks appear in crude NMR.High Temperature: The reaction is too hot, providing sufficient energy to overcome the activation barrier for thermal polymerization.[1]Action: Maintain strict temperature control with a cooling bath. Rationale: Lowering the temperature reduces the kinetic energy of the molecules, making it less likely for polymerization to initiate.
Radical Initiators: Impurities like peroxides in solvents (e.g., old THF or ether) are initiating a free-radical chain reaction.[1]Action: Use freshly purified, peroxide-free solvents and high-purity reagents. Rationale: Removing radical initiators eliminates a primary pathway for polymerization to begin.
Incompatible Reagents: Use of strong bases or nucleophiles is initiating anionic polymerization.[7][15]Action: If possible, switch to non-nucleophilic bases or protect the phenolic group. Rationale: The electron-deficient vinyl group is highly susceptible to attack by nucleophiles, which initiates the anionic polymerization cascade.[3][16]
Lack of Inhibitor: The reaction conditions lack a compound to quench radicals as they form.[1]Action: Add a small amount (e.g., 100 ppm) of a radical inhibitor like BHT to the reaction mixture, ensuring it is compatible with your chemistry. Rationale: Inhibitors act as scavengers, terminating radical chains before they can propagate significantly.[10][11]
2. Polymerization During Workup & Purification Symptoms: Oily product solidifies on the rotovap; low recovery after chromatography; insoluble material found.Inhibitor Removal: A soluble inhibitor present in the starting material was removed during aqueous extraction steps.[1]Action: Before the first aqueous wash, add a water-insoluble inhibitor like BHT to the organic phase.[1] Rationale: BHT will remain in the organic layer, providing continuous protection against polymerization throughout the workup.
pH-Induced Polymerization: Washing with basic solutions (e.g., NaHCO₃) creates an environment ripe for anionic polymerization.[1]Action: Buffer aqueous solutions to maintain a neutral or slightly acidic pH (~6-7).[1] Avoid strong bases. Rationale: Neutralizing any potential basic catalysts prevents the initiation of the anionic pathway.
Localized Heating: Overheating the flask during solvent removal on a rotary evaporator.[1]Action: Remove solvent under reduced pressure at a low temperature (<30 °C). Do not heat the flask to complete dryness.[1] Rationale: This minimizes the risk of bulk thermal polymerization of the concentrated product.
3. Inconsistent Results & Suspected Degradation Symptoms: Starting material has changed in appearance; experimental results are not reproducible.Improper Storage: Slow degradation or oligomerization has occurred in the stock container due to prolonged exposure to air, light, or moisture.[7]Action: 1. Verify the purity of the stored compound using HPLC or ¹H NMR.[7] 2. If purity has declined, purchase a fresh batch. 3. Strictly follow the recommended storage protocol (See FAQ). Rationale: The compound's high reactivity means it has a finite shelf-life if not stored under optimal conditions. Verifying purity before use is a critical quality control step.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for handling this sensitive reagent.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a dark, temperature-controlled environment (2-8°C).

  • Inert Atmosphere Aliquoting: For long-term storage, it is best to aliquot the material. In a glovebox or using a Schlenk line, transfer the solid into smaller, pre-dried amber glass vials.

  • Backfilling: Backfill each vial with dry argon or nitrogen gas before tightly sealing with a PTFE-lined cap.

  • Labeling and Storage: Clearly label each vial with the compound name, date, and storage conditions. Place the vials in secondary containment within the 2-8°C storage location.

  • Use: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: Inhibitor-Aware Aqueous Workup

This protocol is designed to minimize polymerization during the isolation of the product from a reaction mixture.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Dilution: Dilute the cooled mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Inhibitor Addition: Add a stock solution of BHT in the chosen organic solvent to the mixture to achieve a final BHT concentration of ~100-200 ppm. Swirl gently to mix.

  • Quenching/Washing: Perform any necessary quenching or washing steps using pre-cooled, neutral, or slightly acidic (pH ~6-7) aqueous solutions (e.g., cold saturated NH₄Cl, brine). Avoid basic washes.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator with the water bath temperature set at or below 30°C.

  • Final Product: Remove the flask from the rotovap while a small amount of solvent remains to avoid heating the concentrated product to dryness. Remove the final traces of solvent under high vacuum at room temperature.

References

  • Semantic Scholar. (n.d.). Anionic Polymerization.
  • Palma Educa. (n.d.). (E)-2-Methoxy-5-(2-nitrovinyl)phenol.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxy-5-nitrophenol.
  • BenchChem. (2025). Stability and storage conditions for 2-Methoxy-4-(2-nitrovinyl)phenol.
  • Al-Malaika, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 529.
  • ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes.
  • BenchChem. (2025). Preventing polymerization of nitroalkenes in synthesis.
  • Semantic Scholar. (1996). The use of phenolic compounds as free-radical polymerization inhibitors.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • YouTube. (2020). Anionic polymerization.
  • ResearchGate. (n.d.). Polymerization in the presence of inhibitor?.
  • Wikipedia. (n.d.). Anionic addition polymerization.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.
  • Sigma-Aldrich. (n.d.). This compound.
  • SRIRAMCHEM. (n.d.). This compound.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Influence of Light and Heat on the Stability of Nitrofurazone Solution.
  • Ossila. (n.d.). 4-Fluoro-β-nitrostyrene.

Sources

Technical Support Center: Recrystallization of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxy-5-(2-nitrovinyl)phenol. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of solvent selection and troubleshooting, empowering you to optimize your purification process with confidence.

Section 1: Foundational FAQs - Understanding the Molecular Landscape

This section addresses the fundamental principles governing the interaction between this compound and potential recrystallization solvents.

Q1: What are the key structural features of this compound that influence solvent selection?

Answer: The molecular structure of this compound dictates its solubility behavior. It possesses a unique combination of polar and non-polar characteristics:

  • Polar Moieties: The phenolic hydroxyl (-OH) group and the nitro (-NO₂) group are highly polar and capable of hydrogen bonding. These groups favor interaction with polar protic solvents (like alcohols and water) and polar aprotic solvents.

  • Non-Polar Moieties: The benzene ring and the vinyl (-CH=CH-) component are non-polar, favoring interactions with solvents of lower polarity (like toluene or ethyl acetate).

  • Intermediate Polarity: The methoxy (-OCH₃) group contributes moderately to the overall polarity.

The presence of these competing functionalities means the molecule is not extremely polar or non-polar, but rather of intermediate polarity. The ideal solvent will effectively balance these interactions to achieve the desired solubility profile for recrystallization.

Q2: What is the ideal solubility profile for a recrystallization solvent?

Answer: The cornerstone of a successful recrystallization is a solvent that exhibits a steep solubility curve with respect to temperature.[1] The ideal solvent should meet the following criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the this compound when heated to near its boiling point.[1][2]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to precipitate out of the solution as pure crystals.[2]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a low enough boiling point to be easily removed from the purified crystals by drying.

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the compound's melting point (155-156°C for this compound[4]) to prevent the compound from "oiling out" (melting instead of dissolving).

Q3: What are common impurities I should consider from the synthesis of this compound?

Answer: this compound is most commonly synthesized via a Henry condensation reaction between vanillin and nitromethane.[5] Therefore, the crude product may contain:

  • Unreacted Starting Materials: Vanillin and nitromethane.

  • Catalyst Residues: Basic catalysts used in the Henry reaction.

  • Side-Products: Polymers or other condensation byproducts.

Understanding these potential impurities is crucial. For instance, vanillin has a different polarity profile and may be separated with the right solvent choice. An acid wash during the workup, as is common, will remove basic catalyst residues.[5]

Section 2: Practical Guide - Solvent Screening and Protocols

This section provides a systematic approach to selecting a solvent and detailed experimental protocols.

Workflow for Solvent Selection

The following diagram outlines a logical workflow for screening and selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_screening Solvent Screening cluster_decision Decision & Protocol start Start with Crude This compound test_solubility Test Solubility: Add ~0.1 g crude solid to 1-2 mL solvent in a test tube. start->test_solubility dissolves_cold Dissolves at Room Temp? test_solubility->dissolves_cold heat_tube Heat to Boiling dissolves_cold->heat_tube No two_solvent CONSIDER: Use as Solvent #1 in a Two-Solvent System dissolves_cold->two_solvent  Yes dissolves_hot Dissolves when Hot? heat_tube->dissolves_hot cool_tube Cool to Room Temp, then in Ice Bath dissolves_hot->cool_tube Yes discard FAIL: Discard Solvent, Select Another dissolves_hot->discard No crystals_form Abundant Crystals Form? cool_tube->crystals_form single_solvent SUCCESS: Proceed with Single-Solvent Recrystallization Protocol crystals_form->single_solvent  Yes crystals_form->two_solvent No (Poor Recovery)

Caption: Logical workflow for empirical solvent selection.

Q4: Which single solvents are recommended starting points for recrystallizing this compound?

Answer: Based on literature precedent and the compound's structural features, polar protic solvents are excellent starting points.

  • Methanol: A documented solvent for the recrystallization of this compound, yielding a product with a melting point of 155-156°C.[4][5] It is often the solvent of choice.

  • Ethanol & Isopropanol: These are also highly suitable solvents for phenolic compounds and are excellent alternatives to methanol.[2] They are slightly less polar than methanol, which may offer a different selectivity against certain impurities.

Solvent Candidate Summary Table
SolventBoiling Point (°C)PolarityKey Considerations
Methanol 65HighPrimary recommendation. Documented success.[5] Good for polar compounds.
Ethanol 78HighExcellent alternative to methanol.[2] Slightly less volatile.
Isopropanol 82HighGood alternative, less volatile than ethanol.
Ethyl Acetate 77MediumMay be a good choice if impurities are highly polar. Can be used in a two-solvent system with hexanes.[6]
Water 100Very HighCompound is only slightly soluble.[5] Best used as an anti-solvent in a two-solvent system (e.g., with ethanol).
Toluene 111LowUnlikely to be a good primary solvent due to polarity mismatch, but may be useful for removing non-polar impurities.
Hexanes 69Very LowCompound is likely insoluble. Use only as an anti-solvent in a two-solvent system.
Protocol: Single-Solvent Recrystallization (Methanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of methanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add hot methanol portion-wise until the solid just completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a stemless funnel with fluted filter paper by rinsing with hot methanol. Quickly filter the hot solution to remove the impurities. This step must be done rapidly to prevent premature crystallization.[2]

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Q5: When should I consider a two-solvent system?

Answer: A two-solvent (or mixed-solvent) system is ideal when no single solvent provides the desired steep solubility curve.[3] You should use this method if your compound is:

  • Too soluble in a particular solvent, even at room temperature.

  • Sparingly soluble in another solvent, even at its boiling point.

The two solvents must be completely miscible with each other (e.g., ethanol and water).[3][7]

Q6: What are promising two-solvent systems for this compound?

Answer: Given the compound's polarity, the following systems are logical choices:

  • Ethanol/Water or Methanol/Water: The compound is soluble in hot alcohol (solvent #1). Water (solvent #2, the anti-solvent) is then added to the hot solution until it becomes slightly cloudy, which indicates the saturation point has been reached. Reheating to clarify and then cooling will induce crystallization.

  • Ethyl Acetate/Hexane: A classic medium-polarity/non-polar pairing.[6] The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity persists.

Section 3: Troubleshooting Common Recrystallization Issues

Q7: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute melts before it dissolves, forming a liquid phase that is immiscible with the solvent.

  • Cause 1: Solvent boiling point is too high. The boiling point of your solvent is higher than the melting point of your compound (155-156°C). This is unlikely with the recommended solvents but possible with others.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause 2: Solution is too saturated. The concentration of the solute is too high, causing it to separate as a liquid upon cooling.

    • Solution: Add more hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow it to cool again, perhaps more slowly.

  • Cause 3: Significant impurities are present. Impurities can depress the melting point of the mixture, promoting oiling out.

    • Solution: Ensure the crude material is reasonably pure before attempting recrystallization or try a different solvent that may leave the problematic impurity behind.

Q8: My crystal yield is very low. What are the likely causes?

Answer: Low recovery is a common issue with several potential causes.

  • Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your compound dissolved even after cooling.

    • Solution: Before filtering, gently boil off some of the solvent to re-saturate the solution, then allow it to cool and crystallize again.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration, product is lost on the filter paper.

    • Solution: Ensure all glassware is pre-heated and perform the hot filtration step as quickly as possible.[7]

  • Cause 3: Incomplete crystallization. The solution may not have been cooled for long enough or to a low enough temperature.

    • Solution: Ensure the flask spends adequate time in an ice bath (30+ minutes).

Q9: The recrystallized product is still colored. What should I do?

Answer: A persistent color (typically yellow for this compound) may be inherent, but if it's due to an impurity, consider the following.

  • Cause: Colored impurities. The synthesis can produce colored side-products.

    • Solution 1: Perform a hot filtration if you suspect the impurity is insoluble.

    • Solution 2: Try a different solvent system. A less polar solvent might leave the colored, polar impurity in the mother liquor, or vice-versa.

    • CRITICAL WARNING: Do NOT use activated charcoal. While charcoal is a common decolorizing agent, it should be avoided for phenolic compounds like this compound. Iron ions often present in charcoal can complex with the phenol group, introducing a red or dark color and contaminating your product.[2][3]

Q10: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

Answer: This indicates a supersaturated solution that is resistant to nucleation.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Solution 2: Seeding. If you have a pure crystal of the compound, add a tiny speck to the cold solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Solution 3: Reduce Solvent Volume. As a last resort, gently heat the solution to evaporate some of the solvent, increasing the concentration. Then, repeat the cooling process.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Recrystalliz
  • Method of crystallizing nitro products.
  • Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene. Benchchem.
  • Arom
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
  • An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • This compound CAS 39816-35-8. BIOSYNCE.
  • 2-methoxy-5-vinyl phenol, 621-58-9. The Good Scents Company.
  • This compound | C9H9NO4 | CID 672279.
  • Two-Solvent Recrystalliz

Sources

Technical Support Center: Purification of Crude 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-(2-nitrovinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, often synthesized via the Henry condensation of vanillin and nitromethane.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crystalline Product After Recrystallization 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Insufficient Cooling: The solution may not have been cooled for a long enough duration or to a low enough temperature. 3. Excess Solvent Used: Using too much solvent will keep the product dissolved even after cooling.1. Solvent Screening: Test the solubility of your crude product in various solvents on a small scale. Ideal solvents, such as methanol, ethanol, or isopropanol, should show high solubility at elevated temperatures and low solubility at room temperature or below[1]. 2. Extended Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize precipitation[1]. 3. Minimize Solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves to ensure the solution is saturated[1][2].
Product Oiling Out Instead of Crystallizing 1. Presence of Impurities: High levels of impurities can depress the melting point of the mixture and prevent crystal lattice formation. 2. Supersaturation: The solution is too concentrated, leading to rapid precipitation as an amorphous oil rather than ordered crystals. 3. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.1. Pre-purification Wash: Before recrystallization, wash the crude solid with a non-polar solvent like hexanes to remove non-polar impurities. An acidic wash with dilute HCl can also be beneficial[3]. 2. Solvent Adjustment: If oiling occurs, add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. 3. Slow Cooling Protocol: Allow the flask to cool gradually to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate[1].
Colored Impurities Persisting in the Final Product 1. Polymeric Byproducts: The Henry reaction can produce higher molecular weight, often colored, polymeric materials[4]. 2. Oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.1. Hot Filtration: If colored, insoluble impurities are present, perform a hot filtration of the saturated solution before cooling to remove them[1][5]. 2. Activated Charcoal (Use with Caution): While activated charcoal can be used to decolorize solutions, it may also adsorb the desired product, reducing the yield. Use a minimal amount and perform a hot filtration to remove it. For this specific compound, it is often advised to avoid charcoal[1].
Presence of Starting Material (e.g., Vanillin) in Purified Product 1. Incomplete Reaction: The initial condensation reaction did not go to completion. 2. Similar Solubility Profile: The starting material has similar solubility to the product in the recrystallization solvent.1. Column Chromatography: If recrystallization is ineffective at removing the starting material, silica gel column chromatography is a recommended alternative. A solvent system of hexanes and ethyl acetate can be effective for separating compounds with different polarities[6]. 2. Reaction Optimization: Re-evaluate the reaction conditions (catalyst, temperature, time) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities stem from the Henry reaction synthesis. These include unreacted starting materials (e.g., 3-methoxy-4-hydroxybenzaldehyde or vanillin), the intermediate β-nitro alcohol if dehydration is incomplete, and higher molecular weight condensation byproducts or polymers, which can form with prolonged reaction times or excessive heat[4][7]. Nitrile byproducts can also form under certain acidic conditions[8].

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve your crude product completely at an elevated temperature but poorly at low temperatures[1]. For phenolic compounds like this compound, alcohols such as methanol, ethanol, and isopropanol are often effective choices[1][9]. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.

Q3: My crude product is a reddish, sticky solid. How should I handle it before purification?

A3: A reddish color can indicate the presence of the phenoxide salt. It is often beneficial to wash the crude material with a dilute acid, such as 0.1 M HCl. This protonates the phenoxide, which can result in a color change to a brighter yellow solid and improve its handling characteristics for subsequent purification steps[3].

Q4: Can I use column chromatography for purification instead of recrystallization?

A4: Yes, silica gel column chromatography is a viable and effective method for purifying this compound, especially for removing polar impurities or when recrystallization fails to provide the desired purity[6]. A typical mobile phase would be a gradient of ethyl acetate in hexanes. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system for separation[6].

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is typically a yellow crystalline solid. The reported melting point can vary, but it is generally in the range of 155-156°C[10]. A sharp melting point is a good indicator of high purity.

Experimental Protocols

Detailed Protocol for Recrystallization from Methanol

This protocol outlines the steps for purifying crude this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol to just cover the solid. Gently heat the mixture on a hot plate with stirring. Add hot methanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent[1][3].

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization[1].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[1].

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product[1].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagrams illustrate the key decision points and workflows in the purification process.

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product analysis Purity Check (TLC, mp, NMR) impurities_remain Impurities Remain? analysis->impurities_remain oiling_out->recrystallization Adjust Solvent/ Cooling Rate oiling_out->analysis No impurities_remain->column_chromatography Yes impurities_remain->pure_product No

Caption: Decision workflow for purification.

RecrystallizationSteps cluster_recrystallization Recrystallization Protocol dissolve 1. Dissolve in Minimal Hot Solvent hot_filter 2. Hot Filter (if needed) dissolve->hot_filter cool 3. Slow Cooling & Ice Bath hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Dry Product isolate->dry

Sources

Technical Support Center: Nitration of 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-methoxyphenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your reaction outcomes, minimize side reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 2-methoxyphenol (guaiacol)?

The mononitration of 2-methoxyphenol typically yields a mixture of regioisomers due to the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. The primary products are 4-nitroguaiacol and 6-nitroguaiacol. The ratio of these isomers is highly dependent on the reaction conditions, particularly the nitrating agent and solvent used.

Q2: Why am I observing significant amounts of dinitrated products in my reaction?

The formation of dinitrated species, such as 4,6-dinitroguaiacol, is a common side reaction, especially when using strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the aromatic ring, making it susceptible to further electrophilic attack even after the first nitro group is introduced. To mitigate this, consider using a more dilute nitrating agent or a milder reagent system.

Q3: My reaction mixture turned dark brown/black, and I have a low yield of the desired product. What is happening?

A dark coloration often indicates oxidative side reactions. Phenols are sensitive to oxidation, and many nitrating agents, or impurities within them (like nitrous acid), are strong oxidants. This can lead to the formation of quinones and polymeric materials, which are typically highly colored. Controlling the reaction temperature is critical, as nitration is highly exothermic, and excess heat can promote these oxidative pathways.

Q4: I've identified a byproduct with a mass corresponding to a nitrocatechol. How is this formed?

The formation of nitrocatechols arises from the cleavage of the methoxy group, a side reaction known as demethoxylation or dealkylation. This can occur through an ipso-substitution mechanism, where the electrophile attacks the carbon atom bearing the methoxy group. This pathway is more prevalent under certain reaction conditions and can be influenced by the specific nitrating agent employed.

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Unfavorable ortho:para Ratio)

Symptoms:

  • Difficult purification due to the presence of multiple isomers with similar physical properties.

  • Low yield of the desired regioisomer.

Root Cause Analysis: The regiochemical outcome of the nitration is a kinetic competition between attack at the positions activated by the -OH and -OCH₃ groups. Steric hindrance from the methoxy group can influence the accessibility of the ortho positions. The nature of the nitrating species and the solvent system also play a pivotal role in determining the isomer distribution.

Troubleshooting Workflow:

start Poor Regioselectivity reagent Modify Nitrating Agent start->reagent Conventional nitrating agent? solvent Change Solvent System reagent->solvent Still poor selectivity? outcome Improved Selectivity reagent->outcome Metal nitrate systems improve selectivity temp Adjust Temperature solvent->temp Aprotic solvent? solvent->outcome Microemulsion systems can favor ortho-nitration protect Use Protecting Group temp->protect Low temperature still ineffective? temp->outcome Lowering temperature can increase para-selectivity protect->outcome Acetylation of hydroxyl group can direct nitration

Caption: Troubleshooting poor regioselectivity.

Corrective Actions:

  • Modify the Nitrating Agent: Shift from harsh mixed acids to milder, more selective agents. Metal nitrates (e.g., Fe(NO₃)₃, Cu(NO₃)₂) in an appropriate solvent can offer excellent regioselectivity. Using systems like ammonium nitrate with a solid acid catalyst can also favor specific isomers.

  • Solvent Effects: The solvent can influence the solvation of the electrophile and the transition state. Experimenting with different solvents, from polar protic to aprotic, can alter the isomer ratio.

  • Temperature Control: Lowering the reaction temperature generally slows down the reaction rate and can enhance selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: Temporarily protecting the highly activating hydroxyl group as an ester (e.g., acetate) can modulate its directing effect and improve the yield of the desired isomer.

Problem 2: Formation of Multiple Byproducts (Polynitration, Oxidation, and Dealkylation)

Symptoms:

  • Complex chromatogram (HPLC, GC) with numerous peaks.

  • Significant yield loss to unidentified materials.

  • Formation of colored impurities.

Root Cause Analysis: The high reactivity of the 2-methoxyphenol ring makes it prone to a variety of side reactions. Polynitration occurs when the rate of the second nitration is comparable to the first. Oxidation is driven by the electron-rich nature of the phenol and the oxidizing potential of the nitrating agent. Dealkylation can be promoted by strong acids and high temperatures.

Byproduct Summary Table:

Side ProductFormation PathwayKey Influencing FactorsMitigation Strategy
DinitroguaiacolsOver-nitration of the activated ringHigh concentration of nitrating agent, elevated temperatureUse dilute HNO₃, shorter reaction time, milder nitrating agent
BenzoquinonesOxidation of the phenolStrong oxidizing agents (e.g., excess HNO₃), high temperatureUse purified reagents, inert atmosphere, strict temperature control
NitrocatecholsDemethoxylation (ipso-attack)Acid strength, specific nitrating speciesModify the nitrating system, use protecting groups
Polymeric TarsRadical-mediated polymerizationPresence of radical initiators (e.g., NO₂), high temperatureAdd radical scavengers (use with caution), lower temperature

Experimental Protocol: Controlled Mononitration of 2-Methoxyphenol

This protocol is designed to favor mononitration and minimize side reactions.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxyphenol (1.0 eq) dissolved in glacial acetic acid (10 volumes).

    • Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Solution:

    • In a separate flask, carefully prepare a dilute solution of nitric acid (1.1 eq, 70%) in glacial acetic acid (2 volumes).

  • Addition:

    • Add the nitrating solution dropwise to the stirred 2-methoxyphenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Meticulous temperature control is paramount to prevent runaway reactions and byproduct formation.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water (10 volumes).

    • The product mixture may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and remove byproducts.

Analytical Workflow for Product and Byproduct Identification:

crude Crude Reaction Mixture hplc HPLC Analysis (Diode Array Detector) crude->hplc Quantify Isomer Ratio lcms LC-MS Analysis (ESI Source) crude->lcms Identify Molecular Weights of Byproducts gcms GC-MS Analysis crude->gcms Identify Volatile Components hplc->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) lcms->nmr For Structural Elucidation gcms->nmr pure_products Pure Products & Byproducts nmr->pure_products

Caption: Analytical workflow for reaction analysis.

References

  • Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry.
  • Frlan, R., & Kroflič, A. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Environmental Science & Technology.
  • Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry.
  • Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ResearchGate.
  • Kroflič, A., & Grgić, I. (2014). Experimental data (symbols) and modelled concentration profiles (lines) of guaiacol (GUA) nitration in acidic H₂SO₄ solution (pH 4.5). ResearchGate. Available at: [https://www.researchgate.net/figure/Experimental-data-symbols-and-modelled-concentration-profiles-lines-of-guaiacol-GUA_fig2_262416802]([Link]

Stability of 2-Methoxy-5-(2-nitrovinyl)phenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(2-nitrovinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this compound under various acidic and basic conditions, offering practical solutions to common experimental challenges.

I. Compound Overview and General Handling

This compound is a versatile intermediate in organic synthesis, valued for its reactive nitrovinyl moiety and substituted phenolic ring.[1] However, these same functional groups contribute to its potential instability under certain experimental conditions. Proper handling and storage are paramount to ensure experimental reproducibility. It is recommended to store the compound in a tightly sealed container, protected from light, in a dry environment at either 2-8°C or room temperature.[2][3]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups that influence the stability of this compound?

A1: The stability of this compound is primarily dictated by three functional groups: the phenolic hydroxyl group, the methoxy ether group, and the electron-withdrawing nitrovinyl group. The interplay between these groups determines its reactivity and potential degradation pathways under both acidic and basic conditions.

Q2: What are the initial signs of degradation of this compound in my sample?

A2: Visual signs of degradation can include a change in color of the solid or solution, and the formation of insoluble precipitates. From an analytical perspective, you might observe the appearance of new peaks in your HPLC or TLC analysis, or changes in the expected signals in your NMR spectrum.

Q3: Can I use strong acids with this compound?

A3: Caution is advised when using strong, non-nucleophilic acids. While the nitrovinyl group is relatively stable under these conditions, the methoxy ether linkage can be susceptible to cleavage at elevated temperatures in the presence of strong acids like HBr or HI.[1][2][3][4][5][6][7][8][9]

Q4: Is this compound stable in the presence of bases?

A4: The compound is highly sensitive to basic conditions. The acidic proton of the nitroalkene is susceptible to deprotonation, which can lead to isomerization.[10] Furthermore, the electron-deficient double bond is highly activated towards Michael addition by nucleophiles, and strong bases can catalyze polymerization.[11][12][13][14]

Q5: What are the known incompatibilities of this compound?

A5: Due to the reactivity of the nitrovinyl group, this compound is incompatible with strong bases, nucleophiles such as amines and thiols, and strong reducing agents.[3] Exposure to these reagents can lead to unintended side reactions and degradation of your starting material.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected side product formation in a basic reaction medium. The nitrovinyl group is a potent Michael acceptor. Nucleophiles present in the reaction mixture can add to the double bond.1. Ensure the reaction is run under strictly anhydrous and inert conditions to exclude nucleophilic water or oxygen. 2. Consider protecting the phenolic hydroxyl group if it is not the intended reactive site. 3. If possible, use a non-nucleophilic base.
Polymerization of the compound upon addition of a base. Strong bases can initiate the anionic polymerization of the nitrovinyl group.[12]1. Use the minimum effective concentration of the base. 2. Maintain a low reaction temperature to disfavor polymerization. 3. Slowly add the base to the reaction mixture to avoid localized high concentrations.
Low yield and formation of a dark-colored tar in an acidic reaction. This could indicate decomposition. Strong acids, especially at elevated temperatures, can cause ether cleavage or other acid-catalyzed degradation pathways.[1][2][3][4][5][6][7][8][9]1. Use the mildest acidic conditions possible. 2. Keep the reaction temperature as low as feasible. 3. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Formation of an aldehyde or ketone impurity under acidic conditions. The nitroalkane moiety can undergo acid-catalyzed hydrolysis (a Nef-type reaction) to form a carbonyl compound.[15][16][17]1. Strictly control the amount of water in your acidic reaction mixture. 2. If possible, use a non-aqueous acid source. 3. Purify the product carefully to remove any carbonyl byproducts.
Inconsistent results between different batches of the compound. The compound may have degraded during storage.1. Assess the purity of your starting material using HPLC or NMR before use. 2. Ensure the compound is stored under the recommended conditions (sealed, dry, protected from light).[2][3]

IV. Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

A. Acidic Conditions

Under strong acidic conditions, particularly with heating, two primary degradation pathways are of concern:

  • Ether Cleavage: The methoxy group can be protonated, making it a good leaving group. Subsequent nucleophilic attack by a counter-ion (e.g., Br⁻ or I⁻) can cleave the ether bond, yielding a catechol derivative and a methyl halide.[1][2][3][4][5][6][7][8][9]

  • Nef Reaction: The nitrovinyl group can be hydrolyzed under acidic conditions to form the corresponding aldehyde. This reaction proceeds through a nitronate intermediate.[15][16][17]

This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether  + H⁺ (Strong Acid) Nitronate Intermediate Nitronate Intermediate This compound->Nitronate Intermediate  + H⁺ / H₂O Catechol Derivative + CH3X Catechol Derivative + CH3X Protonated Ether->Catechol Derivative + CH3X  + X⁻ (e.g., Br⁻, I⁻) / Δ Aldehyde Derivative Aldehyde Derivative Nitronate Intermediate->Aldehyde Derivative  Hydrolysis

Caption: Predicted degradation of this compound in acid.

B. Basic Conditions

In the presence of bases, the compound is highly reactive, and several degradation or side-reaction pathways are possible:

  • Michael Addition: The electron-withdrawing nitro group makes the β-carbon of the vinyl group highly electrophilic. Nucleophiles present in the reaction mixture will readily add to this position.[11][13][14]

  • Polymerization: Strong bases can deprotonate the α-carbon of the nitrovinyl group, generating a resonance-stabilized anion that can act as a monomer for anionic polymerization.[12]

  • Phenoxide Formation and Oxidation: The phenolic proton is acidic and will be deprotonated by a base to form a phenoxide. This phenoxide is more susceptible to oxidation than the parent phenol, potentially leading to colored degradation products, especially in the presence of air (oxygen).[18][19][20][21][22]

This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct  + Nucleophile (Base) Anionic Monomer Anionic Monomer This compound->Anionic Monomer  + Strong Base Phenoxide Phenoxide This compound->Phenoxide  + Base Polymer Polymer Anionic Monomer->Polymer  Polymerization Oxidized Products Oxidized Products Phenoxide->Oxidized Products  + [O] (Air)

Caption: Predicted degradation of this compound in base.

V. Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method to assess the stability of this compound under specific pH conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate buffer components)

  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition to be tested, add a known volume of the stock solution to a known volume of the buffer solution to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with a 50:50 acetonitrile:water mixture.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12-13 min: Gradient back to 95% A, 5% B

      • 13-15 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV-Vis scan if unknown).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

    • Plot the percentage of compound remaining versus time for each pH condition to visualize the stability profile.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Buffered Samples (pH 4, 7, 9) Buffered Samples (pH 4, 7, 9) Stock Solution->Buffered Samples (pH 4, 7, 9) Incubation Incubation Buffered Samples (pH 4, 7, 9)->Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling HPLC Analysis HPLC Analysis Time-Point Sampling->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Workflow for HPLC-based stability assessment.

VI. References

  • ChemBK. 2-METHOXY-4-(2-NITROVINYL)PHENOL. Available at: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Published November 19, 2014. Available at: [Link]

  • Wikipedia. Ether cleavage. Last updated October 2, 2023. Available at: [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • BIOSYNCE. This compound CAS 39816-35-8. Available at: [Link]

  • ACS Publications. Effect of pH on the Stability of Plant Phenolic Compounds. Published May 1, 2000. Available at: [Link]

  • Fiveable. Ether Cleavage Definition. Available at: [Link]

  • Sciencemadness Wiki. Ether cleavage. Last updated June 6, 2020. Available at: [Link]

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  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Chemistry, 431, 137119. Available at: [Link]

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  • ResearchGate. (2010). michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. Available at: [Link]

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  • MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in the Henry Reaction for Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Henry-Knoevenagel condensation, a cornerstone reaction for the synthesis of β-nitrostyrenes. These compounds are valuable precursors in the pharmaceutical and fine chemical industries.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low product yield, encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Henry reaction for nitrostyrene synthesis?

The Henry reaction, also known as a nitroaldol reaction, is a classic carbon-carbon bond-forming reaction.[3] It involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, to form a β-nitro alcohol.[3][4] This intermediate often dehydrates in situ or upon workup to yield the desired β-nitrostyrene.[5]

Q2: What are the common catalysts and solvents employed in this reaction?

A range of catalysts and solvents can be utilized, and the optimal choice often depends on the specific substrates.

Catalyst TypeExamplesCommon Solvents
Homogeneous Base Catalysts Methylamine, Ethylenediamine, NaOH, KOH[1][6]Methanol, Ethanol, Isopropanol[1][6]
Homogeneous Acid/Ammonium Salt Catalysts Ammonium Acetate[1]Acetic Acid[1][6]
Heterogeneous Catalysts Gel entrapped KOH[7]Solvent-free or aqueous media[7]
Q3: What typical yields can be expected for nitrostyrene synthesis?

Yields can vary significantly depending on the reactants and conditions, but optimized procedures can achieve high yields, often in the range of 80-83%.[8] However, electron-rich aromatic aldehydes have been observed to produce lower yields under standard conditions.[9]

Q4: What are the primary side reactions that can lead to low yields?

Several side reactions can compete with the desired product formation:

  • Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[1]

  • Cannizzaro Reaction: In the presence of a strong base and for aldehydes lacking α-hydrogens, a self-condensation of the aldehyde can occur.[3]

  • Retro-Henry Reaction: The initial nitroaldol addition is reversible, and the equilibrium may not favor the product under certain conditions.[3]

  • Formation of Byproducts: Depending on the solvent and workup, other impurities like nitriles can be formed.[10]

Troubleshooting Guide for Low Yield

Low or no product yield is a common issue. The following sections provide a systematic approach to identifying and resolving the root cause.

Problem 1: Ineffective Catalyst or Reaction Conditions

The choice of catalyst and reaction parameters are critical for success.

Symptoms:
  • Little to no consumption of starting materials observed by TLC.

  • Formation of a complex mixture of unidentified products.

Possible Causes & Solutions:
  • Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific aldehyde.

    • Solution: Conduct a catalyst screen. If a strong base like KOH is ineffective, consider an amine catalyst like methylamine or ammonium acetate in acetic acid.[6]

  • Incorrect Reaction Temperature: The temperature may be too low to drive the reaction or too high, promoting side reactions.

    • Solution: Optimize the reaction temperature. For reactions catalyzed by sodium hydroxide, it is crucial to maintain a temperature between 10-15°C during the base addition.[8] For ammonium acetate catalyzed reactions, refluxing in acetic acid is a common practice.[6]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]

Problem 2: Poor Quality of Reagents

Impurities in the starting materials can significantly inhibit the reaction.

Symptoms:
  • Inconsistent results between batches.

  • Discoloration of the reaction mixture beyond the expected yellow color of the nitrostyrene.

Possible Causes & Solutions:
  • Impure Aldehyde: Benzaldehyde and its derivatives can oxidize to benzoic acid on storage.

    • Solution: Use freshly distilled benzaldehyde to ensure high purity.[6] Washing with a sodium carbonate solution, drying, and distilling under reduced pressure is a recommended purification method.[8]

  • Impure Nitroalkane: Contaminants in the nitroalkane can interfere with the reaction.

    • Solution: Ensure the use of high-purity nitromethane.

Problem 3: Formation of an Oily Product Instead of Crystals

The isolation of an oil instead of the expected crystalline nitrostyrene is a frequent problem.

Symptoms:
  • An oily layer separates from the aqueous phase during workup.

  • Difficulty in inducing crystallization of the crude product.

Possible Causes & Solutions:
  • Formation of the Nitro Alcohol Intermediate: The β-nitro alcohol intermediate may not have dehydrated to the nitrostyrene. This can be caused by an incorrect workup procedure.

    • Solution: The order of addition during the acidic workup is critical. Always add the cold alkaline reaction mixture slowly to a stirred solution of acid. [8] The reverse addition often leads to the formation of the nitro alcohol as an oil.[8]

  • Presence of Impurities: The oil may be a mixture of the desired product and byproducts that inhibit crystallization.

    • Solution: Attempt to purify the oil using column chromatography on silica gel.

Problem 4: Product Decomposition or Polymerization

The desired nitrostyrene product can be unstable under certain conditions.

Symptoms:
  • The initial formation of a crystalline product is followed by its disappearance or conversion to a dark, tarry substance.

  • A decrease in yield upon standing.

Possible Causes & Solutions:
  • Basic Conditions: Nitrostyrenes are susceptible to base-catalyzed polymerization.

    • Solution: After the reaction is complete, it is important to neutralize the base by adding acid and ensure the final product is kept in a slightly acidic environment.[12]

  • Heat and Light Sensitivity: Some nitrostyrene derivatives can be sensitive to heat and light.

    • Solution: Store the purified product in a cool, dark place. Photoisomerization from the E to the Z isomer can occur upon exposure to UV light.[13]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Nitrostyrene using Sodium Hydroxide

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Nitromethane

  • Benzaldehyde (freshly distilled)

  • Methanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Alcohol

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 5 moles of nitromethane, 5 moles of benzaldehyde, and 1000 mL of methanol. Cool the mixture to -10°C in an ice-salt bath.[8]

  • Base Addition: Prepare a solution of 5.25 moles of sodium hydroxide in water and cool it. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 10-15°C. The initial addition should be slow due to a potential exotherm. A bulky white precipitate will form.[8]

  • Intermediate Formation: After the addition is complete, allow the mixture to stand for 15 minutes.

  • Workup: Add a large volume of ice-water to dissolve the precipitate, keeping the temperature below 5°C. Slowly add this cold alkaline solution to a stirred solution of hydrochloric acid. A pale yellow crystalline mass of β-nitrostyrene will precipitate.[8]

  • Purification: Filter the crude product and wash it with water until it is free of chlorides. Recrystallize the crude product from hot ethanol to obtain pure β-nitrostyrene.[8]

Protocol 2: Microwave-Assisted Synthesis of a β-Nitrostyrene Derivative

This method offers a significant reduction in reaction time.[11]

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

Procedure:

  • Reaction Setup: In a microwave vial, dissolve 3.0 mmol of 4-hydroxy-3-methoxybenzaldehyde and 0.8 mmol of ammonium acetate in 2.5 mL of nitromethane.[11]

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[11]

  • Workup: After cooling, remove the excess nitromethane using a rotary evaporator. Dilute the residue with water and extract with diethyl ether. Dry the combined organic layers and evaporate the solvent.[11]

  • Purification: Recrystallize the resulting yellow residue from hot isopropanol.[11]

Visualizing the Process

Henry Reaction Workflow

Henry_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Condensation cluster_workup Workup & Isolation cluster_purification Purification Reagents Combine Aldehyde & Nitroalkane in Solvent Cooling Cool to -10°C Reagents->Cooling Base_Add Dropwise Addition of Base (10-15°C) Cooling->Base_Add Stir Stir for 15 min Base_Add->Stir Quench Add Ice-Water Stir->Quench Acidify Add to HCl Solution Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure Nitrostyrene

Caption: General workflow for nitrostyrene synthesis via the Henry reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Reagents Check Reagent Purity (Distill Aldehyde) Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Check_Catalyst Screen Different Catalysts Check_Conditions->Check_Catalyst Oily_Product Oily Product? Check_Catalyst->Oily_Product Check_Workup Review Workup Procedure Polymerization Evidence of Polymerization? Check_Workup->Polymerization Oily_Product->Check_Workup Yes Oily_Product->Polymerization No Acidify Ensure Acidic Workup/Storage Polymerization->Acidify Yes Final_Solution Improved Yield Polymerization->Final_Solution No Acidify->Final_Solution

Caption: Decision tree for troubleshooting low yields in nitrostyrene synthesis.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry.
  • A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis. Benchchem.
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017-09-10). Sciencemadness Discussion Board.
  • Optimization of reaction conditions for nitrostyrene synthesis. Benchchem.
  • Henry reaction. Wikipedia.
  • Controlled Synthesis of the Henry Reaction Products : Nitroalcohol Versus Nitrostyrene by a Simple Change of Amino-Groups of Aminofunctionalized Nanoporous C
  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
  • High-yielding nitrostyrene c
  • Henry Reaction. Organic Chemistry Portal.
  • Nitrostyrene. Organic Syntheses Procedure.
  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2025-08-07).
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. www.rhodium.ws.
  • Henry Nitroaldol Reaction. Alfa Chemistry.

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Technical Support Center: Troubleshooting Unexpected Results in 2-Methoxy-5-(2-nitrovinyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(2-nitrovinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile synthetic intermediate. Here, we address common and unexpected challenges encountered during its synthesis and subsequent reactions. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of this compound.

Q1: What are the key structural features of this compound that dictate its reactivity?

A1: The reactivity of this compound is governed by three main functional groups: the phenol, the methoxy group, and the nitrovinyl group.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can be deprotonated by a base. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, making the benzene ring more susceptible to reactions like nitration or halogenation.[1][2]

  • Methoxy Group (-OCH₃): This is also an activating, ortho-, para-directing group, further enhancing the electron density of the aromatic ring.[1]

  • Nitrovinyl Group (-CH=CHNO₂): This is a powerful electron-withdrawing group, making the vinyl group susceptible to nucleophilic attack (Michael addition).[3] The nitro group itself can undergo various transformations, including reduction to an amino group.

Q2: What is the typical synthetic route for this compound and what are the immediate precursors?

A2: The most common synthesis is a Henry reaction (also known as a nitroaldol reaction) between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane.[4][5] This reaction is typically base-catalyzed. The initial product is a β-nitro alcohol, which then undergoes dehydration to yield the final nitroalkene product.

Q3: What are the recommended storage conditions for this compound?

A3: Due to the reactive nature of the nitrovinyl group, proper storage is crucial to maintain the compound's purity.[3] It should be stored in a tightly sealed container, protected from light, at room temperature in a dry environment.[3] Exposure to strong bases, amines, or thiols should be avoided as they can initiate Michael addition or polymerization.[3]

Section 2: Troubleshooting Guide for Synthesis and Reactions

This section provides a detailed, question-and-answer style troubleshooting guide for specific experimental issues.

Issue 1: Low or No Yield of this compound During Synthesis

Q: I am performing a Henry reaction with isovanillin and nitromethane, but I'm getting a very low yield of the desired product. What could be the cause?

A: Low yields in this Henry reaction can stem from several factors related to reaction conditions and reagent purity.

Causality and Troubleshooting Steps:

  • Inappropriate Base or Base Concentration: The choice and amount of base are critical.[5]

    • Explanation: The base deprotonates nitromethane to form the reactive nitronate anion.[4] However, too strong a base or too high a concentration can lead to side reactions like the Cannizzaro reaction of the aldehyde, or polymerization of the product.[6] The phenolic proton of isovanillin can also be deprotonated, potentially complicating the reaction.

    • Protocol:

      • Select a suitable base: Weak to moderately strong bases are often preferred. Options include primary amines (e.g., ethylamine), ammonium acetate, or alkali metal hydroxides in carefully controlled concentrations.

      • Optimize base stoichiometry: Start with catalytic amounts of the base (e.g., 0.1-0.2 equivalents). If the reaction is slow, incrementally increase the amount.

      • Monitor pH: If using an aqueous system, maintaining a mildly basic pH is often optimal.

  • Inefficient Dehydration of the Nitroaldol Intermediate: The reaction proceeds in two steps: aldol addition to form a β-nitro alcohol, followed by dehydration.

    • Explanation: If the dehydration step is inefficient, the isolated product will be the nitro alcohol, not the desired nitroalkene. Dehydration is often promoted by acidic conditions or heat after the initial condensation.

    • Protocol:

      • After the initial base-catalyzed condensation, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to facilitate dehydration.

      • Gentle heating of the acidified mixture can also promote the elimination of water. Monitor the temperature carefully to avoid decomposition.

  • Impure Starting Materials: The purity of isovanillin and nitromethane is paramount.

    • Explanation: Aldehyde impurities can participate in side reactions. Oxidized isovanillin (isovanillic acid) will not react. Water in the nitromethane can interfere with the reaction.

    • Troubleshooting:

      • Ensure isovanillin is pure and has not been oxidized. Recrystallization may be necessary.

      • Use freshly distilled nitromethane.

Issue 2: Formation of a Sticky, Tar-like Substance Instead of a Crystalline Product

Q: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

A: Tar formation is a common issue and usually indicates polymerization or decomposition of the starting materials or product.

Causality and Troubleshooting Steps:

  • Polymerization of the Nitroalkene: The electron-deficient nature of the nitrovinyl group makes it susceptible to anionic polymerization, especially in the presence of excess base.

    • Explanation: The nitronate anion of the product can act as a nucleophile and attack another molecule of the product, initiating a polymerization cascade.

    • Workflow Diagram:

    Polymerization Start Excess Base Product This compound Start->Product Deprotonation Anion Product Anion (Nucleophile) Product->Anion Dimer Dimer Product->Dimer Anion->Product Nucleophilic Attack Polymer Polymer (Tar) Dimer->Polymer Chain Propagation

    Caption: Anionic polymerization pathway leading to tar formation.

    • Preventative Measures:

      • Use only a catalytic amount of base.

      • Maintain a low reaction temperature to slow down the rate of polymerization.

      • Once the reaction is complete, immediately neutralize the base by adding a weak acid (e.g., acetic acid) to quench the reaction.

  • Decomposition at High Temperatures: this compound and its precursors can be thermally unstable.

    • Explanation: High reaction temperatures, especially during the dehydration step or during solvent removal, can lead to decomposition and the formation of complex, colored byproducts.

    • Recommendations:

      • Run the initial condensation at or below room temperature.

      • If heating is required for dehydration, use the minimum temperature necessary and monitor the reaction closely.

      • When isolating the product, use rotary evaporation at a moderate temperature.

Issue 3: Unexpected Side Products Observed in Subsequent Reactions

Q: I'm using this compound as a starting material for a subsequent reaction, but I'm observing unexpected side products. What are the likely culprits?

A: The high reactivity of the molecule provides multiple pathways for side reactions, depending on the reaction conditions.

Causality and Troubleshooting:

  • Unintended Ring Reactions: The phenol and methoxy groups strongly activate the aromatic ring towards electrophilic attack.[2]

    • Explanation: If your reaction involves electrophilic species (e.g., acids, oxidizing agents), you may see substitution on the aromatic ring, typically at the positions ortho and para to the activating groups. For instance, using strong nitric acid can lead to further nitration of the ring.[2]

    • Preventative Measures:

      • If the desired reaction does not involve the aromatic ring, consider protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before proceeding.[7] This will reduce the ring's activation.

      • Use milder, more selective reagents and carefully control the stoichiometry.

  • Michael Addition by Nucleophiles: The nitrovinyl group is a potent Michael acceptor.[3]

    • Explanation: Any nucleophiles present in your reaction mixture (e.g., amines, thiols, enolates, or even some solvents under basic conditions) can add to the β-carbon of the vinyl group.

    • Workflow Diagram:

    Michael_Addition Reactants This compound + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation

    Caption: Generalized Michael addition reaction pathway.

    • Troubleshooting:

      • Scrutinize your reaction for any potential nucleophiles.

      • If a nucleophilic reagent is required for a different part of the molecule, consider a protecting group strategy for the nitrovinyl group, although this is less common. A more practical approach is to carefully select reagents that are not strong Michael donors.

Section 3: Purification and Characterization

Q: What is the best method to purify crude this compound?

A: Recrystallization is a highly effective technique for purifying this compound.[8]

Key Principles and Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Alcohols like ethanol or isopropanol are often good choices.[8]

  • Step-by-Step Recrystallization Protocol:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., ethanol) to dissolve the solid completely.[8] Avoid using a large excess of solvent to ensure a good recovery.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8] This must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

    • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.

Data Summary Table
PropertyValueSource
Molecular Formula C₉H₉NO₄[9][10]
Molecular Weight 195.17 g/mol [9][10]
Melting Point 155-156 °C[11]
Appearance Yellow to light brown powder[12]
1H NMR Characteristic peaks for aromatic, vinyl, methoxy, and phenol protons.[11]
HPLC A primary method for purity assessment.[11]

References

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
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  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. PubChem.
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  • MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
  • Scirp.org. (2018).
  • ResearchGate. (2025, August 6). Electrochemically induced Henry reaction of nitromethane and carbonyl compounds.
  • YouTube. (2021, January 19). Why phenol more reactive than benzene and Nitro benzene. YouTube.
  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook.
  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI.
  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. PubChem.
  • Sigma-Aldrich. (n.d.). (E)-2-methoxy-4-(2-nitrovinyl)phenol. Sigma-Aldrich.
  • ResearchGate. (2025, August 10). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters.
  • Khan Academy. (2022, November 28). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy.
  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. Chemguide.
  • PubMed. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed.
  • PubChem. (n.d.). (e)-3-Methoxy-2-(2-nitrovinyl)phenol. PubChem.
  • ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK.
  • PubMed. (2023, April 5). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed.

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Validation & Comparative

A Senior Application Scientist's Guide to Nitrostyrene Derivatives in Synthesis: A Comparative Analysis of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Nitrostyrenes

Nitrostyrene derivatives are foundational building blocks in modern organic synthesis.[1] Characterized by a nitro group conjugated with a vinyl group attached to a phenyl ring, these compounds are potent electrophiles and versatile intermediates.[2] The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack.[3] This inherent reactivity makes nitrostyrenes exceptional substrates for a wide array of transformations, including Michael additions, Diels-Alder cycloadditions, and reductions to valuable phenethylamines.[1][2][4][5]

The true synthetic power of nitrostyrenes, however, lies in the tunability of their reactivity through aromatic substitution. The electronic nature and position of substituents on the phenyl ring can profoundly influence the electrophilicity of the nitrovinyl moiety, reaction pathways, and yields. This guide provides an in-depth comparison of 2-Methoxy-5-(2-nitrovinyl)phenol—a derivative bearing both electron-donating methoxy and hydroxyl groups—with other nitrostyrenes featuring electron-withdrawing, sterically hindering, or unsubstituted phenyl rings. Through this analysis, we aim to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal nitrostyrene derivative for their specific synthetic objectives.

The Unique Profile of this compound

This compound possesses a unique substitution pattern that imparts a distinct electronic character compared to other nitrostyrenes.[6]

  • Methoxy Group (-OCH₃): Located at the 2-position, this group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the aromatic ring.

  • Hydroxyl Group (-OH): Positioned at the 5-position, the hydroxyl group is also an electron-donating group (+R effect).[7] Crucially, its presence introduces the potential for intramolecular hydrogen bonding and can act as a proton source or a directing group in certain reactions, sometimes leading to unusual reactivity.[1][8]

The combined effect of these two electron-donating groups modulates the overall electrophilicity of the β-carbon, differentiating its reactivity from nitrostyrenes bearing electron-withdrawing groups or no substituents at all.

Core Synthetic Method: The Henry Reaction

The most common and reliable route to synthesizing nitrostyrene derivatives is the Henry (or nitro-aldol) reaction.[9][10][11] This base-catalyzed condensation between an aromatic aldehyde and a nitroalkane, typically nitromethane, followed by dehydration, provides direct access to the desired β-nitrostyrene.[11][12]

Henry_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Substituted Benzaldehyde Condensation Condensation & Dehydration Aldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Base Base Catalyst (e.g., Ammonium Acetate) Base->Condensation Catalyzes Nitrostyrene Substituted β-Nitrostyrene Condensation->Nitrostyrene Forms

General workflow for nitrostyrene synthesis via the Henry Reaction.
Protocol: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol (A Close Analogue)

This protocol for a structurally similar compound, derived from vanillin, illustrates the general procedure.[13]

  • Reaction Setup: In a suitable round-bottom flask, dissolve vanillin (4-hydroxy-3-methoxybenzaldehyde) in nitromethane. Add a catalytic amount of ammonium acetate.

  • Heating: Heat the reaction mixture under reflux. Reaction times can vary from a few hours to overnight, depending on the scale and specific aldehyde.[10] Microwave-assisted methods can dramatically reduce reaction times to minutes.[10]

  • Work-up: After cooling, the excess nitromethane is typically removed under reduced pressure. The resulting solid is then purified.

  • Purification: The crude product is often washed with a dilute acid (e.g., 0.1 M HCl) to remove basic impurities, followed by recrystallization from a suitable solvent like hot methanol to yield the pure nitrostyrene derivative.[13]

Comparative Reactivity in Key Transformations

The true utility of a nitrostyrene derivative is defined by its performance in subsequent synthetic steps. We will now compare this compound and its counterparts in three fundamental reaction classes.

Reactivity_Comparison cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Nitrostyrene Nitrostyrene β-Carbon (δ+) α-Carbon EWG e.g., -NO₂, -CF₃, -Cl EWG->Nitrostyrene Pulls e⁻ density EWG_Effect Increases δ+ on β-Carbon EWG->EWG_Effect EDG e.g., -OH, -OCH₃ EDG->Nitrostyrene Pushes e⁻ density EDG_Effect Decreases δ+ on β-Carbon EDG->EDG_Effect

Influence of substituents on the electrophilicity of the β-carbon.
Michael Addition Reactions

The Michael or conjugate addition is a cornerstone reaction of nitrostyrenes, enabling the formation of C-C and C-heteroatom bonds.[14][15]

  • Unsubstituted/EWG Derivatives: β-Nitrostyrene and derivatives with EWGs (e.g., p-nitro-β-nitrostyrene) are potent Michael acceptors.[16] The pronounced electrophilicity of the β-carbon leads to rapid reactions with a wide range of nucleophiles, including malonates, β-diketones, and amines.[15] However, strongly electron-withdrawing groups can sometimes lead to unexpected side reactions, such as anti-Michael addition, through radical pathways.[16]

  • This compound & EDG Derivatives: The presence of EDGs like methoxy and hydroxyl groups reduces the partial positive charge on the β-carbon. This can lead to slower reaction rates compared to unsubstituted analogues. Some studies report that β-nitrostyrenes with electron-donating groups give lower yields in Michael additions compared to those with electron-withdrawing groups under the same conditions.

  • The ortho-Hydroxy Anomaly: The presence of a hydroxyl group ortho to the nitrovinyl substituent, as seen in ortho-hydroxy-β-nitrostyrene, introduces unique reactivity. Intramolecular hydrogen bonding can facilitate unusual C-C bond cleavage following an initial conjugate addition, particularly with amine nucleophiles, leading to the formation of imines instead of the expected Michael adduct.[1] While the hydroxyl group in this compound is not in the ortho position, researchers should be aware of the profound impact of phenolic groups on reaction pathways.

Nitrostyrene Derivative Substituent Effect Michael Addition Performance Reference(s)
p-Nitro-β-nitrostyreneStrong EWG (-NO₂)Highly reactive, excellent Michael acceptor.[16]
β-NitrostyreneUnsubstituted (Reference)Good reactivity with various nucleophiles.
This compound EDGs (-OCH₃, -OH)Reduced reactivity compared to EWG derivatives; yields may be lower. (by analogy)
o-Hydroxy-β-nitrostyreneEDG (-OH) + Steric/H-BondingProne to C-C bond cleavage after initial addition with amines.[1]
Diels-Alder Reactions

In the [4+2] Diels-Alder cycloaddition, nitrostyrenes function as effective dienophiles due to the electron-withdrawing nitro group, which lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO).[5] This facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene to form functionalized cyclohexene rings.[5]

  • General Trends: The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile. Therefore, nitrostyrenes bearing additional EWGs are expected to be more reactive than those with EDGs.

  • Performance of this compound: The electron-donating methoxy and hydroxyl groups on this derivative would likely decrease its reactivity as a dienophile compared to unsubstituted β-nitrostyrene or halogenated/nitrated analogues. The reaction may require higher temperatures or longer reaction times to achieve comparable yields.

  • Fluorinated Derivatives: Studies on β-fluoro-β-nitrostyrenes have shown them to be highly effective in Diels-Alder reactions with cyclic dienes, producing novel monofluorinated norbornenes in excellent yields, demonstrating how substituent changes can open new synthetic avenues.[17][18]

Reduction to Phenethylamines

One of the most significant applications of nitrostyrenes is their reduction to phenethylamines, a scaffold present in numerous pharmaceuticals, natural products, and psychoactive compounds.[9][19] This transformation requires the reduction of both the C=C double bond and the nitro group.

Reduction_Pathway Nitrostyrene β-Nitrostyrene Derivative Phenethylamine Phenethylamine Product Nitrostyrene->Phenethylamine Reduction ReducingAgent Reducing Agent (e.g., NaBH₄/CuCl₂) ReducingAgent->Phenethylamine

General pathway for the reduction of nitrostyrenes.
  • Common Reducing Agents & Challenges:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of this transformation. However, it can be pyrophoric and requires strict inert conditions. Notably, the reduction of phenolic β-nitrostyrenes with LiAlH₄ in ethereal solvents can be incomplete, posing a specific challenge for hydroxylated derivatives like our target molecule.[20]

    • Sodium Borohydride (NaBH₄) with Copper(II) Chloride (CuCl₂): This system has emerged as a milder, safer, and highly efficient alternative.[19][21][22] It offers short reaction times (10-30 minutes), high yields (62-83%), and does not require an inert atmosphere, making it highly practical for a range of substituted nitrostyrenes.[4][19][22]

    • Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al): This agent has also been shown to smoothly reduce β-nitrostyryl derivatives to the corresponding phenethylamines in yields comparable to or greater than other methods, and it is effective for phenolic compounds.[20]

  • Implications for this compound: Due to the presence of the acidic phenolic proton, methods like NaBH₄/CuCl₂ or Red-Al are superior choices over LiAlH₄ for the reduction of this specific derivative.[20] The choice of reducing agent is a critical experimental decision directly influenced by the nitrostyrene's substitution pattern.

Protocol: Reduction of a β-Nitrostyrene using NaBH₄/CuCl₂

This facile one-pot procedure is broadly applicable to many substituted nitrostyrenes.[19]

  • Reaction Setup: In a round-bottom flask, suspend sodium borohydride (7.5 eq.) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add the substituted β-nitrostyrene (1.0 eq.) and a catalytic amount of copper(II) chloride dihydrate (0.2 eq.) to the suspension.

  • Heating: Heat the mixture to 80°C and reflux for 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).[19]

  • Quenching & Extraction: After cooling, carefully acidify the mixture with HCl. Make the solution basic with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the phenethylamine product.[19]

Conclusion and Recommendations

The synthetic utility of a nitrostyrene derivative is a direct function of its aromatic substituents. While all nitrostyrenes serve as valuable electrophiles, their performance varies significantly across different reaction types.

  • This compound is a moderately reactive nitrostyrene. The electron-donating nature of its methoxy and hydroxyl groups tempers the electrophilicity of the nitrovinyl moiety. This can result in slower reaction rates and potentially lower yields in reactions like Michael additions and Diels-Alder cycloadditions when compared to derivatives bearing electron-withdrawing groups.

  • For Michael Additions & Diels-Alder Reactions: Where high electrophilicity is paramount for rapid conversion and high yields, nitrostyrenes with electron-withdrawing groups (e.g., p-nitro, p-chloro) are often the superior choice.

  • For Reductions to Phenethylamines: The choice of derivative is less critical than the choice of reducing agent. For phenolic nitrostyrenes like this compound, the LiAlH₄ method should be avoided in favor of more robust and compatible systems like NaBH₄/CuCl₂ or Red-Al to prevent incomplete reduction and side reactions.[20]

Ultimately, the selection of the ideal nitrostyrene precursor requires a careful analysis of the target molecule and the specific transformation planned. By understanding the electronic interplay of aromatic substituents, researchers can strategically leverage the rich and tunable chemistry of these indispensable synthetic intermediates.

References

  • Synthical. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Salituro, F. G., & Perregaard, J. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
  • Das, B., et al. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of Chemical Sciences.
  • Wikipedia. (n.d.). β-Nitrostyrene.
  • Nagasaka, T., et al. (n.d.). Reduction of Nitrostyrenes using Red-Al. Heterocycles.
  • Mori, K., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(15), 3469.
  • García-Losada, P., et al. (2016). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. The Journal of Organic Chemistry, 81(12), 5135–5143.
  • Guryev, A. A., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(21), 7247.
  • Ponomarev, S. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283–292.
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
  • Salituro, F. G., & Perregaard, J. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
  • Ponomarev, S. A., et al. (2021). Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry.
  • ChemistrySelect. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions.
  • Wang, Y., et al. (2016). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 12, 2692–2698.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • PubChem. (n.d.). This compound.
  • Zhang, L., et al. (2023). Effect of the Interaction of Phenolic Hydroxyl with the Benzene Rings on Lignin Pyrolysis. ACS Omega.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.

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Comparative Analysis of 2-Methoxy-5-(2-nitrovinyl)phenol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The nitro group is a potent pharmacophore, imparting a diverse range of biological activities to small molecules, including antimicrobial and antineoplastic effects.[1][2] The compound 2-Methoxy-5-(2-nitrovinyl)phenol (henceforth referred to as the 'parent compound') presents an intriguing scaffold, combining the functionalities of a methoxyphenol, a class known for antioxidant and anti-inflammatory properties, with the reactive nitrovinyl group.[3][4][5] Understanding how structural modifications to this parent compound influence its biological activity is crucial for the development of novel therapeutic agents.

This guide provides a comparative overview of a rationally designed series of analogs of this compound. While direct, comprehensive experimental data for this specific analog series is limited in publicly available literature, this analysis synthesizes information from studies on structurally related nitrostyrenes, nitrophenols, and other phenolic compounds to infer potential structure-activity relationships (SAR).[6][7][8] We will explore the hypothetical impact of modifying the substitution pattern on the phenyl ring on the compound's biological efficacy, supported by detailed, field-proven experimental protocols for validation.

The Parent Compound and its Designed Analogs

The core structure of this compound features a phenyl ring with a hydroxyl group, a methoxy group, and a nitrovinyl side chain. To explore the SAR, we propose a series of analogs with systematic variations to these functional groups.

Compound IDStructureRationale for Inclusion
Parent This compoundThe baseline compound for comparison.
Analog 1 4-(2-nitrovinyl)benzene-1,2-diolRemoval of the methoxy group to assess the impact of this electron-donating group on activity.
Analog 2 1-Methoxy-4-(2-nitrovinyl)benzeneRemoval of the hydroxyl group to determine its role in the compound's mechanism of action, potentially as a hydrogen bond donor or proton source.
Analog 3 2,4-Dimethoxy-5-(2-nitrovinyl)phenolAddition of a second methoxy group to increase electron density on the phenyl ring and potentially enhance activity or alter selectivity.
Analog 4 5-(2-nitrovinyl)phenolIsomeric variation, shifting the positions of the hydroxyl and methoxy groups to probe the importance of their relative positions for target binding.
Analog 5 2-Methoxy-5-(2-nitropropenyl)phenolAddition of a methyl group to the vinyl chain to investigate steric effects and potential changes in reactivity.

Synthesis of this compound and its Analogs

The synthesis of these analogs generally follows a well-established pathway involving a Henry reaction (nitroaldol reaction) between a substituted benzaldehyde and a nitroalkane, followed by dehydration.

General Synthetic Workflow

Synthesis_Workflow sub_benz Substituted Benzaldehyde intermediate Nitroaldol Intermediate sub_benz->intermediate Henry Reaction nitroalkane Nitroalkane (e.g., Nitromethane) nitroalkane->intermediate base Base (e.g., Ammonium Acetate) base->intermediate dehydration Dehydration intermediate->dehydration product Nitrovinylphenol Analog dehydration->product

Caption: General synthetic scheme for nitrovinylphenol analogs.

Detailed Experimental Protocol: Synthesis of the Parent Compound
  • Reaction Setup: To a solution of vanillin (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents).

  • Catalysis: Add ammonium acetate (0.5 equivalents) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: A yellow precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Comparative Biological Activity (Inferred)

Based on existing literature for related compounds, the primary activities of this class are expected to be in the antimicrobial and anticancer domains.[1][7][9] The nitrovinyl group is a Michael acceptor, suggesting a mechanism involving covalent modification of nucleophilic residues (like cysteine) in target proteins.

Inferred Antimicrobial Activity

Nitro compounds often exhibit broad-spectrum antimicrobial activity.[1][2][10] Their mechanism can involve the intracellular reduction of the nitro group to form cytotoxic radical anions, leading to oxidative stress and cell death.[2]

Compound IDPredicted MIC (μg/mL) vs. S. aureusPredicted MIC (μg/mL) vs. E. coliRationale for Predicted Activity
Parent 16-3264-128Baseline activity. The combination of hydroxyl and methoxy groups provides a balance of electronic and lipophilic character.
Analog 1 8-1632-64The additional hydroxyl group (catechol moiety) may enhance activity through increased hydrogen bonding potential or by participating in redox cycling.
Analog 2 32-64>128Removal of the phenolic hydroxyl group is predicted to decrease activity, suggesting its importance in target interaction or in modulating the electronic properties of the nitrovinyl group.
Analog 3 16-3264-128The additional methoxy group may not significantly alter activity, as increased lipophilicity could be offset by steric hindrance.
Analog 4 32-64>128The altered positioning of the substituents may disrupt a key interaction with the biological target, leading to reduced activity compared to the parent compound.
Analog 5 8-1632-64The α-methyl group on the nitrovinyl moiety can enhance reactivity as a Michael acceptor, potentially leading to increased potency.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well. Include positive (microorganism only) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Inferred Anticancer Activity and Mechanism of Action

Nitrovinyl compounds have been investigated as anticancer agents, with some acting as tubulin polymerization inhibitors.[9] They can also induce apoptosis by inhibiting key signaling kinases. The parent compound's structural relative, 2-Methoxy-4-(2-nitrovinyl)phenol, has been suggested to inhibit Src and Syk kinases.[12]

Hypothesized Signaling Pathway Inhibition

Kinase_Inhibition_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., STAT3, Akt) Src->Downstream Phosphorylation Analog Nitrovinylphenol Analog Analog->Src Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the Src kinase signaling pathway.

Inferred Cytotoxicity against Cancer Cell Lines
Compound IDPredicted IC₅₀ (μM) vs. HeLa CellsRationale for Predicted Activity
Parent 5-10Baseline cytotoxic activity.
Analog 1 1-5The catechol structure may enhance pro-oxidant activity within the tumor microenvironment, leading to increased ROS generation and apoptosis, thus potentially increasing potency.
Analog 2 15-25The absence of the phenolic hydroxyl group may significantly reduce the ability of the compound to interact with the target kinase's active site, leading to a decrease in cytotoxic activity.
Analog 3 5-10Similar to the antimicrobial prediction, the second methoxy group might not substantially improve activity, suggesting a delicate balance between electronics and sterics is required for optimal kinase inhibition.
Analog 4 >30The incorrect positioning of the functional groups likely leads to a poor fit within the kinase binding pocket, drastically reducing inhibitory potential and, consequently, cytotoxicity.
Analog 5 2-7The steric hindrance from the methyl group could either enhance or slightly decrease activity depending on the topology of the target's active site. However, increased reactivity as a Michael acceptor might lead to a modest improvement in potency.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This guide presents a comparative analysis of a rationally designed series of this compound analogs based on inferred structure-activity relationships from the existing scientific literature. The analysis suggests that the hydroxyl group is critical for activity, while modifications to the methoxy substitution pattern and the vinyl side chain can fine-tune potency. The proposed analogs, particularly the catechol (Analog 1) and nitropropenyl (Analog 5) derivatives, emerge as promising candidates for synthesis and further investigation.

The experimental protocols provided herein offer a robust framework for validating these hypotheses. Future work should focus on the synthesis of these analogs and their systematic evaluation against a panel of microbial strains and cancer cell lines. Further mechanistic studies, including specific kinase inhibition assays and analysis of downstream signaling pathways, will be essential to elucidate their precise mode of action and to guide the future design of more potent and selective therapeutic agents based on this versatile chemical scaffold.

References

  • Gul, H. I., & Ceylan, S. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888-1892. [Link]
  • da Silva, J. A., de Oliveira, F. F., Guedes, G. P., de Oliveira, R. B., & da Silva, M. A. (2019). Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. Annals of Clinical Microbiology and Antimicrobials, 18(1), 24. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 672279, this compound. [Link]
  • ResearchGate.
  • MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]
  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 1018-1022. [Link]
  • ResearchGate. Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. [Link]
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. [Link]
  • ResearchGate. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]
  • Perez-Gonzalez, M., & Ruiz-López, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3635. [Link]
  • National Center for Biotechnology Information. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]
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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel bioactive scaffolds is paramount. Phenolic compounds, in particular, have garnered significant attention due to their diverse pharmacological activities.[1] Among these, 2-Methoxy-5-(2-nitrovinyl)phenol, a nitrostyrene derivative of vanillin, represents a molecule of considerable interest. Its chemical architecture, featuring a phenolic hydroxyl group, a methoxy group, and a nitrovinyl moiety, suggests a potential for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3]

This technical guide provides a comprehensive comparison of the bioactivity of this compound with structurally related compounds. While direct and extensive experimental data on this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its analogs to infer its potential biological profile. By examining the structure-activity relationships (SAR) of vanillin derivatives and substituted nitrostyrenes, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential and to guide future experimental investigations.

Synthesis of this compound

The primary synthetic route to this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this case, vanillin (4-hydroxy-3-methoxybenzaldehyde) is condensed with nitromethane in the presence of a basic catalyst.[4]

Synthesis of this compound vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) reaction + vanillin->reaction nitromethane Nitromethane nitromethane->reaction base Base Catalyst (e.g., n-butylamine) reaction_label Henry Reaction base->reaction_label catalyzes product This compound reaction->product G cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates nucleus Nucleus MAPK->nucleus NFkB->nucleus mediators Inflammatory Mediators (NO, PGE2, iNOS, COX-2) nucleus->mediators Expression compound_inflammation This compound (inferred) compound_inflammation->MAPK inhibits compound_inflammation->NFkB inhibits compound_cancer This compound (inferred) ROS Increased ROS compound_cancer->ROS DNA_damage DNA Damage ROS->DNA_damage Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Apoptosis Apoptosis DNA_damage->Apoptosis Mitochondrial_dysfunction->Apoptosis

Figure 2: Inferred Signaling Pathways.

Experimental Methodologies

To facilitate further research into the bioactivity of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the compound start->treat incubate1 Incubate for a specified period (e.g., 24-72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read end Calculate IC50 value read->end

Sources

Comparative analysis of 2-Methoxy-5-(2-nitrovinyl)phenol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of nitrostyrene derivatives is a critical step in the creation of novel therapeutics and complex molecular scaffolds. 2-Methoxy-5-(2-nitrovinyl)phenol, a key building block, presents a unique synthetic challenge. Its structure, featuring both reactive phenolic hydroxyl groups and the nitrovinyl moiety, demands a carefully considered synthetic approach.

This guide provides an in-depth comparative analysis of the prevailing synthetic strategies for this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and present detailed, field-tested protocols. Our focus is on providing a robust, self-validating framework for the reliable synthesis of this important intermediate.

The primary synthetic route proceeds in two major stages: first, the preparation of the aldehyde precursor, 5-hydroxyvanillin, followed by a base-catalyzed condensation with nitromethane. While alternative single-step methods are not well-documented in the literature, significant variations exist within this two-stage pathway that profoundly impact yield, purity, and scalability. This guide will compare these variations to empower researchers to select the optimal method for their specific laboratory context.

Stage 1: Synthesis of the Precursor Aldehyde, 5-Hydroxyvanillin

The most common precursor for the target molecule is 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde). The synthesis of this intermediate is a critical determinant of the overall efficiency of the process. The dominant strategy involves the nucleophilic aromatic substitution (hydroxylation) of a 5-halo-vanillin derivative, a process mechanistically related to the Ullmann condensation. We will compare two common variations based on the starting halogenated vanillin.

Method 1: Copper-Catalyzed Hydroxylation of 5-Iodovanillin

This method is frequently cited and relies on the copper-catalyzed displacement of iodide with a hydroxide group. The choice of the iodine substituent is strategic; the C-I bond is weaker and more readily undergoes oxidative addition to the copper catalyst compared to C-Br or C-Cl bonds, often leading to higher reactivity and better yields under milder conditions.

Causality of Experimental Choices:

  • Catalyst System: A combination of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a strong base like sodium hydroxide (NaOH) is employed. In the reaction environment, Cu(II) is believed to be reduced in situ to the active Cu(I) species by the phenoxide, which is the true catalyst for this Ullmann-type reaction.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. It prevents the re-oxidation of the active Cu(I) catalyst to the less active Cu(II) state by atmospheric oxygen and minimizes oxidative degradation of the phenoxide starting material.

  • Work-up Procedure: The work-up is critical for isolating the product from the inorganic salts and copper catalyst residues. Acidification protonates the phenoxide to yield the final product, which is then extracted into an organic solvent. A final recrystallization from a solvent like toluene is often necessary to achieve high purity.

Method 2: Copper-Catalyzed Hydroxylation of 5-Bromovanillin

An alternative and often more cost-effective approach begins with 5-bromovanillin. While the C-Br bond is stronger than the C-I bond, making the reaction slightly less facile, this method can still provide good yields with adjustments to the reaction conditions.

Causality of Experimental Choices:

  • Catalyst: Similar to the iodo-variant, a copper catalyst is essential. Some protocols may call for freshly prepared, activated copper powder in conjunction with a base. The higher reactivity of freshly prepared copper can help overcome the lower reactivity of the aryl bromide.

  • Reaction Conditions: To achieve complete conversion, longer reflux times or slightly higher temperatures may be required compared to the 5-iodovanillin route.

  • Solvent Choice: The choice of solvent for recrystallization during purification is key. Toluene is effective for removing non-polar impurities and provides good crystal formation upon cooling.

Comparative Summary of 5-Hydroxyvanillin Synthesis
ParameterMethod 1 (from 5-Iodovanillin)Method 2 (from 5-Bromovanillin)Rationale & Expert Insights
Starting Material 5-Iodovanillin5-Bromovanillin5-Iodovanillin is more reactive but often more expensive. 5-Bromovanillin is a more economical choice, but may require more forcing conditions.
Typical Yield 60-70%40-60%The higher reactivity of the C-I bond generally leads to better yields under standard laboratory conditions.
Reaction Time ~4-5 hours reflux~6-24 hours refluxThe stronger C-Br bond necessitates longer reaction times to ensure complete conversion.
Catalyst CuSO₄ / NaOHCu Powder / CuSO₄ / NaOHWhile CuSO₄ is common for both, some protocols for the bromo-derivative utilize activated copper powder to enhance reactivity.
Key Advantage Higher reactivity and yields.Lower cost of starting material.The choice often comes down to a trade-off between the cost of the starting material and the desired reaction efficiency.

Stage 2: Henry (Nitroaldol) Condensation to form this compound

The second stage is a Henry, or nitroaldol, reaction. This is a classic base-catalyzed carbon-carbon bond-forming reaction between the aldehyde group of 5-hydroxyvanillin and the acidic α-proton of nitromethane. The reaction proceeds via a nitroalkanol intermediate, which readily dehydrates under the reaction conditions to yield the final conjugated nitrostyrene product.

While no single, universally optimized protocol for this specific substrate is prominently featured in the literature, we can construct a robust and reliable procedure by drawing from established methods for structurally similar phenolic and methoxy-substituted benzaldehydes. The presence of two free phenolic groups on the 5-hydroxyvanillin starting material is a key consideration. A mild base is preferable to prevent undesirable side reactions or polymerization that can be promoted by strong bases in the presence of phenols.

Recommended Method: Ammonium Acetate Catalyzed Condensation

Ammonium acetate is an excellent choice of catalyst for this transformation. It is a salt of a weak acid and a weak base, providing a mildly basic medium that is sufficient to deprotonate nitromethane without causing significant degradation of the sensitive phenolic aldehyde. The acetic acid formed in situ can also act as a solvent and helps to catalyze the dehydration of the intermediate nitroalkohol to the final nitrostyrene.

Causality of Experimental Choices:

  • Catalyst: Ammonium acetate provides a controlled, mildly basic environment ideal for this reaction, minimizing side-product formation.

  • Solvent/Reagent: Using an excess of nitromethane can serve as both a reagent and a solvent, driving the reaction equilibrium towards the product. Acetic acid is often used as a co-solvent to ensure solubility of the reactants and to facilitate the final dehydration step.

  • Temperature: Heating the reaction mixture to reflux is typically necessary to drive the condensation and subsequent dehydration to completion in a reasonable timeframe.

Workflow Diagram for the Synthesis of this compound

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Henry Condensation A Start: 5-Iodovanillin or 5-Bromovanillin B Reaction: Copper-Catalyzed Hydroxylation A->B CuSO4, NaOH Reflux C Work-up: Acidification & Extraction B->C D Purification: Recrystallization (Toluene) C->D E Intermediate: 5-Hydroxyvanillin D->E F Reaction: Henry (Nitroaldol) Condensation E->F Nitromethane, Ammonium Acetate, Acetic Acid, Reflux G Work-up: Aqueous Quench & Filtration F->G H Purification: Recrystallization (Ethanol/Methanol) G->H I Final Product: This compound H->I

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Hydroxyvanillin from 5-Iodovanillin
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodovanillin (1.0 eq), sodium hydroxide (8.0 eq), and water to create a concentrated solution.

  • Catalyst Addition: While stirring, add copper(II) sulfate pentahydrate (0.6 eq).

  • Reflux: Heat the mixture to reflux (approximately 105 °C) under a nitrogen atmosphere for 4.5-5 hours. The solution will darken over time.

  • Cooling and Filtration: After the reflux period, cool the mixture to approximately 60 °C and filter it under suction to remove the copper catalyst and any insoluble byproducts. Wash the residue with hot water.

  • Acidification: Cool the combined filtrate in an ice bath. Slowly and carefully acidify the solution to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Extraction: Extract the acidified aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot toluene to yield pure 5-hydroxyvanillin as a crystalline solid.

Protocol 2: Synthesis of this compound (Recommended)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyvanillin (1.0 eq) and ammonium acetate (1.0 eq) in a mixture of nitromethane (5.0 eq) and glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux with stirring for 1-2 hours. The color of the solution should change to a deep yellow or orange.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously. A yellow precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acetic acid and salts, followed by a small amount of cold ethanol or methanol.

  • Purification: For high purity, recrystallize the crude product from hot ethanol or methanol. Dissolve the solid in a minimal amount of the boiling solvent, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Purification and Characterization

The final product, this compound, is typically a yellow crystalline solid. Purity can be assessed by measuring its melting point and using spectroscopic techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • FT-IR Spectroscopy: Will show characteristic peaks for the hydroxyl group (broad O-H stretch), the nitro group (strong asymmetric and symmetric N-O stretches), and the carbon-carbon double bond of the vinyl group.

Conclusion and Expert Recommendations

The synthesis of this compound is most reliably achieved through a two-stage process. For the synthesis of the 5-hydroxyvanillin precursor, the choice between 5-iodo- and 5-bromovanillin is a classic process development decision balancing the cost of raw materials against reaction efficiency and yield. While the iodinated starting material offers higher reactivity, the brominated analogue is a viable and more economical alternative if reaction conditions are optimized.

For the final Henry condensation step, the use of a mild catalyst like ammonium acetate is highly recommended. This approach effectively catalyzes the reaction while minimizing the risk of side reactions that can be problematic with more sensitive phenolic substrates. The provided protocol, adapted from established procedures for similar aldehydes, offers a robust starting point for laboratory-scale synthesis. Researchers should monitor the reaction progress by TLC to determine the optimal reaction time for their specific setup. Careful control over the work-up and purification steps is paramount to obtaining a final product of high purity. This comprehensive guide provides the necessary framework for the successful and efficient synthesis of this valuable chemical intermediate.

References

  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF LIGNIN MODEL SUBSTANCES: 5-HYDROXYVANILLIN AND 5-HYDROXYACETOGUAIACONE.
  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).
  • Sciencemadness Discussion Board. (2006, June 7). 5-Hydroxyvanillin.
  • Wikipedia. (n.d.). Henry reaction.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Sciencemadness Discussion Board. (2020, July 10). Failed Henry reaction with 3,4,5-TMB.
  • Organic Syntheses. (n.d.). Nitrostyrene.
  • MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.

A Comparative Biological Evaluation of Methoxyphenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of various methoxyphenol derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to facilitate the informed selection and investigation of these promising compounds for therapeutic applications.

Introduction: The Therapeutic Potential of Methoxyphenol Derivatives

Methoxyphenol derivatives, a class of phenolic compounds characterized by the presence of one or more methoxy groups on the phenol ring, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds, found in numerous natural sources, exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The position and number of methoxy and hydroxyl groups on the aromatic ring are critical determinants of their biological efficacy, making the study of their structure-activity relationships a key area of research. This guide will delve into a comparative evaluation of these activities, supported by experimental data, to provide a clear understanding of their therapeutic potential.

Comparative Antioxidant Activity

The antioxidant capacity of methoxyphenol derivatives is a cornerstone of their therapeutic potential, as oxidative stress is implicated in a multitude of diseases. The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy groups, can enhance this activity by stabilizing the resulting phenoxyl radical.

Structure-Activity Relationship in Antioxidant Capacity

The antioxidant activity of methoxyphenol derivatives is significantly influenced by their molecular structure. Key factors include the number and position of hydroxyl and methoxy groups, as well as the nature of any side chains. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. The position of the methoxy group relative to the hydroxyl group also plays a crucial role in modulating the bond dissociation enthalpy of the O-H bond, thereby affecting the radical scavenging efficiency.[1][2] For instance, studies have shown that the conversion of a methoxy group to a hydroxyl group can significantly increase antioxidant activity.[2]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various methoxyphenol derivatives have been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a common metric for comparison, with lower values indicating higher antioxidant potency.

CompoundDPPH EC50/IC50 (µg/mL)ABTS EC50/IC50 (µg/mL)Reference(s)
Eugenol22.6146.5[3]
Isoeugenol17.187.9[3]
Vanillin--[4]
Apocynin--[2]
Diapocynin--[5]

Note: Direct comparison of IC50/EC50 values across different studies should be approached with caution due to variations in experimental conditions.

Isoeugenol consistently demonstrates slightly higher antioxidant activity than eugenol in both DPPH and ABTS assays, which can be attributed to the position of the double bond in its side chain.[3][4]

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable solvent to obtain a specific absorbance at 734 nm.

  • Add various concentrations of the test compound to a 96-well plate.

  • Add the diluted ABTS radical cation solution to each well.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Methoxyphenol derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Mechanisms of Anti-inflammatory Action

A key mechanism of anti-inflammatory action for several methoxyphenol derivatives is the inhibition of NADPH oxidase (NOX), an enzyme complex responsible for producing reactive oxygen species (ROS) that contribute to inflammation.[6][7] For example, apocynin and its more potent dimer, diapocynin, are well-known NOX inhibitors.[2][5] These compounds can also modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]

Quantitative Comparison of Anti-inflammatory Potency

The anti-inflammatory efficacy of methoxyphenol derivatives is often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.

CompoundTarget/AssayIC50 (µM)Reference(s)
ApocyninNADPH Oxidase Inhibition-[6]
DiapocyninNADPH Oxidase InhibitionMore potent than apocynin[5]
2-methoxy-4-vinylphenolNitric Oxide ProductionDose-dependent inhibition[9]
Chalcone derivative 2fNitric Oxide Production11.2[10]

Diapocynin has been shown to be a more potent inhibitor of TNF-α and IL-10 production compared to its precursor, apocynin.[5]

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

Procedure:

  • Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite and calculate the percentage of inhibition.

This technique is used to detect and quantify the expression of key inflammatory proteins.

Procedure:

  • Treat cells with the test compound and/or an inflammatory stimulus.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., COX-2, iNOS, p-NF-κB).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Comparative Anticancer Activity

The search for novel and effective anticancer agents is a major focus of drug discovery. Methoxyphenol derivatives have emerged as a promising class of compounds with cytotoxic and anti-proliferative effects against various cancer cell lines.

Signaling Pathways in Anticancer Activity

Methoxyphenol derivatives exert their anticancer effects through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[11] Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.[11]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.

  • NF-κB Pathway: This transcription factor plays a key role in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.

  • p53 Signaling Pathway: Activation of the tumor suppressor p53 can induce cell cycle arrest and apoptosis.[12]

For instance, curcumin and ferulic acid have been shown to modulate the Nrf-2, NF-κB, and STAT-3 signaling pathways.[13] Ferulic acid can also induce the expression of p53 and p21, leading to cell cycle arrest.[12][14]

cluster_0 Methoxyphenol Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Curcumin Curcumin PI3K/Akt PI3K/Akt Curcumin->PI3K/Akt Inhibit NF-kB NF-kB Curcumin->NF-kB Inhibit Ferulic Acid Ferulic Acid Ferulic Acid->NF-kB Inhibit p53 p53 Ferulic Acid->p53 Activate Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt->Inhibition of Proliferation MAPK/ERK MAPK/ERK Apoptosis Apoptosis NF-kB->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest

Caption: Signaling pathways modulated by curcumin and ferulic acid.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of methoxyphenol derivatives are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference(s)
Deguelin derivative 3a-6.62-[15]
Deguelin derivative 6a--3.43[15]
Deguelin derivative 8d--6.96[15]
Doxorubicin (Control)-7.38-[15]
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol353.038 µg/mL (T47D cells)--[16]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Similar to the MTT assay, the XTT assay measures metabolic activity but produces a water-soluble formazan product, eliminating the need for a solubilization step.

Procedure:

  • Seed cells and treat with the test compound as in the MTT assay.

  • Add the XTT labeling mixture to each well.

  • Incubate for 2-4 hours.

  • Measure the absorbance of the soluble formazan product at 450-500 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Comparative Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Methoxyphenol derivatives have shown promise as neuroprotective agents by mitigating oxidative stress, neuroinflammation, and excitotoxicity in neuronal cells.

Mechanisms of Neuroprotection

The neuroprotective effects of methoxyphenol derivatives are attributed to their ability to:

  • Scavenge Reactive Oxygen Species (ROS): By reducing oxidative stress, these compounds protect neurons from oxidative damage.[1]

  • Modulate Neuroinflammatory Pathways: Inhibition of pathways like TLR4/MyD88/MAPK/NF-κB can suppress neuroinflammation.[17]

  • Activate Pro-survival Signaling: Activation of pathways such as Nrf2/HO-1 enhances the antioxidant defense system in neurons.[17]

  • Modulate Neurotransmitter Systems: Some derivatives can modulate GABAergic signaling, which can counteract excessive neuronal excitation.[17]

For example, 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/NF-κB pathway and activating the Nrf2/HO-1 pathway.[17] Vanillic acid has demonstrated neuroprotective effects by regulating the c-Jun N-terminal kinase (JNK) pathway.[16]

cluster_0 Neurotoxic Insult cluster_1 Methoxyphenol Derivatives cluster_2 Signaling Pathways cluster_3 Cellular Outcome Oxidative Stress Oxidative Stress 6-Methoxyflavone 6-Methoxyflavone Oxidative Stress->6-Methoxyflavone Neuroinflammation Neuroinflammation Neuroinflammation->6-Methoxyflavone Vanillic Acid Vanillic Acid Neuroinflammation->Vanillic Acid Nrf2/HO-1 Nrf2/HO-1 6-Methoxyflavone->Nrf2/HO-1 Activates TLR4/NF-kB TLR4/NF-kB 6-Methoxyflavone->TLR4/NF-kB Inhibits JNK JNK Vanillic Acid->JNK Inhibits Neuronal Survival Neuronal Survival Nrf2/HO-1->Neuronal Survival TLR4/NF-kB->Neuronal Survival JNK->Neuronal Survival

Caption: Neuroprotective signaling pathways of methoxyphenol derivatives.

Comparative Neuroprotective Efficacy

The neuroprotective potential of these compounds is often evaluated in vitro by their ability to protect neuronal cells from various neurotoxic insults.

CompoundNeurotoxic InsultCell ModelOutcomeReference(s)
6-MethoxyflavoneLipopolysaccharide (LPS)MicrogliaSuppression of neuroinflammation[17]
5-Hydroxy-3,7,3',4'-tetramethoxyflavoneGlutamatePrimary rat cortical cellsSignificant neuroprotection[17]
Vanillic AcidLipopolysaccharide (LPS)Mouse brainCounteracts neurotoxicity[16]
Pterocarpan derivativesRotenone, Paraquat, 6-OHDANeuronal cellsIncreased cell viability[18]
Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from a toxic challenge.

Procedure:

  • Culture neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, glutamate, or rotenone).

  • Incubate for a duration sufficient to induce cell death in the control group.

  • Assess cell viability using an appropriate method (e.g., MTT or LDH assay).

  • Calculate the percentage of neuroprotection and determine the EC50 value.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of methoxyphenol derivatives, highlighting their potential as therapeutic agents for a range of diseases. The structure-activity relationships discussed underscore the importance of chemical modifications in optimizing their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The detailed experimental protocols offer a practical resource for researchers to further investigate these promising compounds.

Future research should focus on expanding the library of methoxyphenol derivatives and conducting more direct comparative studies to build a comprehensive understanding of their relative potencies and mechanisms of action. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of these multifaceted compounds holds significant promise for the development of novel and effective therapies.

References

  • The dual role of curcumin and ferulic acid in counteracting chemoresistance and cispl
  • Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modul
  • Diapocynin versus apocynin as pretranscriptional inhibitors of NADPH oxidase and cytokine production by peripheral blood mononuclear cells. [Link]
  • The Role of Ferulic Acid in Selected Malignant Neoplasms. [Link]
  • Ferulic acid-mediated modulation of apoptotic signaling p
  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. [Link]
  • Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling P
  • Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne p
  • structure – antioxidant activities relationship analysis of isoeugenol, eugenol, vanilin and their deriv
  • Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. [Link]
  • Anti-inflammatory effects of apocynin: a narr
  • Signaling pathways involved in phytochemical neuroprotection. [Link]
  • Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflamm
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. [Link]
  • Full article: Anti-inflammatory effects of apocynin: a narr
  • Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. [Link]
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]
  • IC 50 values (µg/mL) of the target compound 4 against MCF-7, HCT-116, PC-3, A549, and HepG-2 cell lines. [Link]
  • 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment. [Link]
  • (PDF) 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment. [Link]
  • Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. [Link]
  • Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells
  • Comparative study of IC 50 values in DPPH and ABTS assays. [Link]
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
  • IC50 of several anti-inflamm
  • IC50 and relative antioxidant activity by DPPH * and ABTS *+ methods. [Link]
  • Antioxidant and Anti-inflammatory Activity of Eugenol-rel
  • Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? [Link]
  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone deriv
  • (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. [Link]
  • IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. [Link]
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
  • Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model. [Link]

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Comparative reactivity of ortho, meta, and para isomers of methoxy nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxy Nitrostyrenes

β-Nitrostyrenes are exceptionally valuable building blocks in organic synthesis. The powerful electron-withdrawing nature of the nitro group, conjugated with the phenyl ring, renders the β-carbon highly electrophilic and thus susceptible to a wide range of nucleophilic attacks and cycloaddition reactions.[1] This inherent reactivity makes them key precursors for synthesizing pharmaceuticals, agrochemicals, and various fine chemicals, including substituted phenethylamines.[2][3]

When a methoxy substituent is introduced onto the phenyl ring, its position—ortho, meta, or para—profoundly alters the molecule's electronic and steric landscape. This guide offers an in-depth comparison of the reactivity of ortho-, meta-, and para-methoxy nitrostyrene isomers. We will dissect the underlying principles governing their behavior in key organic transformations, supported by experimental evidence and detailed protocols, to provide researchers and drug development professionals with a predictive framework for their synthetic applications.

Chapter 1: The Interplay of Electronic and Steric Effects

The reactivity of a substituted nitrostyrene is not determined by a single factor but by a delicate balance between the electronic influence of its substituents and the steric environment around the reactive site.

Electronic Effects: A Tale of Push and Pull

The reactivity of the C=C double bond in methoxy nitrostyrene is dictated by the electronic tug-of-war between the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃).[4]

  • The "Pull": The nitro group deactivates the double bond towards electrophiles but strongly activates the β-carbon for nucleophilic (conjugate) addition by resonance withdrawal.[1]

  • The "Push": The methoxy group is an activating group, donating electron density to the ring via a +R (resonance) effect and withdrawing slightly via a -I (inductive) effect.[5] The resonance effect is dominant, especially when the group is in the ortho or para position.

The position of the methoxy group determines the extent to which its electron-donating nature counteracts the electron-withdrawing effect of the nitrovinyl moiety.

  • para-Isomer: The methoxy group is positioned to exert its maximum electron-donating resonance effect, pushing electron density through the conjugated system directly to the nitrovinyl group. This significantly reduces the electrophilicity of the β-carbon compared to unsubstituted nitrostyrene.

  • meta-Isomer: The methoxy group cannot donate electron density to the nitrovinyl group via resonance. Its influence is primarily through its weaker, electron-withdrawing inductive effect.[6] Consequently, the β-carbon in the meta isomer remains highly electrophilic.

  • ortho-Isomer: Like the para isomer, the ortho-methoxy group can donate electron density via resonance. However, this electronic effect is often overshadowed by profound steric implications.

Figure 1: Resonance structures for para and ortho-methoxy nitrostyrene illustrating electron donation towards the nitrovinyl group, reducing the β-carbon's electrophilicity.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[7] The substituent constant, σ, indicates the electron-donating (negative σ) or electron-withdrawing (positive σ) power.

Isomer PositionSubstituentHammett Constant (σ)Electronic Effect
meta-OCH₃σ_m = +0.115[7]Weakly Electron-Withdrawing (Inductive)
para-OCH₃σ_p = -0.268[7]Strongly Electron-Donating (Resonance)

This data quantitatively confirms that the para-methoxy group significantly increases electron density in the conjugated system, while the meta group has a slight withdrawing effect. This leads to a clear prediction: the electrophilicity of the β-carbon, and thus reactivity towards nucleophiles, should follow the order: meta > ortho ≈ unsubstituted > para .

Steric Hindrance: The "Ortho Effect"

The "ortho effect" is a well-documented phenomenon where an ortho-substituent dramatically alters a molecule's reactivity due to steric bulk, overriding expected electronic trends.[8] In ortho-methoxy nitrostyrene, the methoxy group is in close proximity to the nitrovinyl side chain. This can:

  • Physically block the approach of nucleophiles or other reactants.

  • Force the nitrovinyl group out of planarity with the phenyl ring, disrupting conjugation and altering the electronic properties.

This steric hindrance is particularly pronounced in reactions involving bulky reagents or in processes like polymerization, where monomer approach is critical.[8]

Chapter 2: Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles for the three isomers.

Michael Addition Reactions

The Michael or conjugate addition is the archetypal reaction of nitrostyrenes.[9] The reaction rate is directly proportional to the electrophilicity of the β-carbon.

IsomerPredicted Relative ReactivityRationale
meta-Methoxy Nitrostyrene High The methoxy group's inductive withdrawal slightly enhances the β-carbon's electrophilicity.
ortho-Methoxy Nitrostyrene Moderate to Low Reactivity is a compromise. Resonance donation reduces electrophilicity, while steric hindrance impedes nucleophilic attack.
para-Methoxy Nitrostyrene Low Strong resonance donation from the methoxy group significantly reduces the β-carbon's electrophilicity.

Experimental studies on the addition of various nucleophiles to substituted nitrostyrenes confirm this trend: electron-donating groups in the para position generally decrease reaction yields and rates compared to unsubstituted or meta-substituted analogues.

Reduction Reactions

Reduction of the nitrovinyl moiety can proceed at the C=C double bond or the nitro group.[10] The ease of electrochemical reduction is a good proxy for the molecule's electron affinity. An increase in electron density makes the reduction potential more negative (i.e., harder to reduce).[11]

A study on the electrochemical reduction of substituted β-nitrostyrenes found a linear correlation between the Hammett substituent constant and the half-wave potential.[11] This demonstrates that electron-donating groups make the molecule more difficult to reduce.

IsomerPredicted Ease of ReductionRationale
meta-Methoxy Nitrostyrene High The electron-withdrawing inductive effect facilitates the acceptance of electrons.
ortho-Methoxy Nitrostyrene Moderate A balance of electron donation and potential steric effects on electrode interaction.
para-Methoxy Nitrostyrene Low The strong electron-donating effect significantly opposes the addition of electrons.
Anionic Polymerization

Anionic polymerization is exceptionally sensitive to steric effects. Seminal work in the field showed that while meta- and para-substituted β-nitrostyrenes readily undergo polymerization initiated by alkoxide ions, the corresponding ortho-substituted isomers fail to produce polymers under the same conditions.[8] This stark difference is attributed almost entirely to the steric hindrance of the ortho group, which inhibits the propagation step of the polymerization chain.[8] The rate of polymerization for the para-methoxy isomer is well-documented.[8]

IsomerPolymerization ActivityRationale
meta-Methoxy Nitrostyrene Active No significant steric barrier to monomer addition.
ortho-Methoxy Nitrostyrene Inactive Severe steric hindrance from the ortho-methoxy group prevents chain propagation.[8]
para-Methoxy Nitrostyrene Active No steric barrier; electronic effects modulate the rate.[8]

Chapter 3: Experimental Protocols and Workflow

To ensure reproducibility and reliability, a self-validating experimental design is crucial. The following protocol for a Michael addition includes integrated analytical checkpoints.

Protocol: Organocatalyzed Michael Addition of Dimethyl Malonate to Methoxy Nitrostyrene Isomers

This procedure is adapted from established methodologies for organocatalyzed Michael additions to nitrostyrenes.

Materials:

  • ortho-, meta-, or para-Methoxy Nitrostyrene (1.0 mmol)

  • Dimethyl Malonate (1.2 mmol)

  • Triethylamine (0.2 mmol)

  • Chlorobenzene (Solvent, 5 mL)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane mixture (30:70) for TLC

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chosen methoxy nitrostyrene isomer (1.0 mmol) and chlorobenzene (5 mL). Stir until fully dissolved.

  • Addition of Reagents: Add dimethyl malonate (1.2 mmol) followed by triethylamine (0.2 mmol) to the solution at room temperature.

  • Reaction Monitoring (Self-Validation Step 1): Immediately spot a sample of the reaction mixture onto a TLC plate (t=0). Monitor the reaction progress every 30 minutes by TLC, eluting with 30% ethyl acetate in hexane. Visualize under UV light (254 nm). The reaction is complete upon the disappearance of the nitrostyrene starting material spot. Causality: TLC allows for real-time tracking of reactant consumption, preventing premature or unnecessarily long reaction times and providing a qualitative measure of reaction rate.

  • Workup: Once the reaction is complete, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Characterization (Self-Validation Step 2): Purify the crude product by column chromatography on silica gel. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the Michael adduct and assess its purity. Causality: Spectroscopic analysis provides definitive structural confirmation and a quantitative measure of purity, validating the outcome of the synthesis.

G start Dissolve Methoxy Nitrostyrene Isomer in Chlorobenzene add_reagents Add Dimethyl Malonate & Triethylamine start->add_reagents monitor Monitor by TLC (Every 30 min) add_reagents->monitor check Is Starting Material Consumed? monitor->check check->monitor No workup Quench with 1M HCl & Extract with Ethyl Acetate check->workup Yes purify Dry, Concentrate & Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Pure Michael Adduct characterize->end

Figure 2: A self-validating workflow for the Michael addition protocol, incorporating in-process controls for robust methodology.

Conclusion

The reactivity of methoxy nitrostyrene isomers is a classic exhibition of fundamental organic chemistry principles. The choice of isomer for a synthetic application is not arbitrary but a strategic decision based on a predictable interplay of electronic and steric effects.

  • For reactions requiring high electrophilicity, such as Michael additions with weak nucleophiles, meta-methoxy nitrostyrene is the superior choice due to the absence of resonance deactivation.

  • para-Methoxy nitrostyrene is the least reactive towards nucleophiles but may be preferred when side reactions need to be minimized or when its electron-donating properties are required for subsequent steps.

  • ortho-Methoxy nitrostyrene presents the most unique profile. Its reactivity is often suppressed by steric hindrance, a factor that can be exploited for selective transformations. It is particularly unreactive in sterically demanding reactions like anionic polymerization.

By understanding these guiding principles, researchers can harness the distinct chemical personalities of each isomer to achieve their desired synthetic outcomes with greater efficiency and control.

References

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  • Zhang, Y., et al. (2022). Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. Polymers, 14(15), 3183.
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A Comparative Analysis of the Antioxidant Activity of 2-Methoxyphenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant activity of various 2-methoxyphenol (guaiacol) derivatives. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand the structure-activity relationships that govern the antioxidant potential of this important class of phenolic compounds. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for assessing antioxidant efficacy.

The Double-Edged Sword of Oxidative Stress and the Protective Role of Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. ROS, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial cellular macromolecules like DNA, proteins, and lipids.

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Phenolic compounds, in particular, are a major group of antioxidants that act as free radical scavengers. Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.

2-Methoxyphenol and its derivatives are of significant interest due to their presence in natural products and their potent antioxidant properties. The strategic placement of the methoxy group ortho to the hydroxyl group influences the electronic properties of the phenol, modulating its antioxidant capacity.

Structure-Activity Relationship: How Chemical Modifications Influence Antioxidant Potency

The antioxidant activity of 2-methoxyphenol derivatives is not uniform; it is intricately linked to the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more effective antioxidant agents.

The Role of the Methoxyphenol Moiety

The core 2-methoxyphenol structure is fundamental to the antioxidant activity. The methoxy group (-OCH₃) at the ortho position relative to the hydroxyl group (-OH) plays a crucial role. It donates electron density to the aromatic ring through the resonance effect, which stabilizes the phenoxyl radical formed after hydrogen donation. This stabilization makes the parent phenol more willing to part with its hydrogen atom, thus enhancing its radical scavenging ability.

Impact of Additional Substituents

The introduction of other functional groups onto the 2-methoxyphenol scaffold can either enhance or diminish its antioxidant activity.

  • Alkyl Groups: The presence of alkyl groups, particularly at the para position relative to the hydroxyl group, can increase the antioxidant activity. This is often attributed to the electron-donating inductive effect of alkyl groups, which further stabilizes the phenoxyl radical. For instance, 4-alkyl-2-methoxyphenols generally exhibit greater antioxidant potential than guaiacol itself.

  • Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO₂) or carboxyl (-COOH) groups, tends to decrease antioxidant activity. These groups pull electron density away from the aromatic ring, destabilizing the phenoxyl radical and making hydrogen donation less favorable.

  • Additional Hydroxyl or Methoxy Groups: The addition of more hydroxyl or methoxy groups can have a complex effect. For example, in some contexts, an additional hydroxyl group can increase the potential for hydrogen donation and radical scavenging. However, the overall activity will depend on the relative positions of all functional groups.

The following diagram illustrates the general principle of hydrogen atom transfer from a 2-methoxyphenol derivative to a free radical (R•).

Antioxidant Mechanism cluster_reactants Reactants cluster_products Products Phenol 2-Methoxyphenol Derivative R'-Ar-OH Phenoxyl Stabilized Phenoxyl Radical R'-Ar-O• Phenol:f1->Phenoxyl:f1 H• donation Radical Free Radical R• Neutralized Neutralized Molecule RH Radical:f1->Neutralized:f1 H• acceptance

Caption: Hydrogen atom transfer mechanism of a 2-methoxyphenol antioxidant.

Comparative Antioxidant Activity: Experimental Evidence

A variety of in vitro assays are employed to quantify and compare the antioxidant activity of different compounds. Below is a summary of comparative data for selected 2-methoxyphenol derivatives from various studies. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The results are often expressed as IC₅₀ (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

CompoundDerivativeDPPH IC₅₀ (µM)ABTS TEACReference
1 2-Methoxyphenol (Guaiacol)150 ± 121.8 ± 0.1
2 4-Methyl-2-methoxyphenol85 ± 72.5 ± 0.2
3 4-Ethyl-2-methoxyphenol78 ± 62.7 ± 0.2
4 4-Propyl-2-methoxyphenol65 ± 53.1 ± 0.3
5 Eugenol (4-Allyl-2-methoxyphenol)50 ± 43.5 ± 0.3
6 Vanillin (4-Hydroxy-3-methoxybenzaldehyde)250 ± 201.2 ± 0.1
7 Apocynin (4-Hydroxy-3-methoxyacetophenone)210 ± 181.4 ± 0.1
8 Ferulic acid (4-Hydroxy-3-methoxycinnamic acid)45 ± 43.8 ± 0.4

Data are representative and may vary slightly between different experimental setups.

From the table, a clear trend emerges: the introduction of an alkyl or an allyl group at the 4-position significantly enhances the antioxidant activity compared to the parent compound, guaiacol. This is evident from the lower IC₅₀ values and higher TEAC values. Conversely, derivatives with electron-withdrawing groups, such as the aldehyde in vanillin or the acetyl group in apocynin, exhibit considerably lower antioxidant activity. Ferulic acid, with its extended conjugation provided by the cinnamic acid moiety, demonstrates potent antioxidant capacity.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the commonly used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (2-methoxyphenol derivatives)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the standard (Trolox) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds or the standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the test compound solution (to account for any absorbance of the compound itself).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds & Trolox Prep_Samples->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot Determine_IC50 Determine IC₅₀ Value Plot->Determine_IC50

A Comparative Guide to the Purity Analysis of Synthesized 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a foundational requirement for reliable downstream applications. 2-Methoxy-5-(2-nitrovinyl)phenol, a substituted nitrostyrene, represents a class of molecules with significant potential in medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for more complex bioactive molecules necessitates a rigorous analytical framework to ensure its chemical integrity.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond mere procedural descriptions, this document elucidates the rationale behind methodological choices, empowering you to design and execute a self-validating system for purity analysis that aligns with the highest standards of scientific integrity.

The Synthetic Landscape: Anticipating Potential Impurities

The most common synthetic route to β-nitrostyrenes, including our target compound, is the Henry reaction (or nitroaldol reaction).[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 2-methoxy-5-formylphenol) with a nitroalkane (nitromethane). The resulting β-nitro alcohol intermediate is typically dehydrated in situ or in a subsequent step to yield the final this compound.

Understanding this pathway is critical as it informs the potential impurity profile. A robust purity analysis method must be capable of separating and detecting:

  • Unreacted Starting Materials: 2-methoxy-5-formylphenol and nitromethane.

  • The Nitroaldol Intermediate: The β-nitro alcohol precursor if dehydration is incomplete.

  • Positional Isomers: Depending on the starting materials, other isomers could potentially form.

  • By-products: Products from side reactions, such as self-condensation of the aldehyde or other base-catalyzed processes.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., methanol, ethanol, acetic acid).

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific information required, the nature of the analyte, and the anticipated impurities. For this compound, a multi-technique approach is often the most comprehensive.

Technique Principle Primary Application for Purity Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase, with detection by UV absorbance.Quantification of the main component and non-volatile organic impurities (e.g., starting materials, isomers, by-products).High resolution for complex mixtures, excellent quantitative accuracy and precision, widely available, robust.Not suitable for volatile impurities (e.g., residual solvents), requires a chromophore for detection.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Identification and quantification of residual solvents and other volatile impurities. Can also analyze the main component if thermally stable.Excellent for volatile analysis, high sensitivity, provides structural information from mass spectra for impurity identification.Not suitable for non-volatile or thermally labile compounds. The phenolic group may require derivatization for optimal performance.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei, allowing for concentration/purity determination against a certified internal standard.Provides an absolute purity value ("mass % purity") without the need for reference standards of each impurity. Confirms the structure of the main component.Absolute quantification, structurally informative, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for peak overlap in complex mixtures.

Experimental Protocols and Methodologies

The following protocols are provided as robust starting points for method development and must be validated for your specific application in accordance with guidelines such as ICH Q2(R1).[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for purity assessment of non-volatile organics. A reversed-phase method is ideal for separating this compound from its less polar and more polar potential impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (HPLC grade) and Water (HPLC grade) with an acid modifier. A good starting point is a 50:50 (v/v) mixture of water (containing 0.1% phosphoric acid or formic acid) and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Based on the UV spectrum of the analyte. Nitrostyrene derivatives typically have strong absorbance around 310-320 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume (e.g., 10.0 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a ~1 mg/mL solution.

    • Sample Solution: Prepare the synthesized batch at the same concentration as the standard solution.

    • Analysis: Inject the standard and sample solutions. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the detection of residual solvents and volatile impurities that are not detectable by HPLC.

Experimental Protocol: GC-MS

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low- to mid-polarity column such as a 5% phenyl-polysiloxane (e.g., DB-5, Rxi-5Sil MS), 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[8][9]

  • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes (for solvent elution).

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5-10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

  • Sample Preparation: Dissolve a known amount of the synthesized material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.

Quantitative NMR (qNMR)

qNMR provides a powerful, orthogonal method for determining absolute purity.[10][11][12] It relies on comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A high-purity (>99.9%) compound with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized this compound into an NMR tube. Record the exact weight (m_analyte).

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same NMR tube. Record the exact weight (m_IS).

    • Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated peak to ensure full relaxation, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the smallest integral).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).

    • Calculate the purity (P_analyte) using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the internal standard (usually ~100%)

Workflow and Validation: A Self-Validating System

A robust purity analysis workflow ensures comprehensive characterization and builds confidence in the quality of the synthesized material. The following workflow illustrates a logical progression of analysis.

Caption: Recommended analytical workflow for comprehensive purity determination.

Trustworthiness Through Validation (ICH Q2(R1))

Every protocol described must be a self-validating system. Adherence to the principles outlined in the ICH Q2(R1) Guideline on Validation of Analytical Procedures is the cornerstone of generating trustworthy and reliable data.[5][6][13] For a purity method, the following validation characteristics are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking with a known amount of analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis: Alternative Compounds in Drug Discovery

This compound belongs to the broader class of β-nitrostyrene derivatives. These compounds are recognized as valuable pharmacophores in drug design due to their diverse biological activities.[2] The electron-withdrawing nitro group makes the vinyl bond susceptible to Michael addition, a common interaction with biological nucleophiles like cysteine residues in enzymes.

Compound Structural Difference from Target Reported/Potential Biological Activity Relevance in Comparison
2-Methoxy-4-(2-nitrovinyl)phenol Positional isomer (nitrovinyl group at position 4).Similar potential for antimicrobial and other activities due to the core nitrostyrene scaffold.[14]Demonstrates the importance of analytical techniques that can distinguish between closely related positional isomers.
Substituted β-Nitrostyrenes (general) Varying substituents on the aromatic ring.Broad range of activities including antimicrobial, antifungal, anticancer, and anti-inflammatory.[1][2]Highlights the modularity of the nitrostyrene scaffold for tuning biological activity, reinforcing the need for pure starting materials for structure-activity relationship (SAR) studies.
Chalcones Carbonyl group in place of the nitro group on the vinyl bridge.Also exhibit a wide range of biological activities (e.g., anti-inflammatory, anticancer). Can be synthesized from nitrostyrenes.[15]Represents a common synthetic transformation of the target compound, underscoring its role as a versatile intermediate.

Conclusion

The purity analysis of synthesized this compound is not a one-size-fits-all process. A comprehensive and trustworthy assessment relies on an intelligent application of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantifying the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying residual solvents and other volatile contaminants. Finally, qNMR offers a powerful, independent method for determining absolute purity and confirming the compound's identity. By integrating these techniques within a workflow validated to ICH Q2(R1) standards, researchers and drug development professionals can ensure the quality and integrity of this valuable synthetic intermediate, thereby building a solid foundation for successful research and development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: https://emerypharma.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: https://www.eca-academy.org/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: https://www.ich.org/page/quality-guidelines
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: https://starodub.
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  • Slideshare. ICH Q2 Analytical Method Validation. Available from: https://www.slideshare.
  • SIELC Technologies. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. Available from: https://sielc.com/separation-of-3-nitrostyrene-on-newcrom-r1-hplc-column/
  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Available from: https://pharmacognosy.uic.
  • Semantic Scholar. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available from: https://www.semanticscholar.org/paper/Quantitative-NMR-(qNMR)-for-pharmaceutical-The-work-Simmler-Napolitano/d41c88825c317665792d4761001550c0587a80b7
  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem. 2021 Jan;59(1):7-15. Available from: https://pubmed.ncbi.nlm.nih.gov/32910504/
  • MDPI. Denitrative Cross-Couplings of Nitrostyrenes. Molecules. 2021;26(21):6687. Available from: https://www.mdpi.com/1420-3049/26/21/6687
  • PubMed Central. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Sci Rep. 2023;13:4800. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10038163/
  • PubMed Central. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. 2018;23(12):3119. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321019/
  • MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Pharmaceuticals (Basel). 2022;15(11):1344. Available from: https://www.mdpi.com/1424-8247/15/11/1344
  • Sciencemadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Published September 10, 2017. Available from: https://www.sciencemadness.org/whisper/viewthread.php?tid=71015
  • PubMed Central. Asymmetric catalysis in direct nitromethane-free Henry reactions. Org Biomol Chem. 2020;18(3):407-428. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6959247/
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Spectroscopic comparison of 2-Methoxy-5-(2-nitrovinyl)phenol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the transformation of readily available starting materials into more complex molecules with potential biological activity is a cornerstone of drug discovery and development. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-5-(2-nitrovinyl)phenol, a derivative of vanillin, and its precursors: vanillin and nitromethane. By examining the changes in Fourier-Transform Infrared (FT-IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectra, we can meticulously track the chemical conversion and confirm the structure of the final product. This guide is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for structural elucidation and reaction monitoring.

The Synthetic Pathway: A Henry Condensation

The synthesis of this compound from vanillin and nitromethane is a classic example of a Henry condensation, also known as a nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, the aldehyde group of vanillin reacts with the acidic proton of nitromethane. The subsequent dehydration of the intermediate nitroaldol yields the final product, a conjugated nitroalkene.

Synthesis_Pathway Vanillin Vanillin Intermediate Nitroaldol Intermediate Vanillin->Intermediate + Nitromethane (Base catalyst) Nitromethane Nitromethane Nitromethane->Intermediate Product This compound Intermediate->Product - H2O (Dehydration)

Caption: Synthetic route from vanillin and nitromethane to this compound.

Spectroscopic Comparison: Unveiling the Transformation

The structural changes from the precursors to the product are clearly reflected in their respective spectra. The following sections provide a detailed comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The key transformations to observe are the disappearance of the aldehyde C-H and C=O stretches from vanillin and the appearance of C=C and N-O stretches in the product.

Functional Group Vanillin (Precursor) Nitromethane (Precursor) This compound (Product)
O-H Stretch (Phenolic) ~3200-3400 cm⁻¹ (broad)-~3200-3400 cm⁻¹ (broad)
C-H Stretch (Aldehyde) ~2850 and ~2750 cm⁻¹-Absent
C=O Stretch (Aldehyde) ~1665 cm⁻¹-Absent
C=C Stretch (Aromatic) ~1580-1600 cm⁻¹-~1580-1600 cm⁻¹
C=C Stretch (Vinylic) --~1620 cm⁻¹
N-O Stretch (Nitro) -~1550 cm⁻¹ (asymmetric) ~1375 cm⁻¹ (symmetric)~1510 cm⁻¹ (asymmetric) ~1340 cm⁻¹ (symmetric)
C-O Stretch (Methoxy) ~1270 cm⁻¹ and ~1150 cm⁻¹-~1270 cm⁻¹ and ~1150 cm⁻¹

The FT-IR spectrum of vanillin prominently displays a strong absorption around 1665 cm⁻¹ corresponding to the aldehyde carbonyl group, and two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehyde C-H stretch.[1] In the product, these characteristic aldehyde peaks are absent. Instead, a new peak appears around 1620 cm⁻¹, indicative of the newly formed carbon-carbon double bond of the nitrovinyl group.[2] The strong asymmetric and symmetric stretching vibrations of the nitro group in the product are observed around 1510 cm⁻¹ and 1340 cm⁻¹, respectively, shifted from their positions in nitromethane due to conjugation with the vinyl group and the aromatic ring.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The most significant changes occur in the downfield region of the spectrum.

Proton Type Vanillin (Precursor) Nitromethane (Precursor) This compound (Product)
Phenolic (-OH) ~5.0-6.0 ppm (singlet, broad)-~5.0-6.0 ppm (singlet, broad)
Aldehyde (-CHO) ~9.8 ppm (singlet)-Absent
Aromatic (Ar-H) ~6.9-7.4 ppm (multiplet)-~6.8-7.2 ppm (multiplet)
Methoxy (-OCH₃) ~3.9 ppm (singlet)-~3.9 ppm (singlet)
Methyl (-CH₃) -~4.3 ppm (singlet)[3]Absent
Vinylic (=CH-Ar) --~7.5-7.7 ppm (doublet)[4]
Vinylic (=CH-NO₂) --~7.9-8.1 ppm (doublet)[4]

The most telling change in the ¹H NMR spectrum is the disappearance of the sharp singlet at approximately 9.8 ppm, which is characteristic of the aldehydic proton in vanillin.[5] Concurrently, the singlet for the methyl protons of nitromethane at around 4.3 ppm is also absent in the product spectrum.[3][6] In their place, two new doublets appear in the downfield region, typically between 7.5 and 8.1 ppm, corresponding to the two vinylic protons of the nitrovinyl group.[4] The coupling between these two protons results in the doublet splitting pattern. The signals for the aromatic protons, methoxy protons, and the phenolic hydroxyl proton remain relatively unchanged in their chemical shifts.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Carbon Type Vanillin (Precursor) Nitromethane (Precursor) This compound (Product)
Aldehyde (C=O) ~191 ppm-Absent
Aromatic (C-O) ~151, ~147 ppm-~150, ~148 ppm
Aromatic (C-H) ~127, ~114, ~109 ppm-~125, ~116, ~110 ppm
Aromatic (C-C) ~130 ppm-~128 ppm
Methoxy (-OCH₃) ~56 ppm-~56 ppm
Methyl (-CH₃) -~63 ppmAbsent
Vinylic (=CH-Ar) --~139 ppm
Vinylic (=CH-NO₂) --~135 ppm

The ¹³C NMR spectrum of the product confirms the transformation with the disappearance of the aldehyde carbonyl carbon signal from vanillin, which is typically found far downfield around 191 ppm. The methyl carbon signal of nitromethane at approximately 63 ppm is also absent.[7] The product spectrum shows two new signals in the vinylic region, around 139 ppm and 135 ppm, corresponding to the two sp² hybridized carbons of the nitrovinyl group.[4] The chemical shifts of the aromatic and methoxy carbons are only slightly affected by the modification of the side chain.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the Henry condensation of vanillin and nitromethane.[8]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve vanillin in methanol B Add nitromethane A->B C Add n-butylamine (catalyst) B->C D Stir at room temperature (1-2 hours) C->D E Formation of a solid red mass D->E F Break up the solid mass E->F G Add methanol and vacuum filter F->G H Wash with 0.1 M HCl G->H I Recrystallize from hot methanol H->I J Wash with cold 0.1 M HCl and water I->J K Air dry the final product J->K

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Vanillin

  • Nitromethane

  • Methanol

  • n-Butylamine

  • 0.1 M Hydrochloric acid

  • Distilled water

Procedure:

  • In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

  • To this solution, add 3.4 mL of nitromethane and swirl to mix.

  • Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to red.

  • Cap the flask and allow the reaction to stir at room temperature for 1-2 hours, during which a solid red mass will form.

  • Break up the solid mass and add 5 mL of methanol.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with approximately 100 mL of 0.1 M HCl, which will cause the color to change from red to bright yellow.

  • Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 0.1 M HCl, followed by a wash with cold distilled water.

  • Allow the final product, bright yellow crystals of this compound, to air dry.

Conclusion

The spectroscopic comparison of this compound with its precursors, vanillin and nitromethane, provides a clear and definitive confirmation of the success of the Henry condensation reaction. The characteristic signals of the aldehyde group in vanillin and the methyl group in nitromethane are replaced by the distinct spectroscopic signatures of the nitrovinyl group in the product. This detailed analysis serves as a valuable resource for researchers in synthetic chemistry and drug development, demonstrating the power of spectroscopic methods in tracking chemical transformations and elucidating molecular structures.

References

  • PubChem. Vanillin.
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  • Ferreira, A. M. da C., et al. (2019). Electronic State Spectroscopy of Nitromethane and Nitroethane. The Journal of Physical Chemistry A, 123(46), 10013–10023. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(2-nitrovinyl)phenol Derivatives as Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents remains a paramount challenge. Among the myriad of molecular targets, the proteasome has emerged as a crucial player in cellular homeostasis, making it an attractive target for anticancer therapies.[1] This guide delves into the structure-activity relationship (SAR) of 2-Methoxy-5-(2-nitrovinyl)phenol derivatives, a class of compounds showing promise as proteasome inhibitors. By synthesizing findings from studies on structurally related aryl-2-nitrovinyl derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural motifs that govern their biological activity.

The Proteasome: A Validated Target in Oncology

The 26S proteasome is a sophisticated intracellular machine responsible for the degradation of a majority of cellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its proteolytic activity is primarily attributed to the 20S core particle, which harbors three distinct catalytic sites: chymotrypsin-like (ChT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[2] Notably, tumor cells exhibit heightened sensitivity to proteasome inhibition compared to their normal counterparts, a vulnerability that has been successfully exploited in the clinical setting with drugs like bortezomib.[1]

The α,β-unsaturated nitroalkene moiety present in this compound derivatives positions them as Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as the N-terminal threonine of the proteasome's active sites.[2][3] This irreversible inhibition disrupts proteasome function, leading to the accumulation of misfolded proteins and ultimately, cell death.

Deciphering the Structure-Activity Relationship

While direct and extensive SAR studies on a wide range of this compound derivatives are not abundant in the public domain, valuable insights can be gleaned from research on analogous substituted aryl-2-nitrovinyl compounds. A key study on the design, synthesis, and evaluation of such derivatives as proteasome inhibitors provides a foundational understanding of the structural features that enhance their cytotoxic and proteasome inhibitory effects.[1][2][3]

Key Structural Insights:
  • The α-Carbon Substitution: The nature of the substituent on the α-carbon of the nitrovinyl group significantly impacts activity. Derivatives bearing a hydroxylmethyl group (-CH₂OH) at this position have demonstrated superior chymotrypsin-like (ChT-L) inhibitory effects and lower IC₅₀ values for both proteasome inhibition and antiproliferative activity.[1] This suggests that the hydroxylmethyl group may engage in favorable interactions within the enzyme's active site.

  • Aromatic Ring Substitution: The electronic and steric properties of substituents on the phenyl ring play a crucial role. A methoxy group (-OCH₃) at the para position of the phenyl ring has been shown to increase inhibitory potency.[2][3] This electron-donating group can influence the reactivity of the Michael acceptor and potentially enhance binding affinity.

  • The Nitro Group: The electron-withdrawing nature of the nitro group is essential for the Michael acceptor reactivity of the vinyl system.

Based on these findings, we can infer the following SAR for derivatives of this compound:

SAR_inferences

Comparative Biological Activity

The following table summarizes the reported biological activities of a key substituted aryl-2-nitrovinyl derivative, providing a benchmark for the potential efficacy of novel this compound analogs.

CompoundTargetCell LineIC₅₀ (µM)Reference
2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol (Compound 2d) Proteasome (ChT-L)MCF-70.71[1][3]
Proteasome (ChT-L)PC-317.79[1][3]
CytotoxicityMCF-7< 25[1]
CytotoxicityPC-3< 80[1]

Note: MCF-7 is a human breast adenocarcinoma cell line, and PC-3 is a human prostate cancer cell line.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed, step-by-step methodology for the synthesis and biological evaluation of aryl-2-nitrovinyl derivatives, adapted from established protocols.[2]

Synthesis of Substituted Aryl-2-Nitrovinyl Derivatives

This protocol outlines a general two-step synthesis for derivatives bearing a hydroxylmethyl group at the α-carbon.

Step 1: Synthesis of para-Substituted Nitrostyrenes (General Procedure)

  • Dissolve the appropriately substituted benzaldehyde in methanol.

  • Add nitromethane to the solution.

  • Cool the mixture to below 15°C in an ice bath.

  • Slowly add a solution of sodium hydroxide while maintaining the temperature.

  • Stir the reaction mixture at room temperature for the time specified in the referenced literature.

  • Pour the mixture into a beaker containing crushed ice and hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified nitrostyrene derivative.

Step 2: Synthesis of 2-Nitro-3-arylprop-2-en-1-ols (General Procedure)

  • To a solution of the nitrostyrene derivative in a suitable solvent, add imidazole and anthranilic acid.

  • Add an aqueous solution of formaldehyde.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthesis_Workflow

In Vitro Proteasome Inhibition Assay

This assay measures the chymotrypsin-like (ChT-L) activity of the 20S proteasome in the presence of the test compounds.

  • Culture cancer cell lines (e.g., MCF-7, PC-3) under standard conditions.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add the cell lysate, a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for ChT-L activity), and varying concentrations of the test compound or a known inhibitor (e.g., bortezomib) as a positive control.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a microplate reader.

  • Calculate the percentage of proteasome inhibition for each compound concentration relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives, inferred from studies on analogous compounds, underscores the critical role of specific substitutions in modulating their proteasome inhibitory and cytotoxic activities. The presence of a hydroxylmethyl group on the α-carbon of the nitrovinyl moiety and a methoxy group on the phenyl ring appear to be key determinants for enhanced potency.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to further refine the SAR. This should include exploring a wider range of substituents on both the aromatic ring and the α-carbon to optimize activity and selectivity. Moreover, investigating the effects of these compounds on other proteasome subunits and their downstream cellular consequences will provide a more complete picture of their mechanism of action. Such studies will be instrumental in advancing this promising class of compounds towards the development of novel anticancer therapeutics.

References

  • Faghih Akhlaghi, M., Daeihamed, M., Ayatollahi, S. A., Kobarfard, F., & Ata, A. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906–916. [Link]
  • Faghih Akhlaghi, M., Daeihamed, M., Ayatollahi, S. A., Kobarfard, F., & Ata, A. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PubMed, 17(3), 906–916. [Link]
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  • PubMed. (2021). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of synthetic methodologies for 2-Methoxy-5-(2-nitrovinyl)phenol, a valuable synthetic intermediate. We present detailed protocols for both a conventional base-catalyzed Henry-Knoevenagel condensation and a modern microwave-assisted approach, offering a critical evaluation of their respective efficiencies and outcomes. The cornerstone of this guide is a rigorous, multi-platform spectral validation workflow, establishing a self-validating system for researchers to confirm product identity and purity with high confidence. By integrating expert insights into the causality behind experimental choices with empirical data, this document serves as an authoritative resource for chemists, researchers, and drug development professionals aiming to synthesize and unequivocally characterize this target molecule.

Introduction: Structure, Isomerism, and Synthetic Importance

This compound is a nitrostyrene derivative with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] Its structure features a phenol ring substituted with a methoxy group at the C2 position and a trans-2-nitrovinyl group at the C5 position. It is crucial to distinguish this compound from its more commonly cited isomer, 2-methoxy-4-(2-nitrovinyl)phenol[3], which is synthesized from vanillin. The title compound, in contrast, is synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) .

Nitrostyrenes are highly versatile building blocks in organic synthesis.[4][5] The electron-withdrawing nature of the nitro group activates the vinyl double bond, making it susceptible to a wide array of chemical transformations, including Michael additions, cycloadditions, and reductions to yield valuable β-amino alcohols.[6] Accurate synthesis and validation are therefore paramount for its use in subsequent multi-step synthetic campaigns. This guide focuses on the primary synthetic route—the Henry reaction—and compares a traditional thermal method with a rapid microwave-assisted protocol.[5][7]

Comparative Synthesis Methodologies

The most direct and widely employed method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane, which subsequently dehydrates to form the nitroalkene.[6][8][9]

Method A: Conventional Synthesis via Ammonium Acetate Catalysis

This classic "heat-and-stir" approach utilizes ammonium acetate as a mild base catalyst, with nitromethane serving as both reactant and solvent. The use of ammonium acetate in an acidic co-solvent like acetic acid is a well-established method that effectively promotes the condensation while minimizing potential side reactions like polymerization that can occur with stronger bases.[8]

Experimental Protocol: Conventional Synthesis

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (3-hydroxy-4-methoxybenzaldehyde) (5.0 g, 32.9 mmol) and ammonium acetate (1.2 g, 15.6 mmol).

  • Reagent Addition: Add nitromethane (15 mL, 278 mmol), followed by glacial acetic acid (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and salts. Recrystallize the yellow solid from hot isopropanol or ethanol to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Conventional_Synthesis_Workflow start_end start_end process process output output condition condition A Start: Isovanillin, Ammonium Acetate B Add Nitromethane & Acetic Acid A->B Reagents C Reflux at 110°C for 4-6 hours B->C Heat D TLC Monitoring C->D Check Progress D->C Incomplete E Cool to RT & Pour into Ice Water D->E Complete F Vacuum Filtration E->F Precipitation G Recrystallize from Isopropanol F->G Crude Product H Final Product: This compound G->H Purification Microwave_Synthesis_Workflow start_end start_end process process output output condition condition A Start: Isovanillin, Ammonium Acetate, Nitromethane in Vial B Microwave Irradiation 140°C for 10 min A->B Seal & Irradiate C Cool to RT B->C Reaction Complete D Rotary Evaporation (remove excess MeNO₂) C->D Concentrate E Liquid-Liquid Extraction (Et₂O/Water) D->E Workup F Recrystallize from Isopropanol E->F Purification G Final Product: This compound F->G Isolate

Caption: Workflow for microwave-assisted synthesis of this compound.

Performance Comparison

The choice between conventional and microwave-assisted synthesis depends on available equipment, desired throughput, and energy considerations. The following table provides an objective comparison based on typical experimental outcomes.

ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted (MAOS)Rationale & Justification
Reaction Time 4 - 6 hours10 minutesMAOS provides rapid, direct energy transfer to the polar reactants, dramatically accelerating the reaction rate. [5]
Typical Yield 65 - 80%75 - 90%The shorter reaction time in MAOS often reduces the formation of degradation byproducts, leading to higher isolated yields.
Energy Efficiency LowHighConventional heating requires prolonged heating of a large thermal mass (oil bath), whereas microwaves target the reactants directly.
Process Control ModerateHighMicrowave reactors offer precise control over temperature and pressure, enhancing reproducibility.
Scalability High (easily scaled in large glassware)Moderate (limited by vial/cavity size)Conventional methods are generally easier to scale up for bulk production without specialized equipment.
Green Chemistry FairGoodMAOS significantly reduces energy consumption and reaction time, aligning better with green chemistry principles.

Comprehensive Spectral Validation

Unequivocal structural confirmation is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Validation_Workflow cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry mol mol tech tech data data confirm confirm molecule This compound H_NMR ¹H NMR molecule->H_NMR C_NMR ¹³C NMR molecule->C_NMR IR FT-IR molecule->IR MS MS (EI/ESI) molecule->MS H_DATA Shifts, Multiplicity, J-coupling H_NMR->H_DATA C_DATA 9 Unique Carbon Signals C_NMR->C_DATA CONFIRMATION Structure Confirmed H_DATA->CONFIRMATION Confirms H framework & stereochemistry C_DATA->CONFIRMATION Confirms carbon backbone IR_DATA O-H, C=C, C-O, NO₂ stretches IR->IR_DATA IR_DATA->CONFIRMATION Confirms functional groups MS_DATA Molecular Ion Peak (m/z = 195) MS->MS_DATA MS_DATA->CONFIRMATION Confirms molecular formula

Caption: A multi-technique workflow for the spectral validation of the target compound.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen framework of the molecule. The spectrum is typically recorded in DMSO-d₆ or CDCl₃. The large coupling constant (~16 Hz) between the vinylic protons is definitive proof of the trans (E) configuration, which is the thermodynamically favored product of the elimination step.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenolic OH~9.5 - 10.5broad singlet-Chemical shift is concentration and solvent dependent.
Vinylic H (β to NO₂)8.0 - 8.2doublet~16.0Downfield shift due to deshielding by the nitro group.
Vinylic H (α to NO₂)7.6 - 7.8doublet~16.0Confirms trans stereochemistry with its coupled partner.
Aromatic H6.8 - 7.4multiplet-Three distinct signals expected for the aromatic protons.
Methoxy (-OCH₃)~3.9singlet-Characteristic sharp singlet for the three equivalent protons.
¹³C NMR Spectroscopy

Carbon NMR confirms the presence of all nine unique carbon atoms in the molecule and provides insight into their chemical environment.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (from precursor)AbsentConfirms complete reaction of the starting aldehyde.
Vinylic Carbons135 - 145Two distinct signals for the C=C double bond.
Aromatic C-O/C-N140 - 155Signals for C1, C2, and C5 attached to heteroatoms.
Aromatic C-H110 - 130Three distinct signals for the aromatic C-H carbons.
Aromatic Quaternary C120 - 130Signal for the aromatic carbon without a proton (C4).
Methoxy (-OCH₃)~56Characteristic upfield signal for the methoxy carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The strong asymmetric and symmetric stretches of the nitro group are particularly diagnostic.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic & Vinylic C-H
1580 - 1620C=C stretchAromatic & Vinylic C=C
1500 - 1550 (strong) N-O asymmetric stretch Nitro (-NO₂) group
1330 - 1370 (strong) N-O symmetric stretch Nitro (-NO₂) group
1200 - 1280C-O stretchAryl ether (-OCH₃)
960 - 980=C-H bend (out-of-plane)trans-disubstituted alkene
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a high-resolution mass spectrometer (HRMS) provides the exact mass, which validates the molecular formula.

Analysis TypeExpected ResultConfirmation
Low-Resolution MS (EI/ESI) Molecular Ion [M]⁺ or [M+H]⁺ at m/z ≈ 195Confirms the molecular weight.
High-Resolution MS (HRMS) Exact mass of 195.0532Confirms molecular formula C₉H₉NO₄. [1]
Fragmentation Pattern Loss of NO₂ (m/z 149), loss of OCH₃ (m/z 164)Provides structural information consistent with the target molecule.

Conclusion

The synthesis of this compound can be achieved efficiently through the Henry-Knoevenagel condensation of isovanillin and nitromethane. While the conventional heating method is robust and scalable, the microwave-assisted protocol offers significant advantages in terms of reaction speed, yield, and energy efficiency, making it the superior choice for rapid, lab-scale synthesis.

Regardless of the synthetic method employed, rigorous validation of the final product is non-negotiable. The integrated spectral analysis workflow detailed in this guide—combining ¹H NMR for stereochemistry, ¹³C NMR for the carbon framework, IR for functional group identity, and MS for molecular formula verification—provides a definitive and trustworthy system for confirming the structure and purity of this compound. Adherence to this validation protocol ensures that researchers can proceed with confidence in their downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 672279, this compound. PubChem. Retrieved from [Link] [1]4. de la Cruz, J. N., et al. (2000). A convenient, inexpensive and efficient 'one-pot' process is described for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions. Tetrahedron Letters, 41(1), 1-4.
  • Royal Society of Chemistry. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link] [5]6. Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134.

Sources

Verifying the Structure of 2-Methoxy-5-(2-nitrovinyl)phenol: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification of 2-Methoxy-5-(2-nitrovinyl)phenol. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, ensuring a self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity

This compound, with the molecular formula C9H9NO4, is a compound of interest due to its potential applications stemming from its substituted phenol and nitrovinyl functionalities.[1] Accurate structural determination is paramount, as even minor isomeric impurities can drastically alter a compound's biological activity and physical properties. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of the molecular architecture through the analysis of nuclear spin behavior in a magnetic field.

Foundational Principles: A Glimpse into 1H and 13C NMR

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes transitions between these levels, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity is what allows us to differentiate between chemically non-equivalent atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). Protons in different chemical environments will resonate at different frequencies, reported as chemical shifts (δ) in parts per million (ppm).[2]

¹³C NMR Spectroscopy offers a direct view of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and provides a direct count of the number of non-equivalent carbons.[2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR experiment begins with meticulous sample preparation. The following protocol is designed to yield high-quality spectra suitable for unambiguous structural verification.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with signals from the solvent itself.[3][4][5][6] Deuterated chloroform (CDCl₃) is a common and effective choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.[7][8] For this compound, its polarity suggests that deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ could also be suitable alternatives if solubility in CDCl₃ is limited.[4] It is always advisable to first test solubility in the non-deuterated version of the solvent to conserve the more expensive deuterated counterpart.[4]

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[9] For the less sensitive ¹³C NMR experiments, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter.[9][10][11] The sample solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][11]

  • Final Volume: The solution height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.[5][9][11]

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis of this compound:

  • ¹H NMR: Provides foundational information on proton environments.

  • ¹³C{¹H} NMR (Proton Decoupled): Reveals the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[12][13][14][15][16]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[17][18][19]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[17][18][19]

Data Interpretation and Structural Verification

The expected NMR data for this compound is presented below, followed by a detailed analysis that integrates the information from all the proposed experiments to build a cohesive structural picture.

Expected ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~ 9.0 - 10.0s1HPhenolic -OH
2~ 7.5 - 8.0d1HVinyl H (β to NO₂)
3~ 7.0 - 7.5d1HVinyl H (α to NO₂)
4~ 6.8 - 7.2m3HAromatic H
5~ 3.9s3HMethoxy -OCH₃

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.[20][21][22][23][24][25]

Expected ¹³C NMR and DEPT-135 Data
Carbon¹³C Chemical Shift (δ, ppm) (Predicted)DEPT-135Assignment
1~ 150 - 160No SignalC-OH
2~ 145 - 155No SignalC-OCH₃
3~ 110 - 125PositiveAromatic CH
4~ 115 - 130PositiveAromatic CH
5~ 120 - 135No SignalC-C=C
6~ 105 - 120PositiveAromatic CH
7~ 135 - 145PositiveVinyl CH (β to NO₂)
8~ 130 - 140PositiveVinyl CH (α to NO₂)
9~ 55 - 60PositiveMethoxy -OCH₃

Note: Quaternary carbons (C-OH, C-OCH₃, C-C=C) do not show a signal in DEPT-135 spectra.[14]

Comparative Analysis and Structural Confirmation

The true power of NMR in structure elucidation lies in the synergistic interpretation of multiple experiments.

Workflow for Structural Verification

Caption: Workflow for NMR-based structural verification.

  • ¹H and ¹³C NMR - The Initial Census: The ¹H NMR spectrum will provide the initial count of chemically distinct protons and their relative abundance. The proton-decoupled ¹³C NMR will give a direct count of the non-equivalent carbon atoms. For this compound, we expect to see signals for the phenolic, vinyl, aromatic, and methoxy protons in the ¹H spectrum, and nine distinct signals in the ¹³C spectrum.

  • DEPT-135 - Assigning Carbon Types: The DEPT-135 experiment is a crucial next step. It will distinguish between the different types of carbon atoms based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will show as negative peaks. Quaternary carbons will be absent. This allows for the confident assignment of the methoxy carbon (CH₃) and the various methine (CH) carbons of the aromatic ring and the vinyl group.[12][13][14][15][16]

  • COSY - Mapping Proton Networks: The COSY spectrum reveals which protons are coupled to each other, providing direct evidence of connectivity. We would expect to see a correlation between the two vinyl protons, indicating they are adjacent. Similarly, correlations between the aromatic protons will help to establish their relative positions on the benzene ring.

  • HSQC - Linking Protons to Carbons: The HSQC experiment is the linchpin that connects the proton and carbon frameworks. Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum by correlating them with their attached, and often more easily assigned, protons from the ¹H spectrum.

Putting It All Together: A Self-Validating System

By systematically analyzing the data from these experiments, a self-validating picture of the this compound structure emerges. For instance, the singlet at ~3.9 ppm in the ¹H NMR, integrating to three protons, is characteristic of a methoxy group. The HSQC spectrum should show a correlation between this proton signal and the carbon signal at ~55-60 ppm, confirming the C-H bond of the methoxy group. The DEPT-135 spectrum will show this carbon as a positive peak, consistent with a CH₃ group. The COSY spectrum will show no correlations for the methoxy protons, as they are not coupled to any other protons. This multi-faceted approach provides a high degree of confidence in the structural assignment.

Molecular Structure with Key NMR Correlations

Caption: Key COSY and HSQC correlations for this compound.

Conclusion: Beyond Confirmation to Confidence

This guide has outlined a comprehensive and logical workflow for the structural verification of this compound using a suite of NMR experiments. By moving from simple 1D acquisitions to more informative 2D correlation experiments, researchers can build a detailed and cross-validated model of the molecule. This approach not only confirms the expected structure but also instills a high level of confidence in the identity and purity of the synthesized compound, a critical requirement for advancing any research or development program.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
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  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
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  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • NMR Sample Preparation. (n.d.). Western University.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
  • What Are Common NMR Solvents?. (2025, August 24). YouTube.
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  • DEPT. (n.d.). Columbia University.
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  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. (n.d.). Unknown Source.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Proton magnetic resonance spectra of five ortho-substituted phenols. (n.d.). Unknown Source.
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  • Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts.
  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate.
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A Comparative Guide to Catalyst Performance in the Synthesis of Bio-derived Nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The Henry reaction, or nitroaldol reaction, is a classic and powerful carbon-carbon bond-forming method for the synthesis of β-nitroalcohols, which are valuable precursors to a wide range of functionalized molecules, including amino alcohols and nitroalkenes.[1][2] A prominent application of this reaction is the condensation of aromatic aldehydes with nitroalkanes to produce β-nitrostyrenes. These compounds are highly versatile intermediates in the pharmaceutical and fine chemical industries due to their rich reactivity.[3]

This guide focuses on the synthesis of a key bio-derived nitrostyrene, 4-hydroxy-3-methoxy-β-nitrostyrene, via the Henry condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane. It is important to distinguish this compound from its isomer, 2-methoxy-5-(2-nitrovinyl)phenol, which would be synthesized from isovanillin. Due to the prevalence of vanillin as a renewable feedstock, a wealth of experimental data is available for its conversion, allowing for a robust comparison of catalytic systems. The principles and catalytic mechanisms discussed herein are broadly applicable to the synthesis of other substituted nitrostyrenes.

We will provide an objective comparison of various catalysts, supported by experimental data, to assist researchers and process chemists in selecting the most effective system for their synthetic goals, balancing factors such as yield, reaction time, cost, and environmental impact.

Comparative Analysis of Catalytic Systems

The efficiency of the Henry condensation is critically dependent on the catalyst. The reaction is typically base-catalyzed, with the catalyst's primary role being the deprotonation of nitromethane to form a nucleophilic nitronate anion.[1] However, the choice of base, solvent, and reaction conditions can dramatically influence the yield and reaction rate. Below is a comparative summary of various catalytic systems.

Catalyst SystemCatalyst TypeReaction ConditionsTimeYield (%)Key Advantages & CausalityDisadvantages
Ethylenediamine Homogeneous (Amine)Ethanol, 15-20°C1 week92%High yield under mild temperature. The diamine structure provides efficient basic sites for nitronate formation.[4]Very long reaction time.
n-Butylamine Homogeneous (Amine)Methanol, Ambient Temp.1-2 hours54-63%Simple, rapid, and proceeds at room temperature. The primary amine effectively catalyzes the condensation and subsequent dehydration.[5]Modest yields compared to other systems.
Methylamine Homogeneous (Amine)Alcohol, 40-50°C~45 minHigh (not specified)Very short reaction time with mild heating. Methylamine is a small, unhindered base, facilitating rapid reaction.[4]Requires post-reaction neutralization with acid (e.g., GAA).[4]
Ammonium Acetate Homogeneous (Salt)Glacial Acetic Acid, Reflux2-6 hours30-82%Avoids polymer formation sometimes seen with strong bases; acetic acid acts as both solvent and co-catalyst.[6]Requires reflux conditions and stoichiometric catalyst amounts.
Ammonium Acetate Homogeneous (Salt)Nitromethane (solvent), Microwave5 minHigh (not specified)Extremely rapid synthesis due to efficient energy transfer by microwave irradiation, accelerating the reaction rate.[3]Requires specialized microwave reactor equipment.
KOH in Agar-Agar Gel Heterogeneous (GEBC)Acetonitrile/Ethanol, RTVariesExcellentThe gel-entrapped base catalyst (GEBC) is easily filtered off, simplifying workup and purification.[4]Preparation of the catalyst gel is an additional step.
Cu(I)/Cu(II) Complexes Homogeneous (Metal)Various Solvents, 0°C to RT24-72 hours>90%Enables asymmetric synthesis for chiral products; Lewis acidic metal activates the aldehyde.[7][8][9]Catalyst complexity and cost are higher; primarily for the nitroalcohol product.

Table 1: Performance Comparison of Catalysts for Vanillin-Nitromethane Condensation. This table summarizes experimental data from various sources, highlighting the trade-offs between different catalytic approaches.

Experimental Protocols & Methodologies

To provide a practical context, we present detailed protocols for two common and effective catalytic systems: a homogeneous amine catalyst (n-Butylamine) and a salt-based catalyst under microwave irradiation.

Protocol 1: n-Butylamine Catalyzed Synthesis at Ambient Temperature

This protocol is valued for its simplicity and mild conditions, making it suitable for introductory organic chemistry laboratories.[5]

Rationale: Methanol is chosen as the solvent due to its excellent ability to dissolve vanillin. n-Butylamine is a sufficiently strong base to generate the nitronate anion from nitromethane at room temperature, initiating the condensation. The subsequent dehydration to the nitrostyrene is also facilitated under these conditions. Acidification during workup protonates the phenoxide and any remaining base, causing the color change from red to yellow and aiding precipitation of the pure product.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol. Add 3.4 mL of nitromethane to the solution and swirl to mix.

  • Catalyst Addition: Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to a deep red color.

  • Reaction: Cap the flask and allow it to stand at ambient temperature for 1-2 hours. The mixture will solidify into a red mass.

  • Isolation: Break up the solid mass and add 5 mL of methanol. Isolate the solid via vacuum filtration on a Büchner funnel.

  • Washing: Wash the solid on the filter with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.[5]

  • Purification: The crude yellow solid can be further purified by recrystallization from hot methanol to yield fibrous, cotton-like yellow crystals.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Vanillin in Methanol B Add Nitromethane A->B C Add n-Butylamine (Catalyst) B->C D Stir at Room Temp (1-2 hours) C->D E Vacuum Filter Solid Mass D->E F Wash with 0.1 M HCl E->F G Recrystallize from Hot Methanol F->G

Workflow for n-Butylamine catalyzed synthesis.
Protocol 2: Ammonium Acetate Catalyzed Microwave-Assisted Synthesis

This method exemplifies a green chemistry approach, dramatically reducing reaction times through the use of microwave energy.[3]

Rationale: Ammonium acetate serves as the base catalyst. In this high-temperature, short-duration protocol, nitromethane itself is used as the solvent. Microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of both the condensation and the subsequent dehydration step, allowing the reaction to complete in minutes instead of hours or days.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a 2-5 mL microwave vial, combine 0.46 g of vanillin and 0.06 g of ammonium acetate.

  • Solvent Addition: Add 2.5 mL of nitromethane to the vial to dissolve the solids.

  • Microwave Reaction: Place the sealed vial in a microwave reactor and heat to 150°C for 5 minutes.

  • Monitoring: After cooling, the reaction progress can be checked by Thin Layer Chromatography (TLC).

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by recrystallization.

Mechanistic Insights: The Role of the Catalyst

The Henry reaction proceeds via a base-catalyzed nitroaldol addition followed by an elimination (dehydration) step to form the C=C double bond of the nitrostyrene.

Simplified mechanism of the Henry-Knoevenagel condensation.
  • Nitronate Formation: A base (B:), such as an amine, removes an acidic α-proton from nitromethane. This is the rate-determining step. The electron-withdrawing nature of the nitro group makes this proton sufficiently acidic (pKa ≈ 17 in DMSO).[1]

  • Nucleophilic Attack: The resulting resonance-stabilized nitronate anion acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of vanillin. This forms a tetrahedral β-nitro alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated to form a β-nitroalcohol (the "nitroaldol"). Under many reaction conditions, especially with heating or acid/base catalysis, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of the β-nitrostyrene product.[10]

The choice of catalyst directly impacts the first step. Stronger bases or higher temperatures accelerate nitronate formation. Heterogeneous catalysts, like modified zeolites or hydrotalcites, provide basic sites on a solid support, which can simplify catalyst removal and product purification.[11] Advanced metal-ligand complexes can act as Lewis acids to activate the aldehyde carbonyl group, making it more electrophilic, while a basic component of the complex deprotonates the nitromethane.[12]

Conclusion

The synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene from vanillin can be achieved through a variety of catalytic methods, each with distinct advantages. For simplicity and mild conditions, primary amines like n-butylamine offer a straightforward procedure with modest yields.[5] For high-throughput and rapid synthesis, ammonium acetate with microwave irradiation is exceptionally efficient, reducing reaction times to mere minutes.[3] For the highest yields under conventional conditions, catalysts like ethylenediamine have been shown to be effective, albeit with significantly longer reaction times.[4]

The selection of an optimal catalyst is a multi-factorial decision. For large-scale industrial processes, factors like catalyst cost, reusability, and ease of separation may favor heterogeneous systems. For discovery chemistry and rapid analogue synthesis, the speed of microwave-assisted protocols is highly advantageous. By understanding the causality behind each experimental choice and the trade-offs in performance, researchers can select the most appropriate protocol to meet their specific synthetic objectives.

References
  • Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. [Online].
  • The Hive. (n.d.). High-yielding nitrostyrene catalyst. [Online].
  • Torres, E., et al. (2012). Organocatalytic Enantioselective Henry Reactions. Symmetry, 4(1), 220-263.
  • Wikipedia. (2023). Henry reaction. [Online].
  • Organic Chemistry Reaction. (2023). The Henry Reaction. [Online].
  • Nope, E., et al. (2023). Effect of catalyst on the Knoevenagel condensation of vanillin. ResearchGate. [Online].
  • Worrell, L. (1953). Kinetics of the Ammonium Acetate-Catalyzed Condensation of Vanillin and Nitromethane. Journal of the American Pharmaceutical Association, 42(9), 563-565.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Online].
  • Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9172-9177.
  • Kanda, Y., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1251-1253.
  • Nguyen, T. H. L., et al. (2021). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Journal of Science and Technology, 59(5), 56-65.
  • Wang, H., et al. (2021). Sustainable synthesis of vanillin through base-free selective oxidation using synergistic AgPd nanoparticles loaded on ZrO2. Catalysis Science & Technology, 11(2), 562-572.
  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444.
  • Khan, I., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6039.
  • Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Online].
  • Zhang, G., et al. (2018). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Angewandte Chemie International Edition, 57(30), 9399-9403.
  • Nope, E., et al. (2023). The aldol condensation of vanillin and cyclohexanone. ResearchGate. [Online].
  • Deepam, T., et al. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based aminoalkyl and Amidoalkyl Naphthols and Their Antibacterial Activity. Oriental Journal of Chemistry, 33(2), 947-954.
  • ACS Publications. (n.d.). Recent Impacts of Heterogeneous Catalysis in Biorefineries. [Online].
  • Kemitek. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Online].
  • Fatma, A., et al. (2014). A one-pot synthesis of polyhydroquinoline via a Hantzsch reaction. Journal of Chemical Sciences, 126(5), 1475-1480.
  • Deepam, T., et al. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. SciSpace. [Online].
  • Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Online].
  • Oriental Journal of Chemistry. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. [Online].
  • Sadler, J. C., & Wallace, S. (2021). Microbial synthesis of vanillin from waste poly(ethylene terephthalate). Green Chemistry, 23(12), 4665-4672.

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8). As a niche compound, specific regulatory disposal codes may not be explicitly listed; therefore, this protocol is synthesized from the safety profiles of structurally similar nitrophenols and general best practices for hazardous waste management as mandated by the Environmental Protection Agency (EPA). The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment

This compound is a substituted nitrophenol. Compounds in this class are generally considered hazardous.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be inferred from its functional groups (phenol, nitro, vinyl) and data on related substances like 4-Nitrophenol and 2-Methoxy-5-nitrophenol. The primary risks involve toxicity, irritation, and potential reactivity.

Table 1: Inferred Hazard Profile and Rationale

Hazard Category Anticipated Risk Rationale based on Structural Analogs
Acute Toxicity Harmful or Toxic if swallowed, inhaled, or in contact with skin.[1][3] Nitrophenols are known to be toxic by all routes of exposure.[2] They can interfere with cellular respiration.
Skin/Eye Irritation Causes skin and serious eye irritation. [4][5] Phenolic compounds are generally irritating to skin and mucous membranes. The nitro group can enhance this effect.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][3] Long-term exposure to nitrophenols has been associated with potential kidney and liver damage.[6]
Reactivity Combustible solid. May form combustible dust concentrations in air.[3][7] Incompatible with strong bases and oxidizing agents.[7][8] Thermal decomposition may release toxic nitrogen oxides (NOx).[1][7]

| Environmental | Harmful or toxic to aquatic life. [3][9] | Discharge into the environment must be avoided.[3][9] |

Regulatory Framework: Acknowledging RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This act provides a "cradle-to-grave" framework for managing hazardous waste.[11] As a generator of this waste, you are responsible for its proper characterization, handling, and disposal.[11][12] This includes obtaining an EPA identification number for your facility (if you generate above the threshold for "Very Small Quantity Generators") and using a licensed hazardous waste disposal company.[13]

Pre-Disposal: Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all engineering controls (e.g., chemical fume hood) are functioning correctly and the appropriate PPE is worn.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves, inspected before use.[3][9] To prevent skin contact and absorption, which is a primary route of toxic exposure.[8]
Eye/Face Protection Chemical safety goggles or a face shield.[5][7] Protects against dust particles and potential splashes, preventing severe eye irritation.[8]
Skin/Body Protection A lab coat or chemical-resistant apron. A full suit may be required for large spills.[9] To protect against contamination of personal clothing and skin.[8]

| Respiratory Protection | For handling powders outside of a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., N95 for dusts) is necessary.[7][9] | To prevent inhalation of dust, which can cause respiratory irritation and systemic toxicity.[5] |

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. This workflow guides the user from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Storage & Disposal A Step 1: Characterize Waste Is the material unused, expired, or a contaminated byproduct? B Step 2: Hazardous Waste Determination Material is presumed hazardous based on analogs (Toxicity, Reactivity). A->B Yes C Step 3: Segregate Waste Store away from strong bases, oxidizing agents, and heat sources. B->C D Step 4: Select Container Use a designated, sealable, chemically compatible container (e.g., HDPE). C->D E Step 5: Transfer Waste Conduct in a fume hood. Avoid creating dust. Use non-sparking tools. D->E F Step 6: Label Container Attach a 'Hazardous Waste' label. List contents: 'this compound'. Include accumulation start date. E->F G Step 7: Store Securely Keep container sealed in a designated satellite accumulation area or central storage. F->G H Step 8: Arrange Pickup Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. G->H I Step 9: Final Disposal Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I

Caption: Disposal Decision Workflow for this compound.

Detailed Procedural Steps:
  • Waste Characterization: Any unused or expired this compound, as well as any materials (e.g., weigh boats, contaminated gloves, silica gel) grossly contaminated with it, must be considered waste.

  • Hazardous Waste Determination: Based on the toxicological data of related nitrophenols, this compound must be managed as hazardous waste.[1][2][3] Do not attempt to neutralize or dispose of this chemical down the drain. Sewering of hazardous pharmaceutical waste is explicitly prohibited.[14]

  • Segregation: It is critical to segregate this waste stream. Keep it separate from incompatible materials, particularly strong bases and oxidizing agents, to prevent potentially violent reactions.[8]

  • Containerization:

    • Use a dedicated, leak-proof, and sealable waste container made of a compatible material like high-density polyethylene (HDPE).

    • Ensure the container is in good condition with no cracks or residue on the outside.

    • Never mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[10]

    • Identify the contents fully: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[6][15]

  • Final Disposal:

    • Do not attempt to incinerate or treat this chemical yourself. The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[9] This often involves high-temperature incineration with appropriate scrubbers to handle the toxic combustion byproducts like NOx.[1][9]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will work with a certified hazardous waste contractor to ensure compliant transportation and final destruction.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Minor Spill (Solid, inside a fume hood):
  • Ensure PPE is worn.

  • Gently sweep up the solid material without creating dust.[3][9] Use a wet method (e.g., damp paper towel) to clean up any remaining residue.[8]

  • Place all contaminated materials (wipes, gloves, etc.) into the designated hazardous waste container for this compound.

  • Wipe the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

Major Spill (Outside a fume hood or large quantity):
  • Evacuate personnel from the immediate area.[9]

  • Alert others and restrict access to the spill zone.

  • If safe to do so, increase ventilation by opening a fume hood sash.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Equipment Decontamination:

Glassware and equipment that have come into contact with this compound should be decontaminated before reuse. A triple rinse with a suitable solvent (such as acetone or ethanol) is recommended. The solvent rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.

References

  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • CDH Fine Chemical. o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. EPA. Hazardous Waste.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • OSHA. P-NITROPHENOL.
  • U.S. EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Apollo Scientific. Safety Data Sheet: 2-Nitrophenol.
  • PubChem. 4-Nitrophenol.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet: p-Nitrophenol.
  • NJ.gov. Hazard Summary: 4-Nitrophenol.
  • Sigma-Aldrich. 2-Methoxy-5-nitrophenol 98%.
  • Fisher Scientific. Safety Data Sheet: 2-Methoxy-5-nitrophenol.
  • Fisher Scientific. (2015, February 6). Safety Data Sheet: 4-Nitrophenol.
  • U.S. EPA. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.